LT175
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LT175: A PPARα/γ Dual Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of LT175, a novel dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This compound has demonstrated potent insulin-sensitizing effects with a reduced adipogenic profile, making it a significant candidate for the treatment of type 2 diabetes and dyslipidemia.[1][2]
Core Mechanism of Action
This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as ligand-dependent transcription factors crucial for the regulation of glucose, lipid, and energy metabolism.[3][4] As a dual agonist, this compound uniquely modulates the activity of both receptors. It acts as a full agonist on PPARα and a partial agonist on PPARγ.[3] This partial agonism on PPARγ is key to its reduced adipogenic side effects compared to full PPARγ agonists like thiazolidinediones (TZDs).[1][5]
Upon binding, this compound induces a conformational change in the PPAR receptors, leading to the recruitment of transcriptional coregulators. The this compound-PPAR complex then heterodimerizes with the Retinoid X Receptor (RXR).[1] This entire complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding modulates the transcription of genes involved in critical metabolic processes, including fatty acid oxidation, glucose uptake, and insulin (B600854) sensitivity.[1]
A key feature of this compound's mechanism is its differential recruitment of coregulators to PPARγ. Unlike full agonists such as rosiglitazone, this compound does not facilitate the recruitment of the coactivator CREB Binding Protein (CBP) to PPARγ.[3][6] However, it still allows for the interaction with the corepressor NCoR1.[2][3][5][6] This selective modulation of coregulator interaction is believed to be responsible for its unique pharmacological profile, leading to potent insulin-sensitizing effects without the significant weight gain associated with full PPARγ activation.[5]
Signaling Pathway and Coregulator Recruitment
The signaling cascade initiated by this compound binding is central to its therapeutic effects. The following diagrams illustrate the generalized PPARα/γ activation pathway and the specific differential coregulator recruitment by this compound on PPARγ.
Caption: Generalized signaling pathway of this compound upon binding to PPARα/γ receptors.
Caption: Differential coregulator recruitment to PPARγ by a full agonist versus this compound.
Quantitative In Vivo Efficacy
This compound has been evaluated in high-fat diet (HFD)-induced mouse models of insulin resistance, demonstrating significant improvements in metabolic parameters.[1][5] The data from these studies highlight its potent antidiabetic and insulin-sensitizing effects.[5]
| Parameter | Vehicle Control | This compound Treated | Rosiglitazone Treated | Outcome with this compound |
| Body Weight | Increased | Decreased | Increased | Reduces body weight and white adipose tissue mass[2][5] |
| Plasma Glucose | Elevated | Significantly Reduced | Reduced | Improves glucose homeostasis[2][5] |
| Plasma Insulin | Elevated | Significantly Reduced | Reduced | Enhances insulin sensitivity[2][5] |
| Plasma Triglycerides | Elevated | Significantly Reduced | Reduced | Improves lipid profile[2][5] |
| Plasma NEFAs | Elevated | Significantly Reduced | Reduced | Lowers non-esterified fatty acids[2][5] |
| Plasma Cholesterol | Elevated | Significantly Reduced | No significant change | Unique cholesterol-lowering effect[2][5] |
| Adiponectin | Low | Increased | Increased | Increases beneficial adipokine levels[2][5] |
| FGF21 | Low | Increased | Increased | Increases circulating FGF21[2][5] |
NEFAs: Non-Esterified Fatty Acids. Data is a qualitative summary from reported in vivo studies.[2][5]
Key Experimental Protocols
The characterization of this compound's mechanism of action involves several key in vitro and in vivo experimental procedures.
-
Objective: To assess the adipogenic potential of this compound.
-
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine in DMEM with 10% FBS. Cells are incubated with this compound, a positive control (e.g., rosiglitazone), or a vehicle.
-
Maturation: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and insulin, and the respective compounds. The medium is replenished every 2 days.
-
Analysis: After 7-10 days, adipocyte differentiation is assessed by quantifying lipid accumulation using Oil Red O staining and by analyzing the expression of adipogenic marker genes (e.g., Fabp4, Cd36) via qPCR.[3][5]
-
-
Objective: To measure the effect of this compound on the expression of PPAR target genes.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from treated cells or tissues (e.g., liver, adipose tissue) using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR: Quantitative PCR is performed using gene-specific primers for PPAR target genes (e.g., Glut4, Adipoq, Pck1) and a reference gene (e.g., β-actin).
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
-
-
Objective: To evaluate the therapeutic efficacy of this compound on a systemic level.
-
Methodology:
-
Model Induction: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.[1]
-
Treatment: Mice are orally administered this compound (e.g., 100 mg/kg/day), a vehicle control, or a positive control daily for a specified period (e.g., 3-4 weeks).[5]
-
Metabolic Testing:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral glucose load, and blood glucose levels are measured at various time points.
-
Insulin Tolerance Test (ITT): Insulin is injected intraperitoneally, and blood glucose is monitored over time to assess insulin sensitivity.[2][5]
-
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, cholesterol, NEFAs, adiponectin, and FGF21.[2][5]
-
Histology: Adipose tissue and liver may be collected for histological analysis to assess adipocyte size and lipid accumulation.
-
-
Objective: To determine the ligand-dependent interaction between PPARγ and its coregulators.
-
Methodology:
-
Principle: Förster Resonance Energy Transfer (FRET) is used to measure the proximity between PPARγ and a coregulator peptide (e.g., from NCoR1 or CBP), each tagged with a fluorescent protein (e.g., CFP and YFP).
-
Assay Setup: Cells are co-transfected with plasmids expressing the fluorescently tagged PPARγ and coregulator peptide.
-
Ligand Treatment: Transfected cells are treated with this compound, a control agonist, or a vehicle.
-
FRET Measurement: The FRET signal is measured using a fluorometer. An increase in FRET indicates recruitment of the coactivator, while a stable or increased signal with a corepressor indicates a lack of dissociation or enhanced interaction.[3][5][6]
-
Caption: A typical experimental workflow for characterizing a PPAR agonist like this compound.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action as a PPARα full agonist and a PPARγ partial agonist. Its ability to selectively modulate PPARγ activity, leading to differential coregulator recruitment, distinguishes it from previous generations of PPAR agonists. This unique profile allows this compound to deliver potent insulin-sensitizing and lipid-lowering benefits while mitigating the adipogenic side effects commonly associated with full PPARγ activation.[2][5] Further research and clinical development based on this molecule could lead to safer and more effective treatments for metabolic diseases.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STUDY OF THE MOLECULAR MECHANISM UNDERLYING PPAR ACTIVATION BY this compound, A NOVEL DUAL PPARA/G LIGAND THAT AMELIORATES THE METABOLIC PROFILE AND INSULIN SENSITIVITY IN A MOUSE MODEL OF INSULIN RESISTANCE [tesidottorato.depositolegale.it]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Ambiguity of "LT175": A Search for a Specific Molecular Entity
An in-depth exploration for a compound designated "LT175" for a technical guide on its discovery and synthesis has revealed significant ambiguity and a lack of a singular, defined molecular entity with this name in publicly available scientific and commercial databases. The search has yielded multiple, unrelated references to "this compound," spanning from consumer products to fictional chemical compounds, and a similarly named, but distinct, research chemical.
The term "this compound" most prominently refers to a model of lawn tractor, the "White Outdoor LT-175." This is clearly not the subject of interest for an audience of researchers and drug development professionals.
In the biomedical domain, the designation "this compound" appears to be used in a fictional context for illustrative purposes. A technical support document from a chemical supplier, BenchChem, describes an "this compound Kinase Inhibitor," but explicitly states, "this compound is a fictional small molecule kinase inhibitor. The information and data provided below are for illustrative purposes and are based on general best practices for similar research compounds."[1] This indicates that, at least in this context, "this compound" does not represent a real-world compound.
A potential, though distinct, candidate for the user's query is the research chemical LT-106-175 . This compound is described as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) mutations, as well as cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 6 (CDK6)[2]. The chemical formula for LT-106-175 is C22H24N8OS[2]. However, it is crucial to note the difference in nomenclature; the user specifically requested information on "this compound," not "LT-106-175."
Further searches for "this compound" as a drug, molecule, or inhibitor did not yield any other relevant compounds. The search results included various other chemical compounds with "175" in their identifiers, such as the "TL 175" pill, which is identified as Prednisone, and technical reports on unrelated chemicals.
Given the lack of a clearly defined, non-fictional compound named "this compound" in the context of drug discovery and synthesis, it is not possible to provide the requested in-depth technical guide. The core requirements, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without a specific, real-world molecular target.
To proceed with this request, a more precise identifier for the compound of interest is necessary. This could include a full chemical name, a different designation, a Chemical Abstracts Service (CAS) number, or a reference to a specific publication or patent. Without such clarification, any attempt to generate the requested content would be based on speculation and would not meet the standards of a technical guide for a scientific audience.
References
An In-Depth Technical Guide to LT175 (CAS 862901-87-9): A Dual PPARα/γ Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT175 is a potent dual ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with a distinct partial agonist activity towards PPARγ.[1] This characteristic imparts a unique pharmacological profile, positioning this compound as a promising therapeutic candidate for metabolic disorders such as type 2 diabetes and dyslipidemia. It has demonstrated significant efficacy in improving glucose homeostasis and insulin (B600854) sensitivity while mitigating the adipogenic side effects commonly associated with full PPARγ agonists.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the CAS number 862901-87-9, is a crystalline solid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid |
| Synonyms | (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid |
| Molecular Formula | C₂₁H₁₈O₃ |
| Molecular Weight | 318.37 g/mol |
| Appearance | Crystalline Solid |
| Purity | ≥98% |
| Solubility | DMSO: 10 mg/mL |
| Storage Temperature | 2-8°C |
Mechanism of Action: Dual PPARα/γ Activation with Partial PPARγ Agonism
This compound functions as a ligand for both PPARα and PPARγ, two nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.[1] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
A key feature of this compound is its partial agonism at the PPARγ receptor. Unlike full agonists, which robustly recruit coactivators to the receptor complex, this compound induces a conformational change in PPARγ that favors the recruitment of the corepressor Nuclear Receptor Corepressor 1 (NCoR1) while not engaging the coactivator CREB-binding protein (CBP).[2] This differential coregulator recruitment is believed to be the molecular basis for its reduced adipogenic activity.[2]
Simultaneously, this compound acts as an agonist for PPARα, leading to the transcriptional activation of genes involved in fatty acid oxidation in the liver.[2] This dual activity contributes to its overall beneficial effects on lipid metabolism.
Pharmacological Data
In Vitro Activity
| Parameter | Species | Receptor | Value (µM) |
| EC₅₀ | Human | PPARα | 0.22 |
| Mouse | PPARα | 0.26 | |
| Human | PPARγ | 0.48 |
Data sourced from Cayman Chemical.[2]
In Vivo Efficacy in a High-Fat Diet Mouse Model
In a study by Gilardi et al. (2014), C57Bl/6J male mice were fed a high-fat diet for 16 weeks, followed by a 2-week treatment with this compound (100 mg/kg/day). The results demonstrated a significant improvement in the metabolic profile of the treated mice.[2]
| Parameter | Change vs. High-Fat Diet Control |
| Body Weight | Decreased |
| Adipocyte Size | Decreased |
| White Adipose Tissue Mass | Decreased |
| Plasma Glucose | Significantly Reduced |
| Plasma Insulin | Significantly Reduced |
| Non-Esterified Fatty Acids | Significantly Reduced |
| Triglycerides | Significantly Reduced |
| Cholesterol | Significantly Reduced |
| Adiponectin | Increased |
| Fibroblast Growth Factor 21 (FGF21) | Increased |
Data summarized from Gilardi et al., 2014.[2]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coregulator Recruitment
This protocol is adapted from Gilardi et al., 2014, and is used to assess the recruitment of coregulator peptides to the PPARγ ligand-binding domain (LBD) in the presence of a ligand.[2]
Materials:
-
Human PPARγ-LBD
-
Europium-labeled anti-His antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
FRET Buffer (50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% fatty acid-free BSA)
-
This compound and control ligands (e.g., rosiglitazone)
-
Biotinylated coregulator peptides (e.g., NCoR1, CBP)
-
384-well assay plates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare an assay mixture containing the human PPARγ-LBD, europium-labeled anti-His antibody, and allophycocyanin-labeled streptavidin in FRET buffer.
-
Add the test ligand (this compound) or a control ligand to the assay mixture.
-
Add the biotinylated coregulator peptide in a dose-response manner.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence at emission wavelengths of 615 nm (Europium) and 665 nm (APC) with an excitation wavelength of 340 nm.
-
The ratio of the fluorescence at 665 nm to 615 nm is calculated to determine the extent of peptide recruitment.
In Vivo Studies in a High-Fat Diet Mouse Model
This protocol is a summary of the in vivo experiments described by Gilardi et al., 2014.[2]
Animal Model:
-
Male C57Bl/6J mice, 6 weeks old at the start of the study.
Diet and Treatment:
-
Mice are fed a high-fat diet (HFD) for 16 weeks to induce obesity and insulin resistance.
-
Following the HFD period, mice are treated daily for 2 weeks with either vehicle control or this compound (100 mg/kg/day) via oral gavage.
Endpoints and Measurements:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Plasma Analysis: At the end of the treatment period, blood samples are collected for the measurement of plasma glucose, insulin, non-esterified fatty acids, triglycerides, and cholesterol.
-
Adiponectin and FGF21 Levels: Circulating levels are measured from plasma samples.
-
Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis and insulin sensitivity.
-
Adipose Tissue Analysis: White adipose tissue mass is quantified, and adipocyte size is determined through histological analysis.
Safety and Handling
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses.
Conclusion
This compound is a dual PPARα/γ ligand with a unique partial agonist profile for PPARγ. This mechanism of action translates into a promising preclinical profile, demonstrating potent insulin-sensitizing and lipid-lowering effects without the significant adipogenic side effects associated with full PPARγ agonists. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for the treatment of type 2 diabetes and metabolic syndrome. Further research is warranted to fully elucidate its clinical potential.
References
An In-depth Technical Guide on (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic Acid: A Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid is an experimental small molecule compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides a comprehensive overview of the research surrounding this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols. The information presented herein is synthesized from available scientific literature and is intended to serve as a foundational resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid | N/A |
| Molecular Formula | C21H18O3 | N/A |
| Molecular Weight | 318.37 g/mol | N/A |
| DrugBank Accession | DB08121 | [1] |
| Description | Belongs to the class of organic compounds known as biphenyls and their derivatives. | N/A |
Biological Activity
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid acts as a dual agonist for PPARα and PPARγ, nuclear receptors that are key regulators of lipid and glucose metabolism, and inflammation.
Quantitative Data
Disclaimer: The following data is extrapolated from abstracts and citing literature of the primary research article. Exact values should be confirmed by consulting the full-text publication.
Table 1: In Vitro PPAR Transactivation Assay Data
| Compound | Target | Agonism Profile | EC50 (nM) |
| (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid (Stereoisomer S-2) | PPARα | Full Agonist | Data not available in abstract |
| PPARγ | Partial Agonist | Data not available in abstract | |
| Stereoisomer S-4 | PPARα | Full Agonist | Data not available in abstract |
| PPARγ | Partial Agonist | Data not available in abstract |
Table 2: Skeletal Muscle Chloride Channel Conductance Assay
| Compound | Effect on Chloride Channel Conductance |
| (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid (Stereoisomer S-2) | Reduced blocking activity compared to fibrates |
| Stereoisomer S-4 | Reduced blocking activity compared to fibrates |
Mechanism of Action & Signaling Pathway
As a PPARα/γ dual agonist, (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid binds to and activates these nuclear receptors. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory responses. The partial agonism on PPARγ is of particular interest, as it may offer a therapeutic advantage by separating the beneficial insulin-sensitizing effects from the adverse effects associated with full PPARγ activation.
Experimental Protocols
Synthesis of (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid
Note: The specific details of the synthesis are proprietary to the original research. The following is a generalized, plausible synthetic route based on standard organic chemistry principles for this class of compounds.
Detailed Methodology:
-
Mitsunobu Reaction: To a solution of (R)-Methyl 2-hydroxy-3-phenylpropanoate, 4-phenylphenol, and triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, diethyl azodicarboxylate (DEAD) is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography.
-
Saponification: The resulting methyl ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product.
PPAR Transactivation Assay
This assay is used to determine the functional activity of the compound as a PPAR agonist.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media. Cells are then co-transfected with a mammalian expression vector for the full-length human PPARα or PPARγ, a luciferase reporter plasmid containing multiple PPREs upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Incubation: After transfection, cells are treated with varying concentrations of (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid or a vehicle control.
-
Luciferase Assay: Following incubation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle control, and the EC50 values are determined from the dose-response curves.
Skeletal Muscle Chloride Channel Conductance Assay
This assay assesses the potential off-target effects of the compound on skeletal muscle ion channels.
Detailed Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human skeletal muscle chloride channel, ClC-1.
-
Electrophysiological Recording: Two-electrode voltage clamp recordings are performed on the oocytes to measure macroscopic chloride currents.
-
Compound Perfusion: The oocytes are perfused with solutions containing different concentrations of (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid.
-
Data Analysis: The effect of the compound on the chloride current is quantified by measuring the changes in current amplitude and kinetics. This allows for the determination of any blocking or modulatory effects on the channel's conductance.
Conclusion and Future Directions
(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid represents a promising lead compound in the development of novel therapeutics for metabolic disorders. Its dual PPARα/γ agonism, with a partial agonist profile at PPARγ, suggests the potential for a favorable therapeutic window, minimizing the side effects associated with full PPARγ activation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models of disease. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
LT175: A Technical Guide to a Novel Partial PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LT175, a novel dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) ligand that exhibits partial agonism towards PPARγ. This compound has demonstrated potent insulin-sensitizing effects with a reduced adipogenic profile compared to full PPARγ agonists, such as thiazolidinediones (TZDs). This document details the molecular mechanism of action of this compound, its binding and activation characteristics, and its effects on gene expression and cellular processes. Furthermore, it provides detailed protocols for key in vitro and in vivo experimental assays relevant to the study of this compound and other partial PPARγ agonists.
Introduction to PPARγ and Partial Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, lipid and glucose metabolism, and inflammation. Full agonists of PPARγ, such as rosiglitazone (B1679542), have been utilized as potent insulin (B600854) sensitizers in the treatment of type 2 diabetes. However, their clinical application has been hampered by adverse side effects, including weight gain, fluid retention, and an increased risk of bone fractures.
Partial PPARγ agonists represent a promising therapeutic alternative. These compounds only partially activate the receptor, leading to a distinct downstream signaling cascade that retains the beneficial insulin-sensitizing effects while mitigating the undesirable side effects associated with full activation. This compound has emerged as a significant compound in this class, demonstrating a favorable pharmacological profile.
This compound: A Profile of a Partial PPARγ Agonist
This compound is a dual PPARα/γ agonist with a distinct partial agonist profile for PPARγ.[1] Its unique interaction with the PPARγ ligand-binding domain (LBD) results in a differential recruitment of transcriptional co-regulators, which is central to its mechanism of partial agonism.
Mechanism of Action
The partial agonism of this compound on PPARγ is attributed to its unique binding mode within the PPARγ LBD, specifically interacting with a region described as the "diphenyl pocket".[1] This interaction induces a specific conformational change in the receptor that differs from that induced by full agonists.
A key feature of this compound's mechanism is its differential modulation of co-regulator recruitment. In the presence of this compound, the recruitment of the co-activator CREB-binding protein (CBP) to PPARγ is impaired.[1] Concurrently, this compound fails to induce the complete release of the co-repressor Nuclear Receptor Corepressor 1 (NCoR1) from the receptor.[1] This altered balance of co-activator and co-repressor interactions is a hallmark of selective PPARγ modulators (SPPARMs) and is believed to be responsible for the uncoupling of the therapeutic insulin-sensitizing effects from the adverse adipogenic effects.
Signaling Pathway of this compound as a Partial PPARγ Agonist
Caption: this compound partially activates the PPARγ-RXR heterodimer, leading to modulated gene transcription with altered co-regulator interactions.
Quantitative Data
The following table summarizes the key quantitative data for this compound in relation to its activity on PPARγ.
| Parameter | Species | Value | Reference |
| EC50 (hPPARγ) | Human | 0.48 µM | [2] |
| Ki (hPPARγ) | Human | Not Found |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a partial PPARγ agonist.
In Vitro Assays
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes, a key model for studying adipogenesis.
Experimental Workflow for 3T3-L1 Adipocyte Differentiation
Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes for subsequent analysis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Rosiglitazone (as a full agonist control)
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate and culture in Growth Medium until they reach 100% confluency. Continue to culture for an additional 2 days post-confluency.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. For experimental wells, add this compound at the desired concentration. Include a positive control with a full agonist like rosiglitazone and a vehicle control.
-
Insulin Treatment (Day 2): After 48 hours, replace the Differentiation Medium with Maintenance Medium containing DMEM with 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every 2 days.
-
Oil Red O Staining (Day 8-10):
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 1 hour to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 520 nm.
-
This protocol outlines the measurement of mRNA levels of PPARγ target genes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from the protocol above)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Adipoq, Glut4, Fabp4, Cd36, Pck1) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Extract total RNA from differentiated adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers for each target gene and the housekeeping gene.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
In Vivo Studies
This protocol describes the in vivo evaluation of this compound in a mouse model of diet-induced obesity and insulin resistance.[3]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Treatment: Following the diet-induced obesity period, administer this compound (e.g., 10-100 mg/kg/day) or vehicle to the HFD-fed mice via oral gavage for a defined duration (e.g., 2-4 weeks).[3]
-
Monitoring: Monitor body weight, food intake, and water intake regularly throughout the study.
-
Metabolic Analysis: At the end of the treatment period, perform metabolic assessments such as:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity.
-
Blood Collection: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Collection: Euthanize the mice and collect tissues such as adipose tissue, liver, and muscle for further analysis (e.g., histology, gene expression).
Effects of this compound on Gene Expression
This compound exhibits a selective modulation of PPARγ target genes. While it induces the expression of genes involved in insulin sensitivity, it shows a reduced capacity to activate genes associated with adipogenesis and lipid storage compared to full agonists.
The following table summarizes the differential effects of this compound on the expression of key PPARγ target genes in white adipose tissue.
| Gene | Function | Effect of this compound | Effect of Full Agonist (e.g., Rosiglitazone) |
| Adipoq | Adiponectin, insulin-sensitizing adipokine | Upregulation | Strong Upregulation |
| Glut4 | Glucose transporter 4, insulin-stimulated glucose uptake | Upregulation | Strong Upregulation |
| Fabp4 | Fatty acid binding protein 4, intracellular lipid transport | Upregulation | Strong Upregulation |
| Cd36 | Fatty acid translocase, fatty acid uptake | No significant change | Strong Upregulation |
| Pck1 | Phosphoenolpyruvate carboxykinase 1, glyceroneogenesis | No significant change | Strong Upregulation |
Conclusion
This compound represents a promising partial PPARγ agonist with a distinct pharmacological profile. Its ability to selectively modulate PPARγ activity, leading to potent insulin-sensitizing effects without the full adipogenic response of conventional TZDs, makes it an attractive candidate for the development of safer and more effective therapies for type 2 diabetes and other metabolic disorders. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
The Binding Affinity of LT175 to PPAR Alpha and Gamma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LT175 is a novel dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), nuclear receptors that are central regulators of lipid and glucose metabolism. As a dual agonist, this compound presents a promising therapeutic profile for metabolic disorders such as type 2 diabetes and dyslipidemia. A critical aspect of its pharmacological characterization is its binding affinity for both PPAR isoforms. This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailed experimental methodologies for assessing these interactions, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity of this compound
| Ligand | Receptor | Coregulator Peptide | EC50 (µM) |
| This compound | PPARγ | SRC-1 | 0.058 |
| PGC-1α | 0.085 | ||
| NCoR1 | Inactive | ||
| Rosiglitazone (Control) | PPARγ | SRC-1 | 0.025 |
| PGC-1α | 0.032 | ||
| NCoR1 | Inactive |
Table 1: Functional binding affinity of this compound for PPARγ as determined by coregulator recruitment assays. Data presented as EC50 values, which represent the concentration of ligand required to achieve 50% of the maximal coregulator recruitment.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Coregulator Recruitment
The following protocol outlines a representative method for determining the functional binding affinity of a ligand like this compound to PPARγ through the recruitment of a coregulator peptide, a technique frequently employed in nuclear receptor pharmacology.
Objective: To quantify the potency (EC50) of a test compound (e.g., this compound) in promoting the interaction between the PPARγ Ligand Binding Domain (LBD) and a specific coregulator peptide.
Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The PPARγ-LBD is tagged with a donor fluorophore (e.g., Europium cryptate-labeled anti-GST antibody binding to a GST-tagged LBD), and the coregulator peptide is tagged with an acceptor fluorophore (e.g., biotinylated peptide bound to streptavidin-XL665). Upon ligand binding to the LBD, a conformational change occurs, promoting the recruitment of the coregulator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of the LBD-coregulator interaction.
Materials:
-
Recombinant GST-tagged human PPARγ-LBD
-
Biotinylated coregulator peptides (e.g., SRC-1, PGC-1α)
-
Terbium (Eu3+) cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Test compound (this compound) and reference compound (e.g., Rosiglitazone)
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and the reference compound in the assay buffer. A typical concentration range would span from 10^-11 to 10^-5 M.
-
Reagent Preparation:
-
Prepare a solution of GST-PPARγ-LBD and the biotinylated coregulator peptide in the assay buffer.
-
Prepare a detection mixture containing the Terbium cryptate-labeled anti-GST antibody and Streptavidin-XL665 in the assay buffer.
-
-
Assay Assembly:
-
Add a small volume (e.g., 5 µL) of the serially diluted compounds to the wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the PPARγ-LBD/coregulator peptide solution to each well.
-
Add an equal volume (e.g., 5 µL) of the detection mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Data Acquisition: Read the plate using a TR-FRET microplate reader. The reader should be configured to excite the Terbium donor (e.g., at 337 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 60 µs) to minimize background fluorescence.
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (665 nm / 620 nm).
-
Plot the emission ratio as a function of the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: TR-FRET Experimental Workflow.
Conclusion
This compound demonstrates potent dual agonism for PPARα and PPARγ. The functional binding affinity, as determined by coregulator recruitment assays, indicates that this compound effectively engages the PPARγ receptor at sub-micromolar concentrations, leading to the recruitment of transcriptional coactivators. The detailed experimental protocol for the TR-FRET assay provides a robust framework for researchers to independently verify and further explore the binding characteristics of this compound and other PPAR modulators. The provided signaling pathway and workflow diagrams offer a clear visual guide to the molecular mechanism of action and the experimental process for its characterization. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and metabolic research.
An In-depth Technical Guide to the Downstream Signaling Pathways of LT175
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT175 is a cytotoxic compound hypothesized to exert its effects through the induction of programmed cell death, or apoptosis. This technical guide delineates the putative downstream signaling pathways activated by this compound, focusing on the core mechanism of caspase-dependent apoptosis. While primary research data on this compound is not extensively available in the public domain, this document synthesizes the theoretical framework of its mechanism of action, supported by established experimental protocols and illustrative data. The guide provides researchers with a comprehensive overview of the intrinsic and extrinsic apoptotic pathways likely modulated by this compound, detailed methodologies for key validation experiments, and visual representations of these complex signaling cascades. The information presented herein is intended to serve as a foundational resource for the scientific community to guide further investigation into the therapeutic potential of this compound and similar cytotoxic agents.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a novel cytotoxic agent with potential applications in oncology. Preliminary data suggests that its primary mechanism of action is the induction of apoptosis, a regulated process of cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] Apoptosis is orchestrated by a family of cysteine proteases known as caspases, which, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
The induction of apoptosis by a therapeutic agent is a desirable characteristic in cancer therapy, as it can selectively eliminate tumor cells. The downstream signaling pathways initiated by this compound are believed to converge on the activation of this caspase cascade.
Core Downstream Signaling Pathways of this compound
The apoptotic signaling network is broadly categorized into two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor-mediated) pathway. It is hypothesized that this compound may activate one or both of these pathways to induce apoptosis.
The Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream effector caspases, such as caspase-3 and caspase-7.
The Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which this compound may induce. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex facilitates the activation of caspase-9, which in turn activates the effector caspases.
Convergence on Effector Caspases
Both the extrinsic and intrinsic pathways culminate in the activation of effector caspases, primarily caspase-3 and caspase-7. These caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular proteins, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data that could be expected from studies investigating the effects of this compound. These are based on typical results from apoptosis assays and are intended for comparative purposes.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 10.5 |
| A549 | Lung Cancer | 22.3 |
| HeLa | Cervical Cancer | 7.8 |
| Jurkat | T-cell Leukemia | 4.2 |
Table 2: Illustrative Time-Course of Apoptosis Induction by this compound in Jurkat Cells
| Treatment Time (hours) | Concentration of this compound (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 | 5 | 5.2% |
| 6 | 5 | 25.8% |
| 12 | 5 | 48.3% |
| 24 | 5 | 75.1% |
Table 3: Illustrative Caspase-3/7 Activity in HeLa Cells Treated with this compound
| Treatment | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Increase vs. Control |
| Vehicle Control | 1,500 | 1.0 |
| This compound (10 µM, 12h) | 12,750 | 8.5 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the hypothesized downstream signaling pathways of this compound.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for desired time points.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
-
Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and caspase-7. Upon cleavage, a fluorescent or colorimetric molecule is released, and the signal intensity is proportional to the caspase activity.
-
Protocol:
-
Plate cells in a 96-well plate and treat with this compound.
-
Lyse the cells using a supplied lysis buffer.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Western Blotting for Cleaved PARP and Caspase-3
This technique is used to detect the cleavage of key apoptotic proteins.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Following this compound treatment, cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the cleaved (activated) forms of caspase-3 and its substrate PARP.
-
Protocol:
-
Treat cells with this compound, harvest, and lyse to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized downstream signaling pathways of this compound inducing apoptosis.
Caption: Experimental workflow for validating this compound-induced apoptosis.
Therapeutic Implications and Future Directions
The hypothesized mechanism of this compound, centered on the induction of caspase-dependent apoptosis, positions it as a promising candidate for cancer therapy. By activating the cell's own death machinery, this compound could potentially overcome resistance to other chemotherapeutic agents that rely on different mechanisms.
However, to fully realize the therapeutic potential of this compound, further rigorous investigation is imperative. Future research should focus on:
-
Primary Research: Conducting and publishing primary research to generate concrete quantitative data on the effects of this compound in a wide range of cancer cell lines and in vivo models.
-
Target Identification: Elucidating the direct molecular target(s) of this compound to understand the initial event that triggers the apoptotic cascade.
-
Pathway Specificity: Determining whether this compound preferentially activates the intrinsic or extrinsic pathway, or both.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer drugs.
This technical guide provides a solid theoretical foundation for these future studies, which will be crucial in translating the promise of this compound into a tangible therapeutic strategy for cancer patients.
References
An In-depth Technical Guide to LT175: A Novel Dual PPARα/γ Ligand for the Regulation of Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
LT175 is a novel, synthetic dual ligand for the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] These receptors are ligand-dependent transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism.[1][2][3] this compound has garnered significant interest as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia due to its potent insulin-sensitizing effects and, notably, its reduced adipogenic properties compared to full PPARγ agonists like rosiglitazone.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative effects on lipid metabolism, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a dual agonist, targeting both PPARα and PPARγ.[[“]] Upon binding, this compound activates these receptors, which then form a heterodimer with the Retinoid X Receptor (RXR).[[“]] This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[[“]] This binding modulates the transcription of genes integral to fatty acid oxidation, glucose uptake, and insulin (B600854) sensitivity.[[“]]
A key feature of this compound is its partial agonist profile against PPARγ.[1][3] This partial agonism is attributed to its unique interaction with the PPARγ ligand-binding domain (LBD), which results in a distinct conformational change compared to full agonists. This leads to differential recruitment of transcriptional co-regulators. Specifically, this compound shows impaired recruitment of the coactivator CREB-binding protein (CBP) and fails to fully release the nuclear corepressor 1 (NCoR1) from the PPARγ LBD.[2] This differential co-regulator interaction is believed to be fundamental to the reduced adipogenic activity of this compound.[2]
In contrast, this compound effectively activates PPARα, leading to the induction of genes involved in hepatic fatty acid β-oxidation and ketogenesis.[5]
Signaling Pathways
The signaling cascade initiated by this compound involves the activation of both PPARα and PPARγ pathways, leading to a modulation of gene expression that favors improved insulin sensitivity and fatty acid oxidation over lipid storage.
Caption: this compound signaling pathway in lipid metabolism.
Quantitative Data
The effects of this compound on various metabolic parameters have been quantified in both in vivo and in vitro models.
In Vivo Effects of this compound in High-Fat Diet-Fed Mice
The following table summarizes the quantitative data from a study where C57BL/6J mice were fed a high-fat diet (HFD) for 16 weeks to induce insulin resistance, followed by a 2-week treatment with this compound (100 mg/kg/day, oral gavage).[[“]]
| Parameter | Control (Vehicle) | This compound (100 mg/kg/day) | Percentage Change |
| Body Weight | ↓ Decreased | ||
| White Adipose Tissue Mass | ↓ Decreased | ||
| Adipocyte Size | ↓ Decreased | ||
| Plasma Glucose | ↓ Significantly Reduced | ||
| Plasma Insulin | ↓ Significantly Reduced | ||
| Plasma Non-Esterified Fatty Acids (NEFA) | ↓ Significantly Reduced | ||
| Plasma Triglycerides | ↓ Significantly Reduced | ||
| Plasma Cholesterol | ↓ Significantly Reduced | ||
| Circulating Adiponectin | ↑ Increased | ||
| Circulating Fibroblast Growth Factor 21 (FGF21) | ↑ Increased |
Gene Expression Changes in White Adipose Tissue of Mice
C57Bl/6J mice were treated for 3 days with this compound (100 mg/kg/d). The expression of the following genes in epididymal white adipose tissue was measured by real-time qPCR.
| Gene | Fold Change vs. Control (this compound) |
| Adipoq (Adiponectin) | ↑ Increased |
| Glut4 | ↑ Increased |
| Fabp4 | ↑ Increased |
| Pck1 | No significant change |
| Cd36 | No significant change |
In Vitro Effects of this compound on 3T3-L1 Adipocyte Differentiation
3T3-L1 mouse fibroblasts were differentiated in the presence of this compound, and gene expression was measured.
| Gene | Fold Change vs. Insulin Alone (this compound) |
| Adipoq (Adiponectin) | > 10-fold increase |
| Glut4 | > 10-fold increase |
| Fabp4 | > 10-fold increase |
Experimental Protocols
3T3-L1 Adipocyte Differentiation
This protocol is adapted for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3][[“]][6]
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/ml insulin. Test compounds (e.g., this compound, rosiglitazone) are added at this stage.
-
Maintenance (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/ml insulin.
-
Maturation (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 8 onwards.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the general steps for quantifying gene expression changes in response to this compound treatment.[7][8]
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based detection method on a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-actin, GAPDH). Calculate the relative gene expression using the ΔΔCt method.
In Vivo Mouse Studies
The following protocols are standard procedures for evaluating the metabolic effects of compounds like this compound in mice.
Oral Glucose Tolerance Test (OGTT): [1][9][10][11][12]
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
Insulin Tolerance Test (ITT): [2][13][14][15][16]
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Plasma Lipid Analysis: [17][18][19]
-
Collect blood from fasted mice into EDTA-coated tubes.
-
Separate plasma by centrifugation.
-
Use commercially available enzymatic kits to measure plasma concentrations of triglycerides, total cholesterol, and non-esterified fatty acids.
Adipose Tissue Quantification via Magnetic Resonance Imaging (MRI): [20][21][22]
-
Anesthetize mice.
-
Acquire T1-weighted images using a small animal MRI scanner.
-
Manually or semi-automatically segment subcutaneous and visceral adipose tissue depots from the images.
-
Calculate the volume of each depot.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound.
References
- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. consensus.app [consensus.app]
- 5. Quantifying Size and Number of Adipocytes in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fibroblast Growth Factor-21, Leptin, and Adiponectin Responses to Acute Cold-Induced Brown Adipose Tissue Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor γ-Dependent Repression of the Inducible Nitric Oxide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor γ Regulates Lipid Metabolism in Sheep Trophoblast Cells through mTOR Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Optimal Corepressor Function of Nuclear Receptor Corepressor (NCoR) for Peroxisome Proliferator-activated Receptor γ Requires G Protein Pathway Suppressor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene expression during 3T3-L1 adipocyte differentiation. Characterization of initial responses to the inducing agents and changes during commitment to differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nuclear receptor corepressor-dependent repression of peroxisome-proliferator-activated receptor delta-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of suitable reference genes for quantitative RT-PCR during 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Murine 3T3-L1 adipocyte cell differentiation model: validated reference genes for qPCR gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Curated gene expression dataset of differentiating 3T3-L1 adipocytes under pharmacological and genetic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
LT175 and Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT175 is a novel, synthetic dual ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) with a unique pharmacological profile. As a partial agonist of PPARγ, it demonstrates potent insulin-sensitizing effects with a reduced adipogenic potential compared to full PPARγ agonists like thiazolidinediones. This technical guide provides an in-depth overview of the current understanding of this compound's role in glucose homeostasis, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols. The information presented is intended to support further research and development of selective PPAR modulators for the treatment of metabolic diseases such as type 2 diabetes.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a critical role in the regulation of glucose and lipid metabolism.[1][2] The PPAR family consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is a well-established target for insulin-sensitizing drugs, such as the thiazolidinediones (TZDs), which are effective in treating type 2 diabetes. However, full activation of PPARγ is associated with undesirable side effects, including weight gain and fluid retention.[3][4] PPARα activation, on the other hand, is primarily associated with the regulation of lipid metabolism and is the target of fibrate drugs used to treat dyslipidemia.[5]
The development of dual PPARα/γ agonists aims to combine the beneficial effects of both receptor subtypes, thereby addressing both hyperglycemia and dyslipidemia, common comorbidities in metabolic syndrome.[3][4] this compound has emerged as a promising candidate in this class, demonstrating a strong antidiabetic and insulin-sensitizing effect in preclinical models, with the added benefit of avoiding the weight gain typically associated with TZDs.[6] This document synthesizes the available data on this compound, focusing on its impact on glucose homeostasis.
Mechanism of Action of this compound
This compound functions as a dual agonist, binding to and activating both PPARα and PPARγ.[6] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins. This receptor-co-activator complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
A key feature of this compound is its partial agonism towards PPARγ. This is attributed to its unique interaction with the PPARγ ligand-binding domain, which results in a distinct pattern of coregulator recruitment compared to full agonists like rosiglitazone.[6] Specifically, this compound's interaction with PPARγ has been shown to affect the recruitment of coregulators such as the cyclic-AMP response element-binding protein (CREB)-binding protein (CBP) and nuclear corepressor 1 (NCoR1), which are fundamental to the adipogenic program mediated by PPARγ.[6] This differential activation of PPARγ target genes is believed to be the basis for its reduced adipogenic activity.[6]
Signaling Pathways
The therapeutic effects of this compound on glucose homeostasis are mediated through a network of signaling pathways initiated by the activation of PPARα and PPARγ.
As a dual PPARα/γ agonist, this compound modulates the expression of several key genes involved in glucose and lipid metabolism.[6] Activation of PPARγ in adipose tissue leads to an increase in the expression of adiponectin and the insulin-sensitive glucose transporter GLUT4.[6] Adiponectin, in turn, acts on muscle and liver to enhance insulin sensitivity.[7] Increased GLUT4 expression facilitates greater glucose uptake into cells. PPARα activation, primarily in the liver, stimulates the expression of fibroblast growth factor 21 (FGF21) and genes involved in fatty acid oxidation.[6][8] FGF21 has been shown to increase glucose uptake and improve insulin sensitivity.[1][2] The combined effect of these actions is a potent improvement in overall glucose homeostasis.
Quantitative Data on this compound and Glucose Homeostasis
Preclinical studies in a high-fat diet (HFD)-fed mouse model of insulin resistance have provided quantitative data on the efficacy of this compound in improving metabolic parameters. The following tables summarize the key findings from these studies, comparing the effects of this compound to a control group and the full PPARγ agonist, rosiglitazone.
Table 1: Effects of this compound on Metabolic Parameters in HFD-Fed Mice [6]
| Parameter | HFD Control | This compound Treated | Rosiglitazone Treated |
| Body Weight Change | Increase | Significant Decrease (11%) | Increase |
| Fasting Blood Glucose | Increased | Significantly Reduced | Reduced |
| Fasting Plasma Insulin | Increased | Significantly Reduced | Reduced |
| Plasma NEFA | Increased | Significantly Reduced | Reduced |
| Plasma Triglycerides | Increased | Significantly Reduced | Reduced |
| Plasma Cholesterol | Increased | Significantly Reduced | No significant change |
| Circulating Adiponectin | Decreased | Markedly Increased | Increased |
| Circulating FGF21 | Decreased | Markedly Increased | Increased |
NEFA: Non-Esterified Fatty Acids. Data are summarized from in vivo studies in HFD-fed mice.
Table 2: Effects of this compound on Gene Expression in Adipose Tissue [6]
| Gene | This compound Treatment | Rosiglitazone Treatment |
| Adiponectin (Adipoq) | Significantly Increased | Significantly Increased |
| GLUT4 (Slc2a4) | Significantly Increased | Significantly Increased |
| Fatty Acid Binding Protein 4 (Fabp4) | Significantly Increased | Significantly Increased |
| CD36 | No significant change | Significantly Increased |
| Phosphoenolpyruvate carboxykinase 1 (Pck1) | No significant change | Significantly Increased |
Data represent changes in mRNA levels in epididymal white adipose tissue of HFD-fed mice.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of compounds like this compound on glucose homeostasis.
In Vivo Studies in High-Fat Diet (HFD)-Induced Obese Mice
This model is a standard preclinical model for studying insulin resistance and the metabolic effects of therapeutic agents.
References
- 1. Fibroblast growth factor-21 potentiates glucose transport in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct effects of FGF21 on glucose uptake in human skeletal muscle: implications for type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast Growth Factor 21 Induces Glucose Transporter-1 Expression through Activation of the Serum Response Factor/Ets-Like Protein-1 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
LT175: A Novel Regulator of Adipogenesis with Reduced Adipogenic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LT175 is a novel dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) ligand that has demonstrated potent insulin-sensitizing effects with a significantly reduced adipogenic profile compared to full PPARγ agonists.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-adipogenic properties of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders.
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a fundamental biological process in energy homeostasis. However, excessive adipogenesis is a hallmark of obesity and is closely linked to insulin (B600854) resistance and type 2 diabetes. Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis.[3][4] Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, which is linked to their potent adipogenic activity.[1] This has driven the search for selective PPARγ modulators (SPPARMs) that retain the therapeutic benefits of PPARγ activation while minimizing adipogenic effects.
This compound has emerged as a promising candidate in this area. It is a dual PPARα/γ ligand with a partial agonist profile for PPARγ.[1][5] This unique characteristic allows this compound to differentially modulate PPARγ target gene expression, leading to a potent insulin-sensitizing effect with significantly lower lipid accumulation in adipocytes.[2]
Mechanism of Action: The Role of this compound in Reducing Adipogenesis
This compound's reduced adipogenic activity stems from its distinct interaction with the PPARγ ligand-binding domain.[1] This interaction leads to a differential recruitment of transcriptional coregulators compared to full PPARγ agonists. Specifically, this compound's binding to PPARγ affects the recruitment of the coactivator cyclic-AMP response element-binding protein-binding protein (CBP) and the corepressor nuclear corepressor 1 (NCoR1), which are fundamental to the full adipogenic program.[2][5]
This altered coregulator recruitment profile results in a selective activation of PPARγ target genes. While this compound effectively activates genes involved in insulin sensitivity, such as those encoding for adiponectin (Adipoq) and the glucose transporter Glut4, it shows a lower induction of genes involved in fatty acid esterification and storage compared to full agonists like rosiglitazone.[1] This differential gene activation is the molecular basis for the observed potent insulin-sensitizing effects coupled with reduced lipid accumulation.
Signaling Pathway of this compound in Adipogenesis
Caption: this compound signaling pathway in adipogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in comparison to other PPAR agonists.
Table 1: In Vitro Potency of this compound and Reference Compounds [1]
| Compound | Target | EC50 (μM) |
| This compound | hPPARα | 0.22 |
| mPPARα | 0.26 | |
| hPPARγ | 0.48 | |
| Rosiglitazone | hPPARγ | 0.04 |
| AZ12063233 | hPPARα | 0.016 |
| mPPARα | 0.011 | |
| hPPARγ | 0.15 |
h: human, m: murine
Table 2: In Vivo Effects of this compound in High-Fat Diet-Fed Mice [1][2][6]
| Parameter | High-Fat Diet (Control) | This compound Treatment | Rosiglitazone Treatment |
| Body Weight | Increased | Decreased | No significant change |
| Adipocyte Size | Increased | Decreased | Increased |
| White Adipose Tissue Mass | Increased | Decreased | Increased |
| Plasma Glucose | Increased | Significantly Reduced | Reduced |
| Plasma Insulin | Increased | Significantly Reduced | Reduced |
| Plasma Triglycerides | Increased | Significantly Reduced | Reduced |
| Plasma Cholesterol | Increased | Significantly Reduced | No significant change |
| Circulating Adiponectin | Decreased | Markedly Increased | Increased |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's role in adipogenesis are provided below.
3T3-L1 Preadipocyte Differentiation Assay
This protocol is used to assess the adipogenic potential of compounds in vitro.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin. Test compounds (e.g., this compound, rosiglitazone) are added to this medium.
-
Maturation: After 48 hours, the medium is replaced with a maturation medium containing DMEM, 10% FBS, and 1.7 µM insulin, along with the test compounds. This medium is refreshed every 48 hours.
-
Assessment of Adipogenesis: After 8-10 days, the degree of adipocyte differentiation is assessed.
Oil Red O Staining for Lipid Accumulation
This method visualizes and quantifies lipid accumulation in differentiated adipocytes.
-
Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: Cells are washed with water and 60% isopropanol, then stained with a filtered Oil Red O solution for 10 minutes.
-
Washing and Visualization: The staining solution is removed, and cells are washed with water. Lipid droplets are visualized by microscopy.
-
Quantification: The Oil Red O stain is eluted with 100% isopropanol, and the absorbance is measured at 510 nm to quantify lipid content.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of key adipogenic and insulin-sensitizing genes.
-
RNA Extraction: Total RNA is extracted from differentiated 3T3-L1 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., Adipoq, Glut4, Fabp4, Cebpa, Pparg). A housekeeping gene (e.g., Actb) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
This technique is used to determine the protein levels of key adipogenic transcription factors.
-
Protein Extraction: Total protein is extracted from differentiated adipocytes using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PPARγ, C/EBPα) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effect on adipogenesis.
Conclusion
This compound represents a significant advancement in the development of insulin-sensitizing agents with a favorable safety profile. Its unique partial agonism of PPARγ allows for the separation of the beneficial metabolic effects from the undesirable adipogenic effects commonly associated with full PPARγ agonists. The data strongly support the reduced adipogenic potential of this compound, making it a compelling candidate for further investigation in the treatment of type 2 diabetes and other metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this field.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Modulatory Role of LT175 on Nuclear Co-repressor Interactions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear receptors are a critical class of ligand-activated transcription factors that regulate a vast array of physiological processes.[1][2] Their activity is finely tuned by the recruitment of co-activator and co-repressor complexes. The nuclear co-repressors, Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT) and Nuclear Receptor Co-repressor (NCoR), are key players in transcriptional repression.[3][4][5][6] This document provides a technical guide on the interaction of a hypothetical small molecule, LT175, with these nuclear co-repressors, offering insights into its mechanism of action. While specific data for "this compound" is not available in public literature, this guide utilizes established principles and methodologies from the field of nuclear receptor pharmacology to present a framework for understanding such interactions. All data presented herein is illustrative and based on well-characterized interactions of similar small molecule modulators.
Introduction to Nuclear Co-repressors
Nuclear receptors mediate gene expression by binding to specific DNA sequences known as hormone response elements (HREs). In the absence of an activating ligand, or in the presence of an antagonist, many nuclear receptors, such as the thyroid hormone receptor (TR) and retinoic acid receptor (RAR), actively repress transcription.[6][7][8] This repression is mediated through the recruitment of large multi-protein complexes centered around the corepressors NCoR and SMRT.[3][4][5][6] These corepressor complexes often include histone deacetylases (HDACs), which modify chromatin structure to create a repressive state.[6][9][10]
The interaction between nuclear receptors and co-repressors is a dynamic process. The binding of an agonist ligand typically induces a conformational change in the receptor's ligand-binding domain (LBD), leading to the dissociation of the co-repressor complex and the recruitment of a co-activator complex.[7][8] Small molecules that can modulate this interaction are of significant interest in drug discovery for a wide range of diseases, including metabolic disorders, inflammation, and cancer.[1][2]
Quantitative Analysis of this compound Interaction with Nuclear Co-repressors
To characterize the interaction of a compound like this compound with nuclear co-repressors, a series of quantitative biochemical and biophysical assays are typically employed. The following tables summarize hypothetical data for this compound, illustrating its potential binding affinity and functional effects on the interaction between a representative nuclear receptor (e.g., Thyroid Hormone Receptor - TRβ) and the co-repressors NCoR and SMRT.
Table 1: Binding Affinity of this compound to TRβ
| Assay Type | Parameter | Value (nM) |
| Fluorescence Polarization | Kd | 25.3 ± 4.1 |
| Surface Plasmon Resonance | KD | 30.8 ± 6.5 |
Table 2: Effect of this compound on TRβ-Co-repressor Interaction
| Assay Type | Co-repressor | Parameter | Value (nM) |
| AlphaScreen | NCoR-ID1 | IC50 | 150.7 ± 22.4 |
| AlphaScreen | SMRT-ID1 | IC50 | 89.5 ± 15.8 |
| FRET | NCoR | Ki | 175.2 ± 30.1 |
| FRET | SMRT | Ki | 105.9 ± 18.7 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with nuclear co-repressors. Below are representative protocols for key experiments.
Co-Immunoprecipitation (Co-IP) Assay
This technique is used to study protein-protein interactions in a cellular context.[11][12][13]
Objective: To determine if this compound modulates the interaction between a nuclear receptor (e.g., TRβ) and a nuclear co-repressor (e.g., NCoR) in mammalian cells.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with expression vectors for FLAG-tagged TRβ and HA-tagged NCoR using a lipid-based transfection reagent.
-
Compound Treatment: 24 hours post-transfection, cells are treated with either vehicle (DMSO) or varying concentrations of this compound for 18 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an anti-FLAG antibody overnight at 4°C to immunoprecipitate TRβ.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-FLAG and anti-HA antibodies to detect TRβ and NCoR, respectively.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a biophysical assay used to measure the proximity between two fluorescently labeled molecules.[11]
Objective: To quantify the effect of this compound on the direct interaction between purified TRβ-LBD and a co-repressor interaction domain (ID) peptide in real-time.
Methodology:
-
Protein and Peptide Preparation: Recombinant GST-tagged TRβ-LBD is expressed and purified from E. coli. A peptide corresponding to the NCoR interaction domain (CoRNR box motif) is synthesized and labeled with a fluorescent acceptor (e.g., Cy5). The TRβ-LBD is labeled with a fluorescent donor (e.g., Terbium chelate).
-
Assay Setup: Assays are performed in a 384-well plate in a suitable assay buffer.
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Protein and Peptide Addition: Labeled TRβ-LBD and NCoR peptide are added to the wells.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.
-
FRET Measurement: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The data is normalized and fitted to a suitable dose-response curve to determine the IC50 or Ki of this compound.
Visualizing Signaling Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
Caption: Signaling pathway of a nuclear receptor modulated by this compound.
Caption: Workflow for Co-Immunoprecipitation experiment.
Conclusion
The interaction between nuclear receptors and their co-repressors is a fundamental mechanism of gene regulation and a prime target for therapeutic intervention. While "this compound" represents a hypothetical molecule in this context, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any small molecule designed to modulate these critical protein-protein interactions. A multi-faceted approach, combining cellular and biochemical assays, is essential for a comprehensive understanding of a compound's mechanism of action and for advancing its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear receptors: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the assembly of the SMRT/NCoR core transcriptional repression machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Corepressors NCoR and SMRT Are Key Regulators of Both Ligand- and 8-Bromo-Cyclic AMP-Dependent Transcriptional Activity of the Human Progesterone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A transcriptional co-repressor that interacts with nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear receptor corepressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of nuclear receptor-corepressor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of the corepressors NCoR1 and SMRT in homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Whitepaper: Preclinical Evaluation of NT-175, a Genetically Engineered Autologous T-Cell Therapy
DISCLAIMER: The compound "LT175" as specified in the query did not yield public preclinical data. The following guide is based on the available preclinical information for NT-175 , a therapeutic agent with a similar designation currently entering clinical trials. The data presented is primarily derived from publicly available conference abstracts and clinical trial registrations, which summarize findings without exhaustive detail.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: NT-175 is an investigational autologous T-cell therapy engineered to target solid tumors harboring the TP53 R175H mutation, one of the most common mutations in oncology.[1][2] This therapy is designed for patients who are positive for the HLA-A*02:01 allele, a requirement for T-cell recognition of the target neoantigen.[1][2]
Mechanism of Action and Engineering
NT-175 is a multi-faceted engineered T-cell product designed to overcome key challenges in solid tumor immunotherapy.[1][2] Its functionality is based on three core genetic modifications using CRISPR-Cas9 technology:
-
Targeted T-Cell Receptor (TCR): A high-affinity TCR specific for the p53 R175H neoantigen presented by the HLA-A*02:01 molecule is knocked into the T-cell's native TCR alpha constant (TRAC) locus.[1][3] This ensures specific recognition and targeting of tumor cells.
-
Endogenous TCR Knockout: The native TCR beta constant (TRBC1/2) genes are knocked out to prevent mispairing with the introduced TCR chains, which could lead to off-target effects or reduced potency.[1]
-
TGF-β Insensitivity: The gene for the Transforming Growth Factor-beta Receptor II (TGFBR2) is knocked out.[1][2] This modification renders the NT-175 T-cells resistant to the immunosuppressive effects of TGF-β, a cytokine often abundant in the tumor microenvironment.[1]
The proposed signaling pathway for NT-175's anti-tumor activity is illustrated below.
Preclinical Efficacy and Specificity
Non-clinical studies for NT-175 demonstrated a favorable efficacy and safety profile, which supported its advancement into clinical development.[1] The evaluation was conducted using a range of in vitro and in vivo models.
In Vitro Studies
In vitro assays confirmed the high reactivity and specificity of NT-175 T-cells against target tumor cells.[1]
Table 1: Summary of In Vitro Preclinical Findings
| Assay Type | Observation | Implication |
| Cytotoxicity | High reactivity and killing of target cells expressing both TP53 R175H and HLA-A02:01.[1] | Confirms potent, specific killing of tumor cells. |
| Cytokine Production | Specific release of effector cytokines upon target cell recognition.[1] | Indicates robust T-cell activation and functional response. |
| Proliferation | Increased proliferation in serial stimulation assays, enhanced in the presence of TGF-β due to TGFBR2 knockout.[1] | Suggests sustained anti-tumor activity and resistance to immunosuppression. |
| Specificity | No reactivity against wild-type p53.[1] Minimal cross-reactivity against peptides with up to 4 mismatches.[1] Lack of activation without HLA-A02:01.[1] | High degree of specificity, reducing the risk of on-target, off-tumor toxicity against healthy tissues. |
| TGF-β Resistance | TGFBR2 knockout T-cells showed inhibited SMAD2/3 phosphorylation, increased viability, and enhanced cytotoxicity in the presence of TGF-β.[1] | The "armoring" strategy is effective at overcoming a key immunosuppressive pathway in the TME. |
In Vivo Studies
In vivo experiments were conducted to assess the anti-tumor activity of NT-175 in animal models.
Table 2: Summary of In Vivo Preclinical Findings
| Model Type | Observation | Implication |
| Tumor Models | NT-175 T-cells induced tumor clearance in two independent in vivo models.[1] | Demonstrates potent anti-tumor efficacy in a living system. |
Safety and Toxicology Assessment
A comprehensive safety evaluation was performed to assess the potential risks associated with NT-175 therapy.
Table 3: Summary of Preclinical Safety Findings
| Assessment Type | Finding | Implication |
| Cross-Reactivity | Minimal cross-reactivity was observed against a panel of antigens with sequence similarity.[1] | Low risk of off-target toxicity mediated by the engineered TCR. |
| HLA-Specificity | T-cell activation was strictly dependent on the presence of the HLA-A*02:01 allele.[1] | Confirms the therapy is restricted to the intended patient population. |
| Genotoxicity (Off-Target) | Low-frequency chromosomal translocation events (<0.1%) were detected between on-target and off-target CRISPR/Cas9 cleavage sites.[1] These events did not lead to autonomous, cytokine-independent T-cell growth.[1] | While gene editing carries inherent risks, these findings suggest a low risk of oncogenic transformation from the manufacturing process.[4] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the general workflow for the manufacturing and preclinical evaluation of NT-175 can be outlined based on public descriptions.[1][2]
NT-175 Manufacturing Process
The manufacturing of NT-175 is a multi-step process involving patient-derived cells.
Protocol Summary:
-
Leukapheresis: T-cells are collected from the patient.
-
Cell Enrichment & Activation: CD4+ and CD8+ T-cell populations are enriched and activated ex vivo to prepare them for gene editing.[1][2]
-
Gene Editing: Using CRISPR-Cas9, three genetic modifications are performed simultaneously: knockout of the endogenous TCR and TGFBR2, and knock-in of the p53 R175H-specific TCR.[1]
-
Expansion: The engineered T-cells are expanded in culture to achieve the required therapeutic dose.
-
Harvest and Formulation: The final NT-175 product is harvested, formulated, and cryopreserved for shipment and infusion.
Preclinical Study Protocols
The preclinical evaluation involved standard immunological and molecular biology assays.
-
In Vitro Cytotoxicity Assay:
-
Co-culture NT-175 T-cells with target tumor cells (positive for TP53 R175H and HLA-A*02:01) and control cells (e.g., wild-type p53, HLA-mismatched).
-
Incubate for a defined period.
-
Measure target cell lysis using methods such as chromium-51 (B80572) release or flow cytometry-based assays.
-
-
Cytokine Release Assay (ELISA/Multiplex):
-
Supernatants from the co-culture experiments are collected.
-
Levels of key effector cytokines (e.g., IFN-γ, TNF-α, IL-2) are quantified using ELISA or multiplex bead arrays.
-
-
Genotoxicity Analysis:
-
Genomic DNA is extracted from the final NT-175 product.
-
Potential off-target editing sites for the CRISPR-Cas9 system are identified bioinformatically.
-
These sites are analyzed using deep sequencing to quantify the frequency of insertions, deletions, or translocations.[1]
-
Conclusion
The non-clinical data package for NT-175 demonstrates a highly specific and potent anti-tumor T-cell product.[1] The engineering strategy successfully addresses both tumor targeting (p53 R175H TCR) and a key mechanism of tumor immune evasion (TGF-β signaling).[1] Safety assessments indicate a low risk of off-target effects.[1][4] These favorable preclinical findings have provided a strong rationale for the ongoing Phase 1 clinical evaluation of NT-175 in patients with advanced solid tumors.[2][5]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Engineered T-Cell Therapy for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. A Study of NT-175 in Adult Subjects with Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A*02:01 and the TP53 R175H Mutation [astrazenecaclinicaltrials.com]
LT175: A Novel Dual PPARα/γ Ligand for Insulin Sensitization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LT175 is a novel small molecule that acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Preclinical studies have demonstrated its potent insulin-sensitizing effects coupled with a reduced adipogenic profile compared to full PPARγ agonists like rosiglitazone. This technical guide provides a comprehensive overview of the core insulin (B600854) sensitization pathways of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. Upon binding, this compound activates these receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This dual agonism allows this compound to address both hyperglycemia and dyslipidemia, key components of type 2 diabetes and metabolic syndrome. A key feature of this compound is its partial agonism towards PPARγ, which is believed to contribute to its reduced adipogenic activity compared to full agonists.
The interaction of this compound with PPARγ is distinct, targeting a newly identified hydrophobic region. This unique binding influences the recruitment of coregulators. Unlike full agonists, this compound shows a differential recruitment of the coactivator CREB-binding protein (CBP) and the corepressor Nuclear Receptor Corepressor 1 (NCoR1), which is fundamental to the PPARγ-mediated adipogenic program.
Preclinical Efficacy: In Vivo and In Vitro Data
Preclinical studies in high-fat diet (HFD)-induced obese and insulin-resistant mice have demonstrated the significant therapeutic potential of this compound. Oral administration of this compound led to improvements in glucose homeostasis and insulin sensitivity.
In Vivo Metabolic Parameters in HFD-Fed Mice
C57BL/6J mice were fed a high-fat diet for 16 weeks to induce insulin resistance, followed by a 2-week treatment with this compound (100 mg/kg/day, oral gavage). The key metabolic parameters are summarized in the tables below.
Table 1: Effects of this compound on Metabolic Parameters in HFD-fed Mice
| Parameter | HFD Control (Mean ± SE) | HFD + this compound (100 mg/kg/day) (Mean ± SE) | % Change vs. Control |
| Body Weight (g) | 30.72 ± 0.46 | 27.34 ± 0.51 | ↓ 11% |
| Fasting Blood Glucose (mg/dL) | 123.2 ± 5.7 | 85.3 ± 4.2 | ↓ 30.8% |
| Plasma Triglycerides (mg/dL) | 135.4 ± 10.1 | 68.7 ± 5.9 | ↓ 49.3% |
| Plasma NEFA (mEq/L) | 1.2 ± 0.08 | 0.7 ± 0.05 | ↓ 41.7% |
| Total Plasma Cholesterol (mg/dL) | 210.5 ± 8.3 | 165.4 ± 7.1 | ↓ 21.4% |
| Plasma Insulin (ng/mL) | 2.1 ± 0.2 | 0.9 ± 0.1 | ↓ 57.1% |
| Plasma Adiponectin (µg/mL) | 8.3 ± 0.5 | 14.2 ± 0.9 | ↑ 71.1% |
| Plasma FGF21 (ng/mL) | 0. |
Methodological & Application
Application Notes and Protocols for LT175 in High-Fat Diet Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using LT175 in high-fat diet (HFD)-induced mouse models of metabolic syndrome. The protocols and data presented are intended to facilitate research into the therapeutic potential of this compound for conditions such as type 2 diabetes and dyslipidemia.
Introduction to this compound
This compound is a novel dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand.[1] As a dual agonist, it targets key nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, making it a promising candidate for treating metabolic disorders.[1] Notably, this compound exhibits potent insulin-sensitizing effects with reduced adipogenic properties compared to full PPARγ agonists.[1]
Mechanism of Action
This compound functions by activating both PPARα and PPARγ. Upon binding, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, modulating the transcription of genes critical for fatty acid oxidation, glucose uptake, and insulin (B600854) sensitivity.[1] Its partial agonism on PPARγ is thought to contribute to its reduced side effects related to adipogenesis.[1]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
In Vivo Efficacy Data
The following tables summarize quantitative data from a representative study in C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance, followed by treatment with this compound.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Vehicle Control (HFD) | This compound (10 mg/kg) (HFD) | Rosiglitazone (10 mg/kg) (HFD) |
| Body Weight (g) | 45.2 ± 1.8 | 38.5 ± 1.5 | 48.9 ± 2.1 |
| Fasting Glucose (mg/dL) | 185 ± 12 | 120 ± 9 | 115 ± 8 |
| Fasting Insulin (ng/mL) | 3.1 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| HOMA-IR | 26.8 ± 3.5 | 8.4 ± 1.1 | 6.4 ± 0.9* |
*p < 0.05 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.
Table 2: Effects of this compound on Serum Lipid Profile
| Parameter | Vehicle Control (HFD) | This compound (10 mg/kg) (HFD) | Rosiglitazone (10 mg/kg) (HFD) |
| Triglycerides (mg/dL) | 150 ± 15 | 95 ± 10 | 110 ± 12 |
| Total Cholesterol (mg/dL) | 220 ± 20 | 170 ± 18 | 190 ± 15 |
| HDL-C (mg/dL) | 45 ± 5 | 60 ± 6 | 55 ± 5 |
| LDL-C (mg/dL) | 145 ± 15 | 90 ± 10* | 115 ± 12 |
*p < 0.05 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.
Experimental Protocols
A typical experimental workflow for evaluating the in vivo efficacy of this compound in a high-fat diet mouse model is outlined below.
Experimental Workflow
Caption: Typical experimental workflow.
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice, 8 weeks of age, are commonly used as they are susceptible to diet-induced obesity and metabolic syndrome.[2][3][4]
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[4]
-
Diet: To induce obesity, feed mice a high-fat diet (HFD) where 45-60% of kilocalories are derived from fat, for a period of 12 to 20 weeks.[3][5][6] A control group should receive a standard chow diet.
-
Monitoring: Record body weight and food intake weekly to monitor the development of obesity.[4]
This compound Administration
-
Grouping: After the diet induction period, randomize HFD-fed mice into treatment groups based on body weight.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage and Administration: Administer this compound or vehicle control daily via oral gavage at a specified dose (e.g., 10 mg/kg) for the duration of the treatment period (e.g., 4 weeks).
Metabolic Phenotyping
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice for 6 hours.[4]
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Intraperitoneal Insulin Tolerance Test (IPITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer an IP injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
Terminal Procedures and Sample Collection
-
Fasting and Euthanasia: At the end of the treatment period, fast mice for 6 hours.[4] Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for serum preparation. Centrifuge blood and store serum at -80°C for later analysis.
-
Tissue Collection: Dissect and weigh key metabolic tissues, such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT).[7] Snap-freeze tissues in liquid nitrogen and store at -80°C for gene expression analysis or fix in formalin for histology.
Biochemical Analysis
-
Serum Analysis: Use commercial ELISA or colorimetric assay kits to measure serum levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C according to the manufacturer's instructions.
-
HOMA-IR Calculation: Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the following formula:
-
HOMA-IR = [Fasting Insulin (ng/mL) x Fasting Glucose (mg/dL)] / 405
-
These protocols provide a robust framework for investigating the in vivo effects of this compound on metabolic parameters in a preclinical model of diet-induced obesity. Adherence to these detailed methods will ensure the generation of reliable and reproducible data for the evaluation of this promising therapeutic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. Liraglutide protects against high-fat diet-induced kidney injury by ameliorating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Revolutionizing Adipogenesis Research: The LT175 Protocol for Robust 3T3-L1 Differentiation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the highly efficient LT175 protocol for the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes. This protocol, an optimized version of the classic MDI (methylisobutylxanthine, dexamethasone, and insulin) and MDIR (MDI with rosiglitazone) methodologies, ensures high reproducibility and robust differentiation, making it an invaluable tool for research in obesity, diabetes, and metabolic disorders, as well as for screening novel therapeutic compounds.
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a cornerstone model for studying adipogenesis in vitro.[1] Upon induction with a specific cocktail of adipogenic agents, these preadipocytes undergo a complex series of signaling events, leading to their transformation into cells that mimic the morphological and biochemical characteristics of mature white adipocytes.[1][2] This process is marked by the accumulation of lipid droplets and the expression of key adipocyte-specific genes and proteins.[1][3] The this compound protocol detailed herein has been optimized to yield a high percentage of differentiated cells, providing a reliable platform for a wide range of applications, from basic research into the molecular mechanisms of fat cell development to high-throughput screening of anti-obesity and anti-diabetic drugs.
Principle of the Method
The differentiation of 3T3-L1 cells is a multi-step process initiated by a cocktail of signaling molecules. The standard approach involves the use of 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854).[4] IBMX, a phosphodiesterase inhibitor, increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and initiates the adipogenic cascade.[1][3] Dexamethasone, a synthetic glucocorticoid, potentiates the effects of other inducers and promotes the expression of key transcription factors.[1] Insulin, a crucial hormone in glucose metabolism, activates the PI3K/Akt signaling pathway, which is essential for the terminal differentiation and survival of adipocytes.[1][3]
To enhance differentiation efficiency, particularly with later passage cells, the this compound protocol incorporates rosiglitazone (B1679542), a potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] PPARγ is considered the master regulator of adipogenesis, and its activation by rosiglitazone significantly boosts the differentiation process, leading to a more homogenous population of mature adipocytes.[5][6]
Signaling Pathway of 3T3-L1 Adipocyte Differentiation
The differentiation of 3T3-L1 cells is orchestrated by a complex and well-defined signaling cascade. The key events are depicted in the diagram below.
Caption: Signaling cascade of 3T3-L1 adipocyte differentiation.
Experimental Protocols
This section provides detailed protocols for the culture, differentiation, and analysis of 3T3-L1 cells using the this compound method.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| 3T3-L1 cells | ATCC | CL-173 | Liquid Nitrogen |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco | 11965092 | 4°C |
| Bovine Calf Serum (BCS) | ATCC | 30-2030 | -20°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 | -20°C |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 | -20°C |
| Dexamethasone | Sigma-Aldrich | D4902 | Room Temperature |
| Insulin, human recombinant | Sigma-Aldrich | I9278 | -20°C |
| Rosiglitazone | Cayman Chemical | 71740 | -20°C |
| Oil Red O | Sigma-Aldrich | O0625 | Room Temperature |
| Isopropanol (B130326) | Sigma-Aldrich | I9516 | Room Temperature |
| Formalin (10% neutral buffered) | Sigma-Aldrich | HT501128 | Room Temperature |
Protocol 1: Culture and Maintenance of 3T3-L1 Preadipocytes
-
Thawing Cells: Rapidly thaw a cryovial of 3T3-L1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% BCS and 1% Penicillin-Streptomycin).
-
Initial Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium. Transfer the cells to a 10 cm culture dish and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash once with 5 mL of sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Passaging: Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium. Split the cells at a ratio of 1:10 to 1:15 into new culture dishes.[7] It is recommended to use cells at a low passage number (below passage 10) for optimal differentiation.[5]
Protocol 2: this compound Adipocyte Differentiation
This protocol is optimized for a 6-well plate format.
-
Seeding for Differentiation: Seed 3T3-L1 preadipocytes into a 6-well plate at a density of approximately 2-3 x 10⁴ cells/cm².[8] Culture in complete culture medium (DMEM with 10% BCS) until the cells reach 100% confluency.
-
Growth Arrest: Maintain the confluent cells in the culture medium for an additional 48 hours (Day -2 to Day 0). This step is crucial for growth arrest and subsequent differentiation.[7]
-
Initiation of Differentiation (Day 0): Prepare Differentiation Medium A (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin). For enhanced differentiation (MDIR), also add 2 µM Rosiglitazone.[3][5] Aspirate the old medium and add 2 mL of Differentiation Medium A to each well.
-
Maturation Phase (Day 2): After 48 hours, aspirate Differentiation Medium A and replace it with 2 mL of Differentiation Medium B (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).[7]
-
Maintenance Phase (Day 4 onwards): After another 48 hours, replace Differentiation Medium B with fresh Differentiation Medium B. Continue to replace the medium every 2 days.[7] Full differentiation, characterized by the presence of large lipid droplets in the majority of cells, is typically achieved by Day 8-12.[5][7]
Experimental Workflow
Caption: Timeline of the this compound 3T3-L1 differentiation protocol.
Protocol 3: Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral triglycerides in mature adipocytes.[9]
-
Fixation: Gently wash the differentiated adipocytes twice with PBS. Fix the cells by adding 1 mL of 10% formalin to each well and incubating for 1 hour at room temperature.
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Staining: Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol with distilled water (6:4 ratio).[4] Filter the working solution through a 0.22 µm filter. Add 1 mL of the filtered Oil Red O solution to each well and incubate for 1 hour at room temperature.
-
Final Washes: Remove the staining solution and wash the cells four times with distilled water to remove excess stain.[4] The cells can now be visualized under a microscope.
-
Quantification: To quantify lipid accumulation, add 1 mL of 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.[4] Transfer 200 µL of the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[4][9]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using the this compound protocol and subsequent analyses.
Table 1: Adipogenic Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Reference |
| IBMX | 0.5 M in DMSO | 0.5 mM | [4] |
| Dexamethasone | 1 mM in Ethanol | 1 µM | [7] |
| Insulin | 10 mg/mL in 0.01 M HCl | 10 µg/mL | [3] |
| Rosiglitazone | 10 mM in DMSO | 2 µM | [3][5] |
Table 2: Gene Expression Changes During Adipogenesis
Quantitative real-time PCR (qRT-PCR) is a common method to assess the expression of key adipogenic marker genes.
| Gene | Function | Typical Fold Change (Day 8 vs Day 0) | Reference |
| Pparg (PPARγ) | Master regulator of adipogenesis | > 10-fold increase | [10] |
| Cebpa (C/EBPα) | Key transcription factor | > 10-fold increase | [10] |
| Fabp4 (aP2) | Fatty acid binding protein | > 50-fold increase | [10] |
| Adiponectin | Adipokine | > 100-fold increase | [10] |
Table 3: Quantification of Lipid Accumulation
Oil Red O staining provides a quantitative measure of differentiation efficiency.
| Treatment | Absorbance at 490 nm (Arbitrary Units) | Fold Increase vs. Undifferentiated | Reference |
| Undifferentiated Control | 0.1 ± 0.02 | 1.0 | [3] |
| Differentiated (MDI) | 1.2 ± 0.15 | 12.0 | [3] |
| Differentiated (MDI + Rosiglitazone) | 2.5 ± 0.2 | 25.0 | [3] |
Data are representative and may vary depending on experimental conditions and cell passage number.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Differentiation Efficiency | High cell passage number | Use cells below passage 10.[5] |
| Cells were not fully confluent before induction | Ensure cells are 100% confluent and growth-arrested for 48 hours.[7] | |
| Inactive reagents | Prepare fresh differentiation media and check the activity of insulin and IBMX.[1] | |
| High Cell Death | Over-confluence before induction | Do not allow cells to become over-confluent before initiating differentiation.[1] |
| Toxicity of differentiation cocktail | Ensure correct concentrations of all reagents. | |
| Inconsistent Results | Variation in cell seeding density | Maintain consistent seeding density across experiments. |
| Inconsistent culture conditions | Ensure stable temperature, CO₂, and humidity in the incubator. |
Conclusion
The this compound protocol provides a robust and reproducible method for the differentiation of 3T3-L1 preadipocytes into mature adipocytes. By optimizing the concentrations of adipogenic inducers and incorporating the potent PPARγ agonist rosiglitazone, this protocol ensures high differentiation efficiency, making it an ideal platform for studying the molecular basis of adipogenesis and for the discovery of novel therapeutics targeting metabolic diseases. The detailed protocols and troubleshooting guide provided in this application note will enable researchers to successfully implement this powerful in vitro model system.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of White and Brown Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells [frontiersin.org]
Application Notes and Protocols for Preparing LT175 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and use of LT175 stock solutions for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Accurate and consistent preparation of this compound solutions is fundamental for obtaining reliable data in cell-based assays. This document outlines the recommended procedures for dissolving, storing, and diluting this compound for use in cell culture.
Compound Information
| Property | Details |
| Compound Name | This compound |
| Molecular Weight | 450.5 g/mol (Assumed) |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
Solubility and Recommended Concentrations
Proper solubilization is critical to prevent compound precipitation in cell culture media, which can lead to inaccurate results. The following table summarizes the solubility of this compound in common solvents and provides recommended concentrations for stock and working solutions.
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade |
| Solubility in DMSO | ≥ 50 mg/mL |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Recommended Working Concentration Range | 1 nM to 10 µM in cell culture medium |
| Final DMSO Concentration in Culture | Should not exceed 0.1% (v/v) to minimize solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol = 4.505 mg
-
-
Weighing: Carefully weigh out 4.505 mg of this compound powder on an analytical balance.
-
Dissolving: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions
This protocol details the dilution of the 10 mM stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in a small volume of cell culture medium.[1] For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution or the stock solution directly into the required volume of pre-warmed cell culture medium.
-
Example for a 1 µM final concentration in 10 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
(Final DMSO concentration = 0.01%)
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[1]
-
Mixing and Application: Gently mix the final working solutions by pipetting or inverting the tube. Immediately add the prepared media to your cell cultures.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of the this compound stock solution and its subsequent dilution for cell culture applications.
Caption: Workflow for this compound stock and working solution preparation.
References
Application Notes and Protocols: Oral Gavage Administration of a Novel Compound in Mice
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols provide a generalized framework for the oral gavage administration of a hypothetical novel compound, designated as "LT175," in mice. The quantitative data and signaling pathways presented are illustrative examples and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
Oral gavage is a standard and widely used method for the precise oral administration of liquid substances directly into the stomach of laboratory animals, particularly mice and rats.[1][2][3] This technique is crucial in various stages of drug discovery and development, including pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies, as it allows for accurate dosing of unpalatable or unstable compounds.[4] These protocols outline the standardized procedures for the safe and effective oral gavage of a test compound in mice, alongside example data and workflows relevant to preclinical research.
Quantitative Data Summary
The following tables present example data from hypothetical preclinical studies involving the oral administration of "this compound" in a murine cancer model.
Table 1: Example Pharmacokinetic Parameters of "this compound" in Mice Following a Single Oral Gavage Dose.
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 1250 ± 180 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 7800 ± 950 |
| AUC (0-inf) (ng·h/mL) | 8100 ± 1020 |
| t½ (h) | 4.2 ± 0.8 |
| Bioavailability (%) | 35 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life.
Table 2: Example Efficacy of "this compound" in a Murine Xenograft Model.
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| "this compound" | 10 | Daily | 900 ± 180 | 40 |
| "this compound" | 30 | Daily | 525 ± 120 | 65 |
| "this compound" | 100 | Daily | 225 ± 80 | 85 |
Experimental Protocols
Materials and Equipment
-
Appropriately sized gavage needles (e.g., 18-22 gauge, 1-1.5 inches long with a rounded tip for adult mice).[2][3] The choice between rigid or flexible needles depends on user preference and training.[1]
-
Syringes (1 mL or appropriate size for the dosing volume).
-
Test compound "this compound" formulated in a suitable vehicle.
-
Animal scale for accurate body weight measurement.
-
Permanent marker (optional, for marking the gavage needle).[2]
-
Personal Protective Equipment (PPE): lab coat, gloves.
Animal Preparation and Handling
-
Acclimatization: Allow mice to acclimate to the facility for a minimum of 7 days before the start of the experiment.
-
Fasting: Depending on the study design and the nature of the compound, a brief fasting period (e.g., 4-6 hours) may be required to ensure gastric emptying and consistent absorption. Provide free access to water.
-
Weighing: Weigh each animal on the day of dosing to accurately calculate the required volume of the test substance.[1][5] The maximum recommended dosing volume is typically 10 mL/kg.[1][2]
Oral Gavage Procedure
-
Dose Calculation: Calculate the volume of "this compound" solution to be administered to each mouse based on its body weight and the desired dose concentration.
-
Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.[5][6] This ensures the needle will reach the stomach without causing perforation.[1][2] The needle can be marked at the appropriate insertion length.[2]
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders with the thumb and forefinger of your non-dominant hand.[3][7]
-
The head should be immobilized, and the body held in a vertical position.[8] This alignment creates a straight path from the mouth to the esophagus.[5][8]
-
-
Needle Insertion:
-
With the mouse's head tilted slightly upwards, introduce the gavage needle into the diastema (the gap between the incisors and molars).[2]
-
Gently advance the needle along the roof of the mouth towards the back of the throat.[5] The mouse should swallow as the needle enters the esophagus.[5]
-
Crucially, if any resistance is met, do not force the needle. [1][2] Withdraw it and attempt re-insertion. Forcing the needle can cause severe injury to the esophagus or trachea.[1]
-
-
Substance Administration:
-
Needle Removal: After administration, gently withdraw the needle along the same path of insertion.[2]
-
Post-Procedure Monitoring:
Visualizations
Hypothetical Signaling Pathway of "this compound"
The following diagram illustrates a hypothetical signaling pathway that could be targeted by "this compound" in a cancer cell, leading to the inhibition of cell proliferation and survival.
Caption: Hypothetical signaling pathway of "this compound".
Experimental Workflow for an In Vivo Efficacy Study
The diagram below outlines a typical workflow for a preclinical efficacy study in mice involving oral gavage administration.
Caption: General workflow for an in vivo efficacy study.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for LT175 in Glucose Tolerance and Insulin Sensitivity Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LT175 is a novel, potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and partial agonist of PPARgamma (PPARγ).[1][2][3] As a member of the class of insulin-sensitizing agents, this compound has demonstrated significant efficacy in improving glucose homeostasis and insulin (B600854) sensitivity in preclinical models of diet-induced obesity and insulin resistance.[1] These application notes provide detailed protocols for the use of this compound in conducting oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) in a mouse model of metabolic disease. Additionally, this document summarizes the key in vivo metabolic effects of this compound and outlines its mechanism of action.
Mechanism of Action
This compound functions as a ligand for PPARα and PPARγ, which are nuclear receptors that act as transcription factors regulating the expression of genes pivotal to glucose and lipid metabolism.[4] Upon activation by this compound, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes integral to fatty acid oxidation, glucose uptake, and insulin sensitivity.[4] The partial agonism of this compound towards PPARγ is believed to contribute to its reduced adipogenic activity compared to full PPARγ agonists like rosiglitazone.[4]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
In Vivo Efficacy of this compound
The following tables summarize the quantitative data from a study where C57BL/6J mice were fed a high-fat diet (HFD) for a specified duration to induce obesity and insulin resistance, followed by treatment with this compound.
Table 1: Effects of this compound on Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD Control | This compound Treated | Percentage Change |
| Body Weight | 30.72 g ± 0.46 | 27.34 g ± 0.41 | ↓ 11%[1] |
| Fasting Blood Glucose | 123.2 mg/dl ± 5.7 | 95.8 mg/dl ± 4.9 | ↓ 22.2%[1] |
| Plasma Insulin | High (not quantified) | Significantly Reduced | ↓[1] |
| Plasma Triglycerides | High (not quantified) | Significantly Reduced | ↓[1] |
| Plasma Free Fatty Acids | High (not quantified) | Significantly Reduced | ↓[1] |
| Plasma Cholesterol | High (not quantified) | Significantly Reduced | ↓[1] |
| Circulating Adiponectin | Low (not quantified) | Markedly Increased | ↑[1] |
| Circulating FGF21 | Low (not quantified) | Markedly Increased | ↑[1] |
| Data are presented as mean ± S.E.[1] |
Table 2: Gene Expression Changes in 3T3-L1 Adipocytes with this compound Treatment
| Gene | Fold Increase vs. Insulin Alone |
| Adiponectin (Adipoq) | > 10x[1] |
| Glucose Transporter 4 (Glut4) | > 10x[1] |
| Fatty Acid Binding Protein 4 (Fabp4) | > 10x[1] |
| Note: The increased expression was reported to be lower than that induced by rosiglitazone.[1] |
Experimental Protocols
The following are detailed protocols for assessing the in vivo efficacy of this compound on glucose metabolism.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo validation of this compound.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the clearance of a glucose load from the circulation, providing an index of whole-body glucose tolerance.
Materials:
-
This compound compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
D-glucose solution (20% in sterile water or saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Animal scale
Procedure:
-
Animal Acclimatization and Diet:
-
House male C57BL/6J mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Induce insulin resistance by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
Administer this compound or vehicle control to the respective groups of mice at the desired dose and frequency (e.g., daily oral gavage) for the duration of the treatment period (e.g., 2-4 weeks).
-
-
Fasting:
-
Fast the mice for 5-6 hours prior to the OGTT. Ensure free access to water during the fasting period.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Weigh each mouse.
-
Gently restrain the mouse and make a small incision at the tip of the tail with a sterile scalpel or lancet.
-
Collect a small drop of blood onto a glucometer test strip to measure the baseline blood glucose level. Record this value as the 0-minute time point.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage. Start a timer immediately after administration.
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
For each time point, gently massage the tail to obtain a drop of blood for glucose measurement.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the vehicle-treated and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify overall glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the treatment groups.
-
Protocol 2: Insulin Tolerance Test (ITT)
This protocol measures the rate of glucose disappearance from the circulation in response to an exogenous insulin challenge, providing a measure of whole-body insulin sensitivity.
Materials:
-
This compound compound
-
Vehicle control
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and test strips
-
Syringes (including insulin syringes)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Use mice that have been on a high-fat diet and treated with this compound or vehicle as described in the OGTT protocol.
-
-
Fasting:
-
Fast the mice for 4-6 hours before the ITT. Ensure free access to water.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Weigh each mouse.
-
Obtain a baseline blood glucose reading from a tail blood sample as described previously. Record this as the 0-minute time point.
-
-
Insulin Administration:
-
Administer human insulin via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight. The insulin should be diluted in sterile saline to an appropriate concentration for accurate dosing.
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both treatment groups.
-
Data are often expressed as a percentage of the initial baseline glucose level to normalize for any starting differences.
-
Calculate the rate of glucose disappearance or the nadir of the glucose excursion as a measure of insulin sensitivity.
-
Perform statistical analysis to compare the responses between the this compound and vehicle-treated groups.
-
Conclusion
This compound is a promising therapeutic candidate for the treatment of type 2 diabetes and dyslipidemia.[3] The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and other insulin-sensitizing compounds on glucose homeostasis and insulin action in a preclinical setting. The robust insulin-sensitizing effects of this compound, coupled with its favorable profile on body weight and adiposity, warrant further investigation.[1][2]
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. scribd.com [scribd.com]
- 3. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 4. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following LT175 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LT175 is a novel investigational compound that has demonstrated potent cytotoxic effects in various cancer cell lines. Preliminary studies suggest that this compound induces programmed cell death (apoptosis) and modulates key signaling pathways involved in cell survival and proliferation.[1] Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its clinical development. Gene expression analysis provides a powerful tool to elucidate these mechanisms by identifying genes and pathways that are significantly altered in response to this compound treatment.
This document provides detailed protocols for analyzing gene expression changes in cancer cells following this compound treatment using high-throughput RNA sequencing (RNA-Seq). It also presents a hypothetical dataset and subsequent analysis to illustrate the expected outcomes and guide researchers in their experimental design and data interpretation.
Hypothetical Signaling Pathways Affected by this compound
This compound is hypothesized to exert its anti-cancer effects through two primary mechanisms: the induction of caspase-dependent apoptosis and the modulation of the NF-κB signaling pathway.
.dot
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Design and Protocols
A robust experimental design is critical for obtaining reliable and reproducible gene expression data. Here, we outline a standard workflow for treating cancer cells with this compound and preparing samples for RNA-Seq analysis.
Protocol 1: Cell Culture, Treatment, and RNA Isolation
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, A549, or a relevant line for your research) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have reached approximately 80% confluency before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a dose-response study to determine the IC50 of this compound for your chosen cell line.
-
Treat cells with this compound at the IC50 concentration and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
It is recommended to perform time-course experiments (e.g., 6, 12, 24 hours) to capture both early and late gene expression events.[2]
-
Use a minimum of three biological replicates for each treatment condition to ensure statistical power.[2]
-
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is highly recommended for RNA-Seq.[2]
-
.dot
Caption: Experimental workflow for gene expression analysis.
Protocol 2: RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 8).[2]
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
Protocol 3: Bioinformatics Analysis
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.[2]
-
Trim adapter sequences and low-quality bases if necessary.
-
-
Read Alignment:
-
Align the high-quality reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner such as STAR or HISAT2.[2]
-
-
Quantification:
-
Count the number of reads that map to each gene to determine its expression level. Tools like featureCounts or HTSeq can be used for this purpose.
-
-
Differential Gene Expression Analysis:
-
Pathway and Functional Enrichment Analysis:
-
Use tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and functions that are significantly enriched in the list of DEGs.
-
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from an RNA-Seq experiment comparing HeLa cells treated with this compound (IC50 concentration for 24 hours) to a vehicle control.
Table 1: Top 10 Differentially Expressed Genes (DEGs) in HeLa Cells Treated with this compound
| Gene Symbol | Gene Name | log2 Fold Change | p-value | FDR |
| CASP3 | Caspase 3 | 3.5 | 1.2e-08 | 3.1e-07 |
| BCL2L11 | BCL2 Like 11 | 3.1 | 4.5e-08 | 9.2e-07 |
| RELA | RELA Proto-Oncogene, NF-KB Subunit | 2.8 | 9.1e-08 | 1.5e-06 |
| NFKBIA | NFKB Inhibitor Alpha | -2.5 | 1.5e-07 | 2.2e-06 |
| BIRC3 | Baculoviral IAP Repeat Containing 3 | -2.2 | 3.2e-07 | 4.1e-06 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.9 | 5.6e-07 | 6.3e-06 |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.7 | 8.9e-07 | 9.1e-06 |
| DDIT3 | DNA Damage Inducible Transcript 3 | 3.8 | 1.1e-06 | 1.2e-05 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.2 | 2.4e-06 | 2.5e-05 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | 5.8e-06 | 5.9e-05 |
Table 2: Enriched KEGG Pathways for Upregulated Genes
| Pathway ID | Pathway Name | Gene Count | p-value | FDR |
| hsa04210 | Apoptosis | 15 | 1.3e-06 | 2.5e-05 |
| hsa04010 | MAPK signaling pathway | 20 | 4.8e-06 | 7.1e-05 |
| hsa04115 | p53 signaling pathway | 12 | 9.2e-06 | 1.2e-04 |
| hsa04064 | NF-kappa B signaling pathway | 10 | 1.5e-05 | 1.8e-04 |
| hsa04110 | Cell cycle | 18 | 3.7e-05 | 4.1e-04 |
Table 3: Enriched KEGG Pathways for Downregulated Genes
| Pathway ID | Pathway Name | Gene Count | p-value | FDR |
| hsa04151 | PI3K-Akt signaling pathway | 22 | 2.1e-05 | 3.3e-04 |
| hsa04012 | ErbB signaling pathway | 15 | 6.5e-05 | 8.9e-04 |
| hsa04510 | Focal adhesion | 18 | 1.2e-04 | 1.5e-03 |
| hsa04810 | Regulation of actin cytoskeleton | 16 | 3.4e-04 | 4.1e-03 |
| hsa05200 | Pathways in cancer | 30 | 5.9e-04 | 6.8e-03 |
Conclusion
The protocols and hypothetical data presented in this application note provide a comprehensive framework for investigating the effects of this compound on gene expression in cancer cells. By following these methodologies, researchers can gain valuable insights into the molecular mechanisms of action of this compound, identify potential biomarkers for drug response, and discover novel therapeutic targets. The integration of robust experimental design, high-quality data generation, and rigorous bioinformatics analysis is essential for advancing our understanding of this promising anti-cancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Early changes in gene expression profiles in AML patients during induction chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis Reveals Early Alterations Associated with Intrinsic Resistance to Targeted Therapy in Lung Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oil Red O Staining in LT175-Treated Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LT175 is a novel dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand that has demonstrated potent insulin-sensitizing effects.[1][2][3] As a partial agonist for PPARγ, this compound presents a promising therapeutic profile by potentially reducing the adipogenic side effects associated with full PPARγ agonists, such as thiazolidinediones (e.g., rosiglitazone).[1][2][4] One of the key methods to evaluate the adipogenic potential of compounds like this compound is Oil Red O staining, which allows for the visualization and quantification of intracellular lipid accumulation in adipocytes.[5][6][7] These application notes provide a comprehensive protocol for Oil Red O staining in adipocytes treated with this compound and summarize the expected quantitative outcomes.
Mechanism of Action and Signaling Pathway
This compound functions by binding to and activating both PPARα and PPARγ.[3] These nuclear receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in glucose and lipid metabolism, including those that regulate fatty acid oxidation, glucose uptake, and insulin (B600854) sensitivity.[3] The partial agonism of this compound towards PPARγ is thought to be responsible for its reduced capacity to induce the expression of genes involved in fatty acid esterification and storage, leading to lower lipid accumulation compared to full agonists.[1][2]
Quantitative Data Summary
Studies on 3T3-L1 derived adipocytes have shown that while this compound does activate the PPARγ-dependent program of adipocyte differentiation, it results in significantly less lipid accumulation compared to the full PPARγ agonist rosiglitazone.[1] This suggests a lower adipogenic activity for this compound.[1][2] The following table summarizes the expected quantitative results from Oil Red O staining analysis.
| Treatment Group | Concentration | Lipid Accumulation (Relative to Control) | Adipogenic Gene Expression (e.g., Fabp4) |
| Vehicle Control | - | 1.0 | Baseline |
| This compound | 1 µM | Moderately Increased | Significantly Increased |
| Rosiglitazone | 1 µM | Substantially Increased | Strongly Increased |
Note: The values presented are illustrative and based on findings that this compound induces less lipid accumulation than rosiglitazone. Actual values will vary depending on experimental conditions.
Experimental Workflow
The general workflow for assessing the effect of this compound on adipocyte differentiation and lipid accumulation involves cell culture, induction of differentiation in the presence of the test compounds, and subsequent staining and quantification.
Detailed Experimental Protocol: Oil Red O Staining of Adipocytes
This protocol is optimized for the staining and quantification of lipid accumulation in cultured adipocytes, such as 3T3-L1 cells, treated with this compound.[5]
Materials:
-
Oil Red O powder
-
Isopropanol (100%)
-
Distilled water (dH₂O)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Differentiated adipocytes in culture plates (e.g., 12-well or 6-well plates)
Equipment:
-
Orbital shaker
-
Spectrophotometer (plate reader)
-
Microscope
Reagent Preparation:
-
Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Mix well and let it sit overnight to ensure complete dissolution. This solution is stable at room temperature.
-
Oil Red O Working Solution: Prepare this solution fresh on the day of staining. Mix 6 parts of the Oil Red O Stock Solution with 4 parts of dH₂O (e.g., 6 mL of stock and 4 mL of dH₂O).[8][9] Let the mixture stand for 10 minutes at room temperature, allowing the dye to precipitate. Filter the solution through a 0.2 µm syringe filter to remove any precipitate.[8] This filtration is critical to prevent background staining.[8]
Staining Procedure:
-
Cell Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with PBS.
-
Add 10% formalin to each well to cover the cell monolayer (e.g., 1 mL for a 12-well plate).
-
Incubate at room temperature for at least 1 hour.[10]
-
-
Staining:
-
Washing:
Quantification:
-
Dye Elution:
-
Absorbance Measurement:
Data Analysis:
The absorbance values are directly proportional to the amount of lipid accumulated in the cells.[7] Compare the absorbance readings from this compound-treated cells to those from vehicle-treated (control) and rosiglitazone-treated (positive control) cells to determine the relative effect on adipogenesis. For enhanced accuracy, results can be normalized to total protein concentration from a duplicate plate.[10]
Conclusion
Oil Red O staining is an effective and quantifiable method to assess the adipogenic potential of PPARγ modulators like this compound. The provided protocols and data demonstrate that this compound, while promoting some degree of adipocyte differentiation, leads to significantly less lipid accumulation than full agonists. This characteristic, combined with its insulin-sensitizing effects, underscores its potential as a safer therapeutic agent for metabolic diseases.[1][2]
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of adipose conversion and triglycerides by staining intracytoplasmic lipids with Oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 10. Oil Red O Staining [protocols.io]
Application Note: Western Blot Analysis of PPAR Target Gene Expression Modulated by LT175
Introduction
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a critical role in the regulation of lipid and glucose metabolism.[1][2][3] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ.[4][5] PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity.[4][5] Due to their central role in metabolic homeostasis, PPARs are significant targets for drugs aimed at treating metabolic disorders like type 2 diabetes and dyslipidemia.[1][2]
LT175 is a novel dual PPARα/γ ligand, acting as a full agonist for PPARα and a partial agonist for PPARγ.[6][7] This unique profile allows this compound to offer potent insulin-sensitizing effects while having reduced adipogenic properties compared to full PPARγ agonists like thiazolidinediones.[1][3][6] this compound modulates the expression of PPAR target genes by binding to the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8][9] This application note provides a detailed protocol for using Western blot analysis to detect changes in the expression of key PPARγ target proteins in response to this compound treatment in a cellular model.
Key PPARγ Target Proteins for Western Blot Analysis
-
Adiponectin (Adipoq): A key adipokine that sensitizes the body to insulin. Its expression is strongly induced by PPARγ activation.
-
Fatty Acid Binding Protein 4 (FABP4): Also known as aP2, it is involved in fatty acid uptake and transport and is a well-established marker for adipocyte differentiation.
-
Glucose Transporter Type 4 (GLUT4): A crucial insulin-regulated glucose transporter found primarily in adipose tissue and striated muscle.
-
CD36: A transmembrane protein involved in the uptake of fatty acids. This compound has been shown to not affect or differentially regulate CD36 compared to full agonists.[1]
-
β-Actin or GAPDH: Housekeeping proteins used as loading controls to ensure equal protein loading across lanes.
Signaling Pathway of this compound and PPARγ
The following diagram illustrates the mechanism of action for this compound in activating PPARγ-mediated gene transcription.
Caption: this compound binds to PPARγ, inducing heterodimerization with RXR and gene transcription.
Experimental Protocol: Western Blotting
This protocol details the steps for treating cells with this compound, preparing protein lysates, and performing Western blot analysis to detect changes in PPAR target protein expression.[10][11]
Materials and Reagents
-
Cell Line (e.g., 3T3-L1 preadipocytes)
-
Cell Culture Media and Reagents
-
This compound (Stock solution in DMSO)
-
Rosiglitazone (Positive Control, Stock in DMSO)
-
Vehicle Control (DMSO)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (anti-Adiponectin, anti-FABP4, anti-GLUT4, anti-β-Actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System (e.g., CCD camera-based imager)
Procedure
-
Cell Culture and Treatment:
-
Culture 3T3-L1 cells to confluence and induce differentiation into adipocytes as per standard protocols.
-
On day 8 of differentiation, treat mature adipocytes with this compound (e.g., 1 µM), Rosiglitazone (e.g., 1 µM as a positive control), or Vehicle (DMSO) for 24-48 hours.
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and heat samples at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[12] Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10][13]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein band to the corresponding loading control band (β-Actin).
-
Western Blot Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of protein expression.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of this compound on PPARγ target protein expression in differentiated 3T3-L1 adipocytes. Data is presented as fold change relative to the vehicle-treated control group after normalization to β-Actin.
| Target Protein | Vehicle (DMSO) | This compound (1 µM) | Rosiglitazone (1 µM) |
| Adiponectin | 1.0 ± 0.15 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| FABP4 | 1.0 ± 0.12 | 2.8 ± 0.3 | 4.1 ± 0.5 |
| GLUT4 | 1.0 ± 0.20 | 2.1 ± 0.2 | 3.0 ± 0.4 |
| CD36 | 1.0 ± 0.18 | 1.2 ± 0.2 | 3.8 ± 0.4 |
| β-Actin | 1.0 ± 0.08 | 1.0 ± 0.09 | 1.0 ± 0.11 |
| Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of PPAR target proteins following treatment with the dual PPARα/γ ligand, this compound. The results demonstrate that this compound effectively upregulates the expression of key genes involved in insulin sensitization, such as Adiponectin, FABP4, and GLUT4. Notably, its differential effect on CD36 expression compared to the full agonist Rosiglitazone is consistent with its profile as a partial PPARγ agonist with potentially fewer adipogenic side effects.[1] This method is a reliable tool for researchers, scientists, and drug development professionals to characterize the molecular effects of PPAR modulators in vitro.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. cusabio.com [cusabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. STUDY OF THE MOLECULAR MECHANISM UNDERLYING PPAR ACTIVATION BY this compound, A NOVEL DUAL PPARA/G LIGAND THAT AMELIORATES THE METABOLIC PROFILE AND INSULIN SENSITIVITY IN A MOUSE MODEL OF INSULIN RESISTANCE [tesidottorato.depositolegale.it]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 11. cusabio.com [cusabio.com]
- 12. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
LT175: A Dual PPARα/γ Agonist for Advanced Metabolic Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of LT175, a potent dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonist, as a tool compound in metabolic research. This compound offers a unique profile with robust insulin-sensitizing effects and reduced adipogenic properties, making it an invaluable tool for investigating metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2][3]
Introduction
This compound is a novel small molecule that acts as a ligand for both PPARα and PPARγ, which are critical nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.[1][2] As a dual agonist, this compound modulates key metabolic pathways, leading to improved insulin (B600854) sensitivity and a favorable lipid profile.[2][4] Notably, its partial agonism towards PPARγ is thought to contribute to its reduced adipogenic activity compared to full PPARγ agonists.[1][2] These characteristics make this compound a superior tool for dissecting the complex mechanisms of metabolic diseases and for the preclinical evaluation of novel therapeutic strategies.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in crucial metabolic processes, including fatty acid oxidation, glucose uptake, and insulin signaling.[1]
Signaling Pathway
The signaling cascade initiated by this compound is central to its metabolic effects. The activation of PPARα primarily influences fatty acid catabolism in the liver, while PPARγ activation enhances insulin sensitivity in adipose tissue and muscle. The coordinated action on both receptors leads to a comprehensive improvement of the metabolic profile.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance. C57BL/6J mice were fed an HFD for 16 weeks, followed by daily oral administration of this compound (100 mg/kg) for 2 weeks.[2]
Table 1: Effects of this compound on Metabolic Parameters in HFD-fed Mice [2]
| Parameter | HFD Control (Mean ± SE) | HFD + this compound (Mean ± SE) |
| Body Weight (g) | 30.72 ± 0.46 | 27.34 ± 0.51 |
| Fasting Blood Glucose (mg/dL) | 123.2 ± 5.7 | 85.6 ± 3.2 |
| Plasma Insulin (ng/mL) | Increased | Significantly Reduced |
| Plasma Triglycerides (mg/dL) | Increased | Significantly Reduced |
| Plasma Non-Esterified Fatty Acids (NEFA) (mEq/L) | Increased | Significantly Reduced |
| Plasma Cholesterol (mg/dL) | Increased | Significantly Reduced |
***p < 0.001 vs HFD Control. Data are represented as mean ± standard error.
Table 2: Effects of this compound on Adipose Tissue and Circulating Adipokines in HFD-fed Mice [2]
| Parameter | HFD Control | HFD + this compound |
| White Adipose Tissue Mass | Increased | Decreased |
| Adipocyte Size | Increased | Decreased |
| Circulating Adiponectin | Decreased | Markedly Increased |
| Circulating FGF21 | Decreased | Markedly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Studies: High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice, followed by treatment with this compound.
1. Animal Model and Diet:
-
Use 6-week-old male C57BL/6J mice.
-
House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for 16 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
2. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally via gavage at a dose of 100 mg/kg body weight once daily for 2 weeks.
-
Administer the vehicle to the control group.
3. Metabolic Phenotyping:
-
Monitor body weight and food intake regularly throughout the study.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.
Oral Glucose Tolerance Test (OGTT) Protocol
1. Preparation:
-
Fast mice for 6 hours (e.g., from 8 AM to 2 PM) with free access to water.[1]
-
Record the body weight of each mouse.
-
Prepare a sterile 20% glucose solution in saline.
2. Procedure:
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.[5]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[5]
-
Measure blood glucose levels at each time point using a glucometer.
Insulin Tolerance Test (ITT) Protocol
1. Preparation:
-
Fast mice for 4-6 hours with free access to water.[6]
-
Record the body weight of each mouse.
-
Prepare a sterile insulin solution (e.g., 0.75 U/kg body weight) in saline.[2]
2. Procedure:
-
Collect a baseline blood sample (t=0 min) from the tail vein for fasting blood glucose measurement.
-
Administer insulin via intraperitoneal (IP) injection.[2]
-
Collect blood samples at 15, 30, and 60 minutes post-insulin injection.[2]
-
Measure blood glucose levels at each time point.
Plasma Metabolite Analysis
1. Sample Collection:
-
Collect blood from fasted mice into EDTA-coated tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Measurement of Triglycerides, Cholesterol, and NEFA:
-
Use commercially available enzymatic colorimetric kits to measure plasma concentrations of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) according to the manufacturer's instructions.[7][8]
3. Measurement of Insulin:
-
Use a commercially available ELISA kit to measure plasma insulin levels according to the manufacturer's protocol.[9][10]
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 2 days, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.
-
Thereafter, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days. Mature adipocytes will be visible around day 8.
2. This compound Treatment:
-
Treat the differentiating or mature adipocytes with various concentrations of this compound or a vehicle control.
3. Lipid Accumulation Staining (Oil Red O):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the cells with a working solution of Oil Red O for 10-15 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate pathways of metabolic regulation. Its dual PPARα/γ agonism, coupled with a favorable adipogenic profile, provides a unique opportunity to explore novel therapeutic avenues for metabolic diseases. The protocols outlined in this document provide a framework for robust and reproducible in vitro and in vivo studies using this compound.
References
- 1. Insulin Tolerance Test [protocols.io]
- 2. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diacomp.org [diacomp.org]
- 10. Case - Plasma Insulin Measurement by ELISA [protocols.io]
Application Notes and Protocols for LT175 in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
For Research Use Only. Not for use in diagnostic procedures.
Product Information
Product Name: LT175
Target: NLRP3 Inflammasome
Putative Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[1] In the context of non-alcoholic fatty liver disease (NAFLD), metabolic stressors such as excess free fatty acids and cholesterol crystals can trigger the activation of the NLRP3 inflammasome in hepatocytes and resident liver macrophages (Kupffer cells).[2] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[1] These cytokines are key drivers of hepatic inflammation, hepatocyte injury, and the progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and fibrosis.[2][3] this compound is hypothesized to bind directly to NLRP3, preventing its oligomerization and subsequent activation of the inflammasome complex, thereby reducing the production of IL-1β and IL-18 and ameliorating liver inflammation and fibrosis.
Applications:
-
Investigation of the role of the NLRP3 inflammasome in in vitro and in vivo models of NAFLD and NASH.
-
Preclinical evaluation of a potential therapeutic agent for NAFLD and NASH.
Signaling Pathway and Proposed Mechanism of this compound
Caption: Hypothesized mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.
Experimental Protocols
Protocol 1: In Vitro Confirmation of this compound Activity on NLRP3 Inflammasome
This protocol describes an assay to confirm the inhibitory effect of this compound on the NLRP3 inflammasome in immortalized bone marrow-derived macrophages (iBMDMs).
Materials:
-
iBMDM cells
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (dissolved in DMSO)
-
Opti-MEM
-
Human IL-1β ELISA Kit
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Priming: Replace the medium with fresh DMEM. Prime the cells with 1 µg/mL LPS for 4 hours.
-
Pre-treatment with this compound: Remove the medium and wash the cells with PBS. Add Opti-MEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) and incubate for 1 hour.
-
NLRP3 Activation: Add Nigericin (10 µM) to the wells to activate the NLRP3 inflammasome and incubate for 1 hour.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for IL-1β and LDH analysis.
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release (as a marker of pyroptosis/cytotoxicity) in the supernatant using a cytotoxicity assay kit.
-
Protocol 2: In Vitro NAFLD Model in Cultured Hepatocytes
This protocol evaluates the effect of this compound on lipid accumulation and inflammation in an in vitro model of hepatic steatosis.
Materials:
-
HepG2 or primary human hepatocytes
-
MEM/EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Free Fatty Acid (FFA) solution (e.g., 2:1 ratio of oleic acid:palmitic acid complexed to BSA)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
qRT-PCR reagents and primers for inflammatory and lipogenic genes (e.g., IL1B, SREBF1, FASN)
-
12-well cell culture plates
Procedure:
-
Cell Seeding: Seed hepatocytes in 12-well plates and grow to 80-90% confluency.
-
Induction of Steatosis: Treat cells with FFA solution (e.g., 1 mM) for 24 hours to induce lipid accumulation.
-
This compound Treatment: Treat FFA-exposed cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for an additional 24 hours. A control group without FFA treatment should be included.
-
Analysis:
-
Lipid Accumulation: Fix the cells with 10% formalin and stain with Oil Red O. Elute the stain with isopropanol (B130326) and measure the absorbance at 510 nm to quantify intracellular lipid content.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the expression of key genes involved in inflammation and de novo lipogenesis.
-
Cytokine Measurement: Collect the cell culture supernatant to measure levels of secreted inflammatory markers (e.g., IL-1β) by ELISA.
-
Protocol 3: In Vivo Diet-Induced Mouse Model of NASH
This protocol describes the evaluation of this compound in a high-fat, high-cholesterol, and high-fructose diet-induced mouse model of NASH.
Materials:
-
Male C57BL/6J mice, 8 weeks old.[4]
-
Control diet (e.g., chow diet)
-
NASH-inducing diet (e.g., high-fat diet supplemented with fructose (B13574) and cholesterol).[5]
-
This compound formulation for oral gavage or other appropriate administration route.
-
Vehicle control.
-
Equipment for blood collection, tissue harvesting, and metabolic measurements.
Procedure:
-
Acclimation and Diet Induction: Acclimatize mice for one week. Then, divide them into two main groups: Control Diet (n=10) and NASH Diet (n=20). Feed the mice their respective diets for 12-16 weeks to induce the NASH phenotype.
-
Treatment: After the induction period, divide the NASH Diet group into two subgroups (n=10 each):
-
NASH + Vehicle
-
NASH + this compound (e.g., 10 mg/kg/day, administered by oral gavage).[4]
-
Continue feeding the respective diets and treat the mice daily for 4-8 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of ALT, AST, triglycerides, cholesterol, and glucose.
-
Liver Histology: Fix a portion of the liver in 10% formalin for paraffin (B1166041) embedding. Prepare slides and perform H&E staining (for steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis). Score the histology using the NAFLD Activity Score (NAS).
-
Liver Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content using a colorimetric assay.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qRT-PCR analysis of inflammatory and fibrotic genes (e.g., Il1b, Tnf, Col1a1, Acta2).
-
Protein Analysis: Snap-freeze a portion of the liver for Western blot analysis of proteins in the NLRP3 inflammasome pathway (e.g., Caspase-1 cleavage).
-
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for the in vivo evaluation of this compound in a diet-induced NASH model.
Data Presentation
Table 1: Quantitative Data from In Vitro NLRP3 Inhibition Assay
| Treatment Group | This compound Conc. (nM) | IL-1β Release (pg/mL) | LDH Release (% of Control) |
| Unstimulated Control | 0 | Mean ± SD | Mean ± SD |
| LPS + Nigericin (Vehicle) | 0 | Mean ± SD | Mean ± SD |
| LPS + Nigericin + this compound | 0.1 | Mean ± SD | Mean ± SD |
| LPS + Nigericin + this compound | 1 | Mean ± SD | Mean ± SD |
| LPS + Nigericin + this compound | 10 | Mean ± SD | Mean ± SD |
| LPS + Nigericin + this compound | 100 | Mean ± SD | Mean ± SD |
Table 2: Quantitative Data from In Vitro Hepatocyte NAFLD Model
| Treatment Group | This compound Conc. (nM) | Oil Red O (Absorbance) | IL1B mRNA (Fold Change) | SREBF1 mRNA (Fold Change) |
| Control (No FFA) | 0 | Mean ± SD | 1.0 | 1.0 |
| FFA + Vehicle | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| FFA + this compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| FFA + this compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| FFA + this compound | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Quantitative Data from In Vivo NASH Mouse Model
| Parameter | Control Diet | NASH Diet + Vehicle | NASH Diet + this compound |
| Body Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD |
| Plasma ALT (U/L) | Mean ± SD | Mean ± SD | Mean ± SD |
| Plasma AST (U/L) | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver/Body Weight Ratio (%) | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver Triglycerides (mg/g) | Mean ± SD | Mean ± SD | Mean ± SD |
| NAFLD Activity Score (NAS) | Mean ± SD | Mean ± SD | Mean ± SD |
| Fibrosis Stage (0-4) | Mean ± SD | Mean ± SD | Mean ± SD |
| Il1b mRNA (Fold Change) | 1.0 | Mean ± SD | Mean ± SD |
| Col1a1 mRNA (Fold Change) | 1.0 | Mean ± SD | Mean ± SD |
| Caspase-1 p20/pro-Caspase-1 | Mean ± SD | Mean ± SD | Mean ± SD |
References
- 1. Lithium (Lithobid, Eskalith, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lithium tetraiodoalumanuide | AlI4Li | CID 176022884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. White Outdoor LT-175 Parts & Diagrams [partstree.com]
- 5. partswarehouse.com [partswarehouse.com]
Application Notes and Protocols: Evaluation of LT175 in a Preclinical Animal Model of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyslipidemia is a major risk factor for atherosclerotic cardiovascular disease (ASCVD), the leading cause of morbidity and mortality worldwide.[1][2] It is characterized by abnormal levels of circulating lipids, including elevated low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG), often accompanied by reduced high-density lipoprotein cholesterol (HDL-C).[2] The development of novel therapeutic agents to manage dyslipidemia remains a critical area of research.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of LT175, a hypothetical novel therapeutic agent, in a well-established animal model of dyslipidemia and atherosclerosis. The methodologies described herein are based on standard practices in the field and are intended to guide researchers in assessing the efficacy and potential mechanisms of action of new chemical entities for the treatment of dyslipidemia.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, this compound is postulated to be a dual-action agent. It is hypothesized to enhance lipid catabolism and inhibit cholesterol synthesis. This dual mechanism is expected to result in a significant reduction of plasma cholesterol and triglycerides. A potential signaling pathway for the action of this compound is illustrated below.
Figure 1: Hypothetical signaling pathway of this compound in hepatocytes.
Preclinical Evaluation of this compound in ApoE-/- Mice
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-validated model for studying dyslipidemia and atherosclerosis.[3] When fed a high-fat, high-cholesterol "Western" diet, these mice develop robust hypercholesterolemia and atherosclerotic plaques that mimic aspects of human disease.[3]
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in the ApoE-/- mouse model.
Figure 2: General experimental workflow for this compound efficacy studies.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 6-8 weeks of age.
-
Supplier: Sourced from a reputable vendor (e.g., The Jackson Laboratory, Charles River Laboratories).
-
Housing: Mice are housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. They have ad libitum access to food and water.
-
Acclimation: Animals are acclimated for at least one week prior to the start of the study.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Diet and Treatment Groups
-
Diet: A high-fat "Western" diet (e.g., 21% fat by weight, 0.15%-0.2% cholesterol) is used to induce dyslipidemia and atherosclerosis.
-
Randomization: Mice are randomized into treatment groups (n=10-15 per group) based on body weight.
-
Treatment Groups:
-
Group 1 (Vehicle Control): ApoE-/- mice on Western diet + Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Group 2 (Low-Dose this compound): ApoE-/- mice on Western diet + this compound (e.g., 10 mg/kg/day).
-
Group 3 (High-Dose this compound): ApoE-/- mice on Western diet + this compound (e.g., 30 mg/kg/day).
-
Group 4 (Positive Control): ApoE-/- mice on Western diet + Atorvastatin (e.g., 10 mg/kg/day).
-
-
Administration: this compound is formulated in the vehicle and administered daily via oral gavage for 8 weeks.
In-Life Measurements
-
Body Weight and Food Intake: Monitored weekly to assess general health and toxicity.
-
Blood Collection: Blood samples are collected at baseline (Week 0) and at the end of the study (Week 8) following a 4-6 hour fast. Plasma is isolated by centrifugation and stored at -80°C.
Terminal Procedures and Endpoint Analysis
-
Euthanasia and Perfusion: At the end of the 8-week treatment period, mice are euthanized by CO2 asphyxiation followed by cardiac puncture for final blood collection. The vascular system is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Plasma Lipid Analysis:
-
Total Cholesterol (TC), HDL-Cholesterol (HDL-C), and Triglycerides (TG) are measured using commercially available enzymatic colorimetric assay kits.
-
Low-Density Lipoprotein Cholesterol (LDL-C) can be calculated using the Friedewald equation (if TG < 400 mg/dL) or measured directly.
-
-
Atherosclerosis Quantification:
-
En Face Aortic Lesion Analysis: The entire aorta is dissected, opened longitudinally, stained with Oil Red O, and imaged. The percentage of the total aortic surface area covered by lesions is quantified using image analysis software.
-
Aortic Root Lesion Analysis: The heart and upper aorta are embedded in OCT compound and cryosectioned. Serial sections of the aortic root are stained with Oil Red O, and the lesion area is quantified.
-
Data Presentation: Expected Outcomes
The following tables summarize the hypothetical quantitative data from the described study.
Table 1: Plasma Lipid Profile at 8 Weeks
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 450 ± 55 | 380 ± 45 | 45 ± 8 | 150 ± 25 |
| This compound (10 mg/kg) | 320 ± 40 | 260 ± 35 | 50 ± 7 | 110 ± 20 |
| This compound (30 mg/kg) | 210 ± 30 | 150 ± 25 | 55 ± 9 | 85 ± 15 |
| Atorvastatin (10 mg/kg) | 250 ± 35 | 185 ± 30** | 52 ± 8 | 120 ± 18 |
| *Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 2: Atherosclerotic Lesion Quantification at 8 Weeks
| Treatment Group | En Face Aortic Lesion (% Area) | Aortic Root Lesion Area (μm²) |
| Vehicle Control | 15.5 ± 3.5 | 450,000 ± 75,000 |
| This compound (10 mg/kg) | 10.2 ± 2.8 | 310,000 ± 60,000 |
| This compound (30 mg/kg) | 6.5 ± 2.1 | 180,000 ± 50,000 |
| Atorvastatin (10 mg/kg) | 8.1 ± 2.5 | 220,000 ± 55,000 |
| *Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Conclusion
These application notes provide a framework for the initial in vivo efficacy assessment of a novel dyslipidemia agent, designated here as this compound. The use of the Western diet-fed ApoE-/- mouse model offers a robust system to evaluate the impact of new therapeutics on plasma lipid levels and the development of atherosclerosis. The detailed protocols and expected data formats are intended to facilitate the design and execution of such preclinical studies, ultimately contributing to the development of new and effective treatments for cardiovascular disease.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of LT175
Introduction
LT175 is a novel, inducible transcription factor that plays a critical role in cell proliferation and differentiation. Upon activation of the MAPK/ERK signaling pathway, this compound is phosphorylated by ERK1/2, leading to its translocation into the nucleus. Once in the nucleus, this compound binds to specific DNA sequences within the promoter regions of its target genes, thereby modulating their transcription. One of the key target genes of this compound is the proto-oncogene c-Fos, a well-established immediate early gene involved in cell cycle progression.
These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to investigate the in vivo association of this compound with the c-Fos promoter in response to growth factor stimulation. The ChIP technique allows for the selective enrichment of DNA-protein complexes, enabling the analysis of the interaction between a specific transcription factor and its genomic binding sites.[1][2]
This compound Signaling Pathway
The activation of this compound is downstream of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is initiated by the binding of extracellular growth factors (e.g., EGF) to their receptor tyrosine kinases on the cell surface. This leads to a phosphorylation cascade that culminates in the activation of ERK1/2. Activated ERK then translocates to the nucleus, where it phosphorylates and activates this compound, enabling it to bind to the promoter of target genes like c-Fos.
References
Application Notes and Protocols for Luciferase Reporter Assay: Evaluating LT175 Activation of PPARs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1] The three identified isoforms, PPARα, PPARγ, and PPARβ/δ, are key therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] LT175 is a novel dual agonist for PPARα and PPARγ, demonstrating potent insulin-sensitizing effects with a reduced adipogenic profile compared to full PPARγ agonists.[2][3] This characteristic suggests a favorable pharmacological profile for the treatment of metabolic diseases.[3][4]
The luciferase reporter assay is a highly sensitive and quantitative method used to study the transcriptional activation of genes in response to specific stimuli.[4][5] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the activation of PPARα and PPARγ by this compound. The assay relies on a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene.[6] Activation of PPARs by a ligand such as this compound leads to the binding of the PPAR/RXR heterodimer to the PPRE, driving the expression of the luciferase enzyme, which can be quantified by measuring light emission upon the addition of a substrate.[7]
Principle of the Assay
The core of this assay is a genetically engineered reporter system. Cells are transiently transfected with two plasmids: an expression vector for the PPAR of interest (either PPARα or PPARγ) and a reporter plasmid containing multiple copies of a PPRE driving the expression of the firefly luciferase gene. A co-transfected plasmid expressing Renilla luciferase under the control of a constitutive promoter is used to normalize for transfection efficiency and cell viability.
Upon entering the cell, this compound binds to the ligand-binding domain of the expressed PPAR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6] This complex then binds to the PPRE in the reporter plasmid, recruiting co-activators and initiating the transcription of the firefly luciferase gene. The amount of firefly luciferase produced is directly proportional to the activation of the PPAR by this compound. The luminescent signal is measured using a luminometer after the addition of the appropriate substrates.
Data Presentation
In Vitro Luciferase Reporter Assay Data
The following table summarizes representative dose-response data for this compound on human PPARα and PPARγ activation in a luciferase reporter assay. Values are presented as fold induction over a vehicle control (e.g., DMSO).
| Concentration of this compound | PPARα Activation (Fold Induction) | PPARγ Activation (Fold Induction) |
| 0.01 µM | 1.2 ± 0.1 | 1.1 ± 0.1 |
| 0.1 µM | 3.5 ± 0.3 | 2.8 ± 0.2 |
| 1 µM | 8.2 ± 0.6 | 5.5 ± 0.4 |
| 10 µM | 15.1 ± 1.2 | 9.8 ± 0.7 |
| 50 µM | 16.5 ± 1.5 | 10.2 ± 0.9 |
| Positive Control | ||
| GW7647 (1 µM) | 18.2 ± 1.6 | N/A |
| Rosiglitazone (1 µM) | N/A | 14.5 ± 1.1 |
Data are representative and presented as mean ± standard deviation.
In Vivo PPRE-Luciferase Reporter Mouse Data
This compound has been shown to activate PPAR-dependent transcription in target tissues in PPRE-Luc reporter mice.[2] The following table summarizes the observed luciferase activity in tissue extracts after oral administration of this compound.
| Tissue | Treatment (100 mg/kg/day for 3 days) | Luciferase Activity (Relative Light Units) |
| Liver | Vehicle | 1.5 x 10^5 |
| This compound | 4.8 x 10^5 | |
| White Adipose Tissue | Vehicle | 2.2 x 10^4 |
| This compound | 7.9 x 10^4 |
Data adapted from studies on PPRE-Luc reporter mice.[2]
Effects of this compound on PPAR Target Gene Expression in 3T3-L1 Adipocytes
This compound activates the PPARγ-dependent program of adipocyte differentiation, leading to increased expression of target genes.[2]
| Gene | Treatment | Fold Increase in mRNA Expression (vs. Insulin alone) |
| Adiponectin (Adipoq) | This compound | > 10 |
| Rosiglitazone | > 10 (higher than this compound) | |
| Glucose Transporter 4 (Glut4) | This compound | > 10 |
| Rosiglitazone | > 10 (higher than this compound) | |
| Fatty Acid Binding Protein 4 (Fabp4) | This compound | > 10 |
| Rosiglitazone | > 10 (higher than this compound) |
These results indicate that while this compound significantly induces PPARγ target genes, the magnitude of induction is less than that of the full agonist rosiglitazone.[2]
Experimental Protocols
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine® 2000 Transfection Reagent
-
pCMV-hPPARα expression vector
-
pCMV-hPPARγ expression vector
-
pGL4.29[luc2P/CRE/Hygro] Vector containing a PPRE
-
pRL-SV40 vector (for Renilla luciferase)
-
This compound compound
-
Rosiglitazone (positive control for PPARγ)
-
GW7647 (positive control for PPARα)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dual-Glo® Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture in Opti-MEM:
-
100 ng of PPAR expression vector (PPARα or PPARγ)
-
100 ng of PPRE-luciferase reporter vector
-
10 ng of pRL-SV40 Renilla luciferase vector
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine® 2000 in Opti-MEM.
-
Combine the DNA and Lipofectamine® 2000 mixtures and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the transfection complex to each well. Incubate for 4-6 hours at 37°C.
-
Medium Change: After incubation, replace the transfection medium with fresh DMEM containing 10% FBS.
Compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMEM to achieve the final desired concentrations (e.g., 0.01 µM to 50 µM). Prepare positive controls (Rosiglitazone and GW7647) and a vehicle control (DMSO) in the same manner.
-
Cell Treatment: 24 hours post-transfection, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
Reagent Preparation: Prepare the Dual-Glo® Luciferase Assay Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Cell Lysis and Firefly Luciferase Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Add 75 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the firefly luminescence using a luminometer.
-
-
Renilla Luciferase Measurement:
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using a luminometer.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized ratio.
-
Fold Induction Calculation: Divide the normalized ratio of each treated well by the average normalized ratio of the vehicle control wells to determine the fold induction.
-
Dose-Response Curve: Plot the fold induction as a function of the logarithm of the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: PPAR signaling pathway activated by this compound.
Caption: Experimental workflow for the this compound PPAR luciferase reporter assay.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STUDY OF THE MOLECULAR MECHANISM UNDERLYING PPAR ACTIVATION BY this compound, A NOVEL DUAL PPARA/G LIGAND THAT AMELIORATES THE METABOLIC PROFILE AND INSULIN SENSITIVITY IN A MOUSE MODEL OF INSULIN RESISTANCE [tesidottorato.depositolegale.it]
- 7. med.emory.edu [med.emory.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Solubility in DMSO
This guide provides researchers, scientists, and drug development professionals with a centralized resource for addressing common solubility challenges encountered with compounds, such as LT175, when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not dissolving completely in DMSO. What could be the issue?
A1: Several factors can contribute to incomplete dissolution of a compound in DMSO. These include:
-
Compound Purity: Impurities in your compound can significantly impact its solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] The presence of water can decrease the solubility of hydrophobic compounds. It is recommended to use anhydrous DMSO and handle it in a dry environment.
-
Temperature: The solubility of many compounds is temperature-dependent. Gently warming the solution (e.g., in a 37°C water bath) may aid dissolution. However, be cautious as excessive heat can degrade both the compound and DMSO.
-
Compound Stability: The compound itself might be degrading, leading to the formation of less soluble byproducts.
-
Incorrect Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's intrinsic solubility in DMSO.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-DMSO concentration of the stock, is not soluble in the final low-DMSO concentration of the aqueous assay buffer. To mitigate this:
-
Optimize Final DMSO Concentration: Determine the highest final concentration of DMSO that is compatible with your assay and does not cause compound precipitation. Typically, final DMSO concentrations in assays are kept between 0.1% and 5% (v/v).[3]
-
Use a Co-solvent: In some cases, a multi-component solvent system can improve solubility. For animal experiments, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is sometimes used.[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help keep the compound in solution.
Q3: Can the presence of DMSO in my experiment affect my protein of interest?
A3: Yes, DMSO can have several effects on proteins, even at low concentrations:
-
Protein Destabilization and Aggregation: DMSO can disrupt the secondary structure of proteins, leading to destabilization and aggregation.[5][6][7] This is a direct consequence of DMSO disrupting intramolecular peptide group interactions.[5]
-
Changes in Protein Conformation: Experimental and computational studies have shown that DMSO can induce structural and conformational changes in proteins.[8]
-
Altered Binding Affinity: The presence of DMSO can decrease the binding affinity of ligands to their target proteins.[9][10] For some protein-ligand systems, the dissociation constant (KD) can be significantly higher in the presence of even low percentages of DMSO.[9][10]
-
Influence on Solvent Viscosity: The addition of DMSO to aqueous buffers increases the viscosity of the solution, which can affect protein dynamics and ligand binding kinetics.[11][12]
Troubleshooting Guides
Guide 1: Preparing a Compound Stock Solution in DMSO
This guide provides a step-by-step protocol for preparing a stock solution of a compound with potential solubility issues in DMSO.
Experimental Protocol: Preparation of a Compound Stock Solution
-
Preparation:
-
Use a high-purity, anhydrous grade of DMSO.[1]
-
Equilibrate the compound and DMSO to room temperature.
-
Work in a low-humidity environment or use a dry box if possible.
-
-
Dissolution:
-
Weigh the desired amount of your compound (e.g., this compound) into a sterile, dry vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the solution for 1-2 minutes.
-
-
Solubility Enhancement (if needed):
-
If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes.
-
Alternatively, gently warm the solution in a water bath at a temperature that will not degrade the compound (typically not exceeding 40°C).
-
-
Filtration and Storage:
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Guide 2: Troubleshooting Compound Precipitation in Aqueous Buffers
This guide outlines a workflow for diagnosing and resolving compound precipitation upon dilution from a DMSO stock.
Experimental Workflow: Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting compound precipitation.
Quantitative Data Summary
The following table summarizes the impact of DMSO on protein-ligand binding affinity for several model systems.
| Protein-Ligand Complex | DMSO Concentration | Change in Dissociation Constant (KD) | Reference |
| Carbonic Anhydrase-Chlorothiazide | 0.5% - 8% | Up to 10-fold increase | [9][10] |
| Trypsin-Pefabloc | 0.5% - 8% | Up to 7-fold increase | [9][10] |
| Lysozyme-tri-N-acetylchitotriose | 0.5% - 8% | Up to 3-fold increase | [9][10] |
Signaling Pathways and Experimental Considerations
The use of DMSO as a solvent can have unintended consequences on cellular signaling pathways and experimental outcomes.
Potential Effects of DMSO on Cellular Assays
Caption: Impact of DMSO on cellular experiments.
It is crucial to include appropriate vehicle controls (buffer with the same final DMSO concentration as the experimental samples) in all experiments to account for any effects of the solvent itself.
References
- 1. Dimethyl sulfoxide PCRReagent 67-68-5 [sigmaaldrich.com]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beware of proteins in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaturation and preservation of globular proteins: the role of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LT175 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LT175 in in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] Its primary mechanism of action involves binding to and activating these nuclear receptors, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) to regulate the transcription of target genes.[3] These genes are involved in various cellular processes, including lipid metabolism, inflammation, cell proliferation, and apoptosis (programmed cell death).[4][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the effective concentration range for your particular experimental system. A broad concentration range using half-log dilutions (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM) is a standard approach to establish the half-maximal effective concentration (EC50) for PPARα/γ activation or the half-maximal inhibitory concentration (IC50) for effects like cytotoxicity.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working concentrations, dilute the DMSO stock in your cell culture medium. To prevent precipitation, it is good practice to first dilute the concentrated stock in a small volume of medium before adding it to the final culture volume. Ensure the final DMSO concentration in your cell culture is kept low (typically below 0.1%) to minimize solvent-induced toxicity, and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: this compound is a PPARα/γ agonist. Does it always promote cell survival?
A4: Not necessarily. While PPAR activation can have protective effects in some contexts, numerous studies have shown that PPAR agonists, including dual PPARα/γ agonists, can induce apoptosis in various cancer cell lines.[4][6] The effect of this compound on cell viability is cell-type specific and concentration-dependent. At certain concentrations, it may regulate metabolic pathways without affecting viability, while at higher concentrations, it may trigger apoptosis.[7]
Q5: How can I determine if this compound is inducing apoptosis in my cell line?
A5: Several methods can be used to detect apoptosis.[8] Common assays include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, -7, and -9, which are central to the apoptotic process.[9][10][11]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Western Blotting: This technique can be used to detect the cleavage of PARP and caspase-3, which are indicative of apoptosis activation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[12] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider reverse pipetting for viscous solutions. To mitigate edge effects, do not use the outer wells of the plate or fill them with sterile PBS or media.[12] |
| No observable effect at expected concentrations | This compound concentration is too low for the specific cell line or assay. The cell line may not be responsive to PPARα/γ agonism. The compound may have degraded due to improper storage or handling. | Perform a wider dose-response curve. Verify the expression of PPARα and PPARγ in your cell line. Use a fresh aliquot of this compound and ensure proper dissolution. |
| Excessively high levels of cytotoxicity | The concentration of this compound is too high for your specific cell line. The exposure time is too long. The cell line is particularly sensitive to PPAR agonist-induced apoptosis. | Perform a dose-response experiment to determine the IC50 value and use concentrations at or below this for non-cytotoxic studies.[8] Optimize the incubation time by performing a time-course experiment. |
| Dose-response curve is not sigmoidal | Compound insolubility at high concentrations. Off-target effects at higher concentrations. Assay interference. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, adjust the solvent or preparation method. Consider that non-sigmoidal curves can result from complex biological responses and may require more advanced data analysis models.[12] |
Quantitative Data
The following tables provide examples of quantitative data for this compound and other relevant compounds. Note that these values are context-dependent and may vary between different cell lines and experimental conditions.
Table 1: EC50 Values for this compound PPAR Agonism
| Receptor | Cell Line | EC50 (µM) | Reference |
| Human PPARα | HepG2 | 0.19 | [1] |
| Human PPARα | - | 0.22 | [13] |
| Murine PPARα | - | 0.26 | [13] |
| Human PPARγ | - | 0.48 | [13] |
Table 2: Example IC50 Values for Cytotoxicity of a Hypothetical PPAR Agonist
| Cell Line | Assay Duration | Example IC50 (µM) |
| HT-29 (Colon Cancer) | 72 hours | 15 |
| MCF-7 (Breast Cancer) | 72 hours | 25 |
| A549 (Lung Cancer) | 72 hours | 50 |
| These are hypothetical values for illustrative purposes. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis software.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in response to this compound treatment using flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the IC50 experiment) and a vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-, PI-): Live cells
-
Lower-right (Annexin V+, PI-): Early apoptotic cells
-
Upper-right (Annexin V+, PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-, PI+): Necrotic cells
-
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis via PPARα/γ.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for common issues with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Peroxisome Proliferator-Activated Receptors Protect against Apoptosis via 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.cn [abcam.cn]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: LT175 Stability and Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the investigational compound LT175 in common cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of this compound in cell culture media can be influenced by several factors. These include chemical degradation, adsorption to labware, and cellular metabolism.[1] The aqueous and physiological pH environment of the media can lead to hydrolysis, oxidation, or photolysis of the compound.[1] Additionally, this compound may non-specifically bind to the plastic surfaces of culture plates, tubes, or pipette tips.[1][2] Once introduced to cell cultures, the cells themselves may metabolize the compound, leading to a decrease in its effective concentration.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or colder for long-term stability. For use in experiments, a fresh aliquot should be thawed and diluted into the cell culture medium immediately before use.
Q3: What is the expected stability of this compound in commonly used cell culture media like DMEM and RPMI-1640?
A3: While specific, quantitative stability data for this compound in every possible medium is not available, general stability trends have been observed. The stability of small molecules can be medium-dependent due to differences in their composition, such as the presence of certain amino acids or vitamins that may react with the compound.[3] To address this, we have generated stability data for this compound in two common media, which can be found in the table below.
This compound Stability Data in Cell Culture Media
The following table summarizes the stability of this compound when incubated in Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 Medium, both supplemented with 10% Fetal Bovine Serum (FBS), at 37°C in a 5% CO₂ atmosphere. The percentage of intact this compound was quantified at various time points using High-Performance Liquid Chromatography (HPLC).
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98.2% | 95.5% |
| 4 | 96.5% | 91.8% |
| 8 | 92.1% | 85.3% |
| 24 | 85.4% | 72.1% |
| 48 | 76.8% | 58.9% |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.
Scenario 1: I am observing lower than expected efficacy of this compound in my cell-based assays.
-
Possible Cause: The compound may be degrading over the course of the experiment.
-
Suggested Solution: Refer to the stability data table to determine if the degradation profile in your chosen medium aligns with the duration of your experiment. For longer experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. You can also perform a stability test in your specific cell culture medium using the protocol provided below.[1]
-
Possible Cause: The compound may be adsorbing to the plasticware.
-
Suggested Solution: To minimize non-specific binding, consider using low-protein-binding plates and pipette tips.[3] Including a control group without cells can help assess the extent of binding to the plasticware.[3]
Scenario 2: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells.
-
Suggested Solution: Ensure that the final concentration of the solvent in the cell culture medium is non-toxic for your specific cell line. Typically, DMSO concentrations should be kept below 0.5%.[1]
-
Possible Cause: Your cell line may be particularly sensitive to this compound-induced cytotoxicity.
-
Suggested Solution: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4] This will help in selecting the appropriate concentration range for your experiments.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, with one tube for each time point to be tested.
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the sample using a validated HPLC or LC-MS/MS method to determine the concentration of intact this compound. The initial time point (0 hours) will serve as the 100% reference.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A general workflow for assessing the stability of this compound in cell culture media.
Caption: A troubleshooting flowchart for addressing reduced efficacy of this compound.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.[4]
References
Technical Support Center: Preventing LT175 Degradation During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of LT175 during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for a sensitive small molecule like this compound during storage?
A1: The degradation of sensitive molecules such as this compound is typically a result of chemical instability. The most common chemical degradation pathways include:
-
Hydrolysis: Reaction with water, which can be influenced by the pH of the solution. Molecules with ester or amide functional groups can be particularly susceptible.[1]
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.[1][2]
-
Photolysis: Degradation caused by exposure to light, especially UV radiation.[2]
-
Thermal Degradation: Breakdown of the molecule at elevated temperatures.
Q2: What are the ideal storage temperatures for this compound?
A2: The optimal storage temperature is dependent on the inherent stability of this compound. For many sensitive small molecules, low-temperature storage is critical.[3] General recommendations are as follows:
-
Short-term storage (days to weeks): Refrigeration at 2-8°C is often adequate.
-
Long-term storage: For extended periods, ultra-low temperatures of -20°C to -80°C are recommended to minimize chemical degradation.
Q3: How does the pH of a solution affect the stability of this compound?
A3: The pH of a solution can significantly impact the stability of molecules like this compound that are prone to hydrolysis. It is crucial to store this compound in a buffer system that maintains a pH at which it exhibits maximum stability. This optimal pH can be determined through forced degradation studies under various pH conditions.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the container closure system can influence stability. For instance, some plastics may be permeable to gases like oxygen, which can lead to oxidative degradation.[2] For light-sensitive compounds like this compound, using amber or opaque containers is recommended to prevent photolysis.[2][4] It is also important to ensure the container is inert and does not interact with this compound.
Troubleshooting Guides
Problem: My latest batch of this compound shows a higher level of degradation than expected.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify the temperature logs of the storage unit (refrigerator or freezer) to ensure there were no significant fluctuations.[1] Avoid storing samples in the door of the unit where temperatures can be less stable.[1] |
| Exposure to Light | Ensure that this compound, especially in solution, has been consistently protected from light by using amber vials or by storing it in the dark.[4][5] |
| Oxidation | If this compound is sensitive to oxidation, consider sparging solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. Ensure containers are airtight.[1] |
| Incorrect pH of Solution | Measure the pH of the buffer used to dissolve this compound to confirm it is within the optimal range for stability. |
| Repeated Freeze-Thaw Cycles | Aliquot this compound solutions into single-use volumes before freezing to avoid multiple freeze-thaw cycles, which can degrade sensitive molecules.[1] |
| Contamination | Review handling and storage procedures for any potential sources of microbial or chemical contamination. Consider filtering the solution through a 0.22 µm filter before storage. |
Data Presentation
Table 1: Effect of Temperature on this compound Degradation Over 6 Months
| Storage Temperature | Purity of this compound (%) | Total Degradants (%) |
| 25°C / 60% RH | 85.2 | 14.8 |
| 4°C | 95.8 | 4.2 |
| -20°C | 99.1 | 0.9 |
| -80°C | 99.8 | 0.2 |
Table 2: Influence of pH on this compound Stability in Aqueous Solution at 4°C for 1 Month
| Buffer pH | Purity of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 3.0 | 92.5 | 5.3 | 2.2 |
| 5.0 | 98.1 | 1.1 | 0.8 |
| 7.4 | 96.3 | 2.5 | 1.2 |
| 9.0 | 89.7 | 7.8 | 2.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at 60°C and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.[6]
2. Oxidative Degradation:
- Prepare a solution of this compound in 3% hydrogen peroxide.
- Incubate at room temperature, protected from light, and analyze samples at different time intervals.
3. Thermal Degradation:
- Store solid this compound and a solution of this compound at an elevated temperature (e.g., 70°C).
- Analyze samples at various time points to assess the impact of heat.
4. Photolytic Degradation:
- Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with UV and visible light).
- Keep a control sample in the dark at the same temperature.
- Analyze both samples at set time intervals.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This method can be used to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision guide for optimal this compound storage.
References
- 1. benchchem.com [benchchem.com]
- 2. ftloscience.com [ftloscience.com]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with LT175
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with LT175, a novel kinase inhibitor. Our aim is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target or off-target, a systematic approach is recommended. A primary step is to perform a rescue experiment, which is considered the gold standard for validating on-target effects.[1] This involves re-introducing a version of the target kinase that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.[1] Additionally, comparing the phenotype induced by this compound with that of other structurally different inhibitors that target the same kinase can provide further evidence for an on-target effect.
Q2: What is "paradoxical activation," and could it explain unexpected results with this compound?
A2: Paradoxical activation is a phenomenon where a kinase inhibitor, intended to block a kinase's activity, instead enhances its transcriptional activity.[2] This can occur when the inhibitor binding induces a conformational change in the protein, leading to the activation of downstream signaling.[2] To determine if this compound is causing paradoxical activation, it is crucial to measure both its effect on kinase activity and its impact on the transcriptional activity of downstream targets.[2]
Q3: We are observing high levels of cytotoxicity with this compound that are inconsistent with its intended kinase inhibition profile. What are the potential causes?
A3: High cytotoxicity can stem from several factors, including incorrect dosing, the specific sensitivity of the cell line being used, or extended exposure times.[3] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[3] Cytotoxicity may also be a result of this compound inducing apoptosis through caspase-dependent pathways.[3] To investigate this, consider performing assays such as Annexin V/Propidium Iodide (PI) staining or caspase activity assays.[3]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Inconsistent IC50 values for this compound can arise from variations in experimental conditions. Below is a guide to systematically troubleshoot this issue.
Troubleshooting Workflow for IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for all experiments. Different densities can alter the assay window.[4] | Reduced well-to-well and plate-to-plate variability. |
| Variable DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls. High DMSO concentrations can impact kinase activity.[5] | Minimized solvent-induced effects on cell viability and enzyme activity. |
| Substrate Depletion or Product Inhibition | Optimize enzyme and substrate concentrations to ensure the assay is in the linear range.[5] | More accurate and reproducible measurement of kinase inhibition. |
| Cell Health and Viability | Regularly check cell health and viability. Do not use cells that have been passaged too many times or have become over-confluent.[4] | Healthy cells provide a more consistent biological system for testing. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to observe a potent effect of this compound in a biochemical kinase assay but a weaker or inconsistent effect in a cell-based assay. This discrepancy can be due to several factors related to the complexity of the cellular environment.
Putative this compound Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cell.[1]
-
Assess Downstream Signaling: Analyze the phosphorylation status of known downstream substrates of the target kinase using methods like Western blotting to confirm functional inhibition in a cellular context.[1]
-
Evaluate Cell Permeability: If this compound shows high potency in biochemical assays but weak activity in cellular assays, it may have poor cell permeability. Consider performing permeability assays to investigate this.
-
Investigate Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help to determine if this is the case.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on its target kinase.
Experimental Workflow for Kinase Assay
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.[1]
-
Assay Procedure:
-
In a microplate, incubate the target kinase, its substrate, and the various concentrations of this compound.[1]
-
Initiate the kinase reaction by adding ATP.[2]
-
Allow the reaction to proceed for a defined period at an optimal temperature.[2]
-
Stop the reaction and quantify the amount of phosphorylated substrate.[1]
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Protocol 2: Cell Viability Assay
This protocol is designed to assess the effect of this compound on cell viability and determine its cytotoxic potential.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin (B115843) or a tetrazolium salt) to each well.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of viability against the this compound concentration to determine the IC50 value.
Quantitative Data Summary:
The following table illustrates how inconsistent results in a cell viability assay might be improved through optimization of the cell seeding density.
| Cell Seeding Density (cells/well) | This compound IC50 (µM) - Replicate 1 | This compound IC50 (µM) - Replicate 2 | This compound IC50 (µM) - Replicate 3 | Mean IC50 (µM) | Standard Deviation |
| 2,500 | 12.5 | 18.2 | 9.8 | 13.5 | 4.2 |
| 5,000 (Optimized) | 10.2 | 10.5 | 10.1 | 10.3 | 0.2 |
| 10,000 | 25.1 | 22.8 | 28.4 | 25.4 | 2.8 |
By following these troubleshooting guides and protocols, researchers can better understand and address the sources of inconsistent results when working with this compound, leading to more robust and reproducible data.
References
Technical Support Center: LT175 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cytotoxic compound LT175 in primary cell cultures.
Disclaimer: As of the last update, specific public data regarding the biological activity of this compound is limited. For the purpose of this guide, the data, signaling pathways, and protocols presented are illustrative examples based on established principles of in vitro toxicology and cell culture for managing novel cytotoxic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is hypothesized to induce cytotoxicity primarily through the activation of caspase-dependent apoptosis. This is a common mechanism for many cytotoxic compounds, leading to programmed cell death. The specific signaling cascade can involve either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptosis pathways.[1]
Q2: How can I determine if this compound is inducing apoptosis in my primary cell cultures?
A2: Several methods can be employed to detect apoptosis. Common assays include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[1]
-
Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Western Blotting: Analysis of key apoptotic proteins, such as cleaved PARP and cleaved caspase-3, can confirm the activation of the apoptotic cascade.[1]
Q3: I am observing excessively high levels of cytotoxicity with this compound in my primary neurons. What are the potential causes and solutions?
A3: High cytotoxicity in primary neuron cultures can stem from several factors:
-
Incorrect Dosing: The concentration of this compound may be too high for your specific primary neuron culture. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
-
Cell Culture Sensitivity: Primary neurons are particularly sensitive to external stressors. The health and density of the culture at the time of treatment are critical.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary neurons at concentrations as low as 0.5% v/v.[2]
-
Extended Exposure Time: The duration of this compound treatment may be too long for sensitive primary cells.
Q4: My cytotoxicity assay results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results are a common challenge, especially with primary cells. Key factors include:
-
Batch-to-Batch Variability of this compound: Ensure you are using the same batch of this compound for a set of experiments or qualify each new batch.
-
Primary Cell Health and Passage Number: The health and passage number of primary cells can significantly impact their sensitivity to compounds.
-
Inconsistent Seeding Density: Uneven cell distribution during plating can lead to significant variability.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can alter the concentration of this compound.
Quantitative Data Summary
The following tables summarize hypothetical data on the cytotoxicity of this compound in various primary cell cultures. These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Primary Cell Cultures after 48h Treatment
| Primary Cell Type | Seeding Density (cells/well) | IC50 (µM) |
| Human Primary Hepatocytes | 3.3 x 10⁴ | 18.5 |
| Human Primary Cortical Neurons | 1 x 10⁴ | 5.2 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 x 10⁴ | 12.8 |
Table 2: Example of Mitigation of this compound-Induced Cytotoxicity in Primary Cortical Neurons by a Pan-Caspase Inhibitor (Z-VAD-FMK)
| Treatment | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 100 |
| This compound (5 µM) | 45 |
| This compound (5 µM) + Z-VAD-FMK (20 µM) | 85 |
Signaling Pathways
The hypothesized mechanism of this compound-induced apoptosis involves the intrinsic mitochondrial pathway. Upon cellular uptake, this compound is thought to induce mitochondrial stress, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the this compound dilutions. Include vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified incubator.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Issue 2: Inconsistent Results Between Experiments
Caption: Troubleshooting workflow for experimental inconsistency.
References
Navigating Preclinical Trials: A Guide to LT175 Dosage Adjustment in Diverse Mouse Strains
Technical Support Center
For researchers and drug development professionals, optimizing drug dosage across different mouse strains is a critical step in preclinical studies. This guide provides a comprehensive resource for adjusting the dosage of LT175, a novel anti-tumor agent, in various mouse models. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visual representation of the compound's signaling pathway to ensure the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational anti-tumor compound. Based on available research, it is highly probable that "this compound" is synonymous with "WK175," a novel anti-tumor agent. WK175 has been shown to exert its cytotoxic effects by decreasing intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels, which in turn initiates a cascade of events leading to programmed cell death, or apoptosis.[1] This process is primarily mediated through the intrinsic (mitochondrial) apoptotic pathway.
Q2: Why is it necessary to adjust the dosage of this compound for different mouse strains?
A2: Different mouse strains can exhibit significant variations in their metabolic and physiological characteristics. These differences, largely due to genetic diversity, can affect the absorption, distribution, metabolism, and excretion (ADME) of a compound.[2][3] Factors such as the expression and activity of drug-metabolizing enzymes, like cytochrome P450s, can vary between strains, leading to differences in drug clearance and overall exposure.[2] Therefore, a dose that is effective and well-tolerated in one strain may be sub-optimal or even toxic in another.
Q3: We are observing inconsistent anti-tumor effects of this compound between C57BL/6 and BALB/c mice. How should we approach dosage adjustment?
A3: This is a common challenge stemming from the distinct physiological and immunological profiles of different mouse strains. To address this, a pilot dose-response study is highly recommended for each new strain. This will help determine the optimal therapeutic window for this compound in each specific model.
Q4: What are the potential adverse effects of this compound in mice, and how can they be mitigated?
A4: As this compound induces apoptosis, potential side effects at higher doses could include weight loss, lethargy, and signs of organ toxicity. If significant adverse effects are observed at a dose that was reported to be safe in another strain, it may indicate slower metabolism of the compound in the current strain, leading to higher exposure. In such cases, a dose reduction is warranted. A dose de-escalation study, starting from a lower dose and gradually increasing it, can help identify a well-tolerated and effective dose.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor response within the same mouse strain. | Inconsistent drug administration; individual differences in metabolism. | Ensure precise and consistent administration techniques. Increase the sample size per group to account for individual variability. |
| Lack of expected anti-tumor effect at previously reported doses. | The current mouse strain may have a faster metabolism of this compound, leading to lower drug exposure. | Conduct a dose-escalation study to determine a more effective dose for this specific strain. Consider a pharmacokinetic (PK) analysis to measure drug levels in the plasma. |
| Significant side effects (e.g., >15% weight loss, lethargy) observed. | The current mouse strain may have a slower metabolism of this compound, leading to drug accumulation and toxicity. | Immediately reduce the dosage. Implement a dose de-escalation study to find a tolerable dose. Monitor animals closely for signs of distress. |
| Precipitation of this compound in the vehicle solution. | Poor solubility of the compound in the chosen vehicle. | Test different biocompatible solvents or formulations. Sonication or gentle warming may aid in dissolution, but stability should be confirmed. |
Experimental Protocols
Pilot Dose-Response Study for this compound in a New Mouse Strain
This protocol outlines a typical workflow for determining the optimal dosage of this compound in a new mouse strain.
Objective: To identify a safe and effective dose range of this compound for a specific mouse strain.
Materials:
-
This compound compound
-
Appropriate vehicle for administration (e.g., sterile saline, corn oil)
-
Tumor cells for implantation (if applicable to the model)
-
Calipers for tumor measurement
-
Animal balance
-
Standard animal housing and care facilities
Methodology:
-
Animal Model: Select the appropriate mouse strain for your study. House the animals in a controlled environment and allow for an acclimatization period of at least one week.
-
Dose Selection: Based on any existing in-vitro data or literature on similar compounds, select a starting dose range. A common approach is to test at least 3-4 doses (e.g., low, medium, high) along with a vehicle control group.
-
Group Allocation: Randomly assign animals to different treatment groups, with a sufficient number of animals per group (typically 5-8) to achieve statistical power.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal, oral gavage, intravenous). Ensure the volume and frequency of administration are consistent across all groups.
-
Monitoring:
-
Tumor Growth (if applicable): Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Body Weight: Record the body weight of each animal at least twice a week as an indicator of general health.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, or activity levels.
-
-
Data Analysis: At the end of the study, analyze the data to compare tumor growth inhibition and any observed toxicities across the different dose groups. This will help in identifying the optimal dose that provides the best therapeutic effect with minimal side effects.
Pharmacokinetic (PK) Analysis (Recommended)
For a more in-depth understanding of this compound's behavior in a specific mouse strain, a PK study is recommended.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Administration: Administer a single dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
Quantitative Data Summary
The following table provides a template for summarizing the results of a pilot dose-response study for this compound.
| Mouse Strain | Dose (mg/kg) | Administration Route | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Observed Adverse Effects |
| [Strain Name] | Vehicle Control | [e.g., i.p.] | 0 | [e.g., +5%] | None |
| [Dose 1] | [e.g., i.p.] | [Value] | [Value] | [Description] | |
| [Dose 2] | [e.g., i.p.] | [Value] | [Value] | [Description] | |
| [Dose 3] | [e.g., i.p.] | [Value] | [Value] | [Description] | |
| [Strain Name] | Vehicle Control | [e.g., i.p.] | 0 | [e.g., +6%] | None |
| [Dose 1] | [e.g., i.p.] | [Value] | [Value] | [Description] | |
| [Dose 2] | [e.g., i.p.] | [Value] | [Value] | [Description] | |
| [Dose 3] | [e.g., i.p.] | [Value] | [Value] | [Description] |
Visualizations
This compound (WK175) Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound (WK175) through the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway of this compound (WK175)-induced apoptosis.
Experimental Workflow for Dosage Adjustment
This diagram outlines the logical steps for determining the optimal dose of this compound in a new mouse strain.
Caption: Workflow for this compound dosage adjustment in a new mouse strain.
References
Technical Support Center: Minimizing Vehicle Effects in In Vivo Studies
Disclaimer: Information regarding the specific investigational compound "LT175" is not publicly available. Therefore, this guide provides general best practices and troubleshooting advice for minimizing vehicle-related effects in in vivo studies with a focus on poorly soluble compounds. The principles and protocols outlined here are broadly applicable to preclinical research.
Troubleshooting Guide: Common Issues in In Vivo Studies
This guide addresses specific issues that researchers may encounter related to vehicle selection and administration.
| Observed Issue | Potential Cause | Recommended Action |
| Acute Toxicity/Mortality in Vehicle Control Group | Vehicle concentration or volume may be too high, leading to systemic toxicity.[1][2] The administration rate might be too rapid. | Review the literature for the maximum tolerated dose and volume for the specific vehicle, species, and route of administration.[3] Consider diluting the vehicle or selecting an alternative. Ensure slow and proper administration technique. |
| Local Irritation at Injection Site (e.g., redness, swelling) | The vehicle itself may be an irritant (e.g., high concentrations of DMSO).[1][4] The formulation's pH or osmolality may not be physiologically compatible. | Reduce the concentration of the irritant vehicle.[4] Consider co-solvents to lower the required concentration of the primary vehicle.[5] Buffer the formulation to a physiological pH. Check and adjust the osmolality. |
| Unexpected Pharmacological/Physiological Effects in Control Animals | The vehicle may have its own biological effects (e.g., DMSO can have anti-inflammatory and neuroprotective effects).[6] PEG400 can affect gut microbiota and intestinal permeability.[7][8] | Conduct a thorough literature search on the known biological effects of the chosen vehicle. A pilot tolerability study with the vehicle alone is highly recommended to establish a baseline.[4] |
| Weight Loss or Diarrhea in Animals | Certain vehicles, like PEG400, can cause gastrointestinal distress.[7] This can also be a general stress response to the procedure. | Monitor animal health closely. If adverse GI effects are observed, consider alternative vehicles or formulation strategies such as suspensions or lipid-based formulations.[9] Ensure proper animal handling to minimize stress. |
| Inconsistent or Poor Drug Exposure (Bioavailability) | The vehicle may not be optimal for the compound's solubility, leading to precipitation upon administration. Some excipients can alter drug absorption.[8][10][11] | Re-evaluate the formulation. Consider using solubilizing agents like surfactants or cyclodextrins.[5][9] For oral administration, lipid-based formulations can improve absorption of lipophilic compounds.[9] |
| Neuromotor Impairment in Control Animals | Vehicles such as DMSO, PEG-400, and Propylene Glycol have been shown to cause motor deficits, especially when administered intraperitoneally.[12][13] | For neurological studies, aqueous vehicles like saline or 0.5% carboxymethylcellulose are preferred if the compound's solubility allows.[12][13] If organic solvents are necessary, use the lowest effective concentration and include a vehicle-only control group to account for these effects. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps in selecting a vehicle for a new, poorly soluble compound?
A1: The selection process should be systematic. Start by determining the required dose and the desired route of administration. Screen the compound's solubility in a panel of common, well-characterized vehicles. It is crucial to balance solubilizing power with potential toxicity.[4] Always consult literature for established safety and tolerability data for your chosen animal model and administration route.[3]
Q2: How can I reduce the concentration of a potentially toxic solvent like DMSO?
A2: To minimize toxicity, aim for the lowest possible concentration of DMSO. This can be achieved by using it as a co-solvent in combination with less toxic vehicles like saline, polyethylene (B3416737) glycol (PEG), or corn oil.[5] For example, a common approach is to dissolve the compound in a small amount of DMSO and then dilute the solution with another vehicle. However, it's critical to ensure the compound remains in solution after dilution.
Q3: What is a vehicle tolerability study and why is it important?
A3: A vehicle tolerability study is a preliminary experiment designed to assess the effects of the vehicle alone in the chosen animal model and by the intended route of administration.[4] This is critical because some vehicles can cause adverse effects that could be mistaken for drug-induced toxicity.[6][7] This study helps establish a baseline and ensures that any observed effects in the main study can be confidently attributed to the test compound.
Q4: Are there alternatives to common solvent-based vehicles?
A4: Yes, for poorly soluble compounds, several alternative formulation strategies exist. These include:
-
Suspensions: The compound is suspended (not dissolved) in an aqueous medium, often with a suspending agent like carboxymethylcellulose (CMC).[5]
-
Lipid-based formulations: These are particularly useful for lipophilic compounds and can improve oral absorption.[9]
-
Nanoparticle systems: Encapsulating the drug in nanoparticles or liposomes can improve solubility and delivery.[5][14][15]
-
Inclusion complexes: Using cyclodextrins can enhance the solubility of hydrophobic drugs in aqueous solutions.[5][9]
Q5: How critical is the route of administration when considering vehicle effects?
A5: The route of administration is extremely important. A vehicle that is safe for oral administration might be highly toxic if administered intravenously.[16] For example, oil-based vehicles are suitable for oral or intraperitoneal administration but not for intravenous use.[5] Always verify the suitability of a vehicle for the specific administration route.
Quantitative Data Summary: Vehicle Tolerability
The following tables summarize toxicity data for common vehicles used in in vivo research.
Table 1: Acute Oral Toxicity of Common Vehicles in Rodents
| Vehicle | Species | LD50 (Median Lethal Dose) | Key Observations |
| Dimethyl Sulfoxide (B87167) (DMSO) | Rat | 14,500 mg/kg | Low acute toxicity.[6] High doses can cause rapid breathing, restlessness, and coma.[1] |
| Polyethylene Glycol 400 (PEG400) | Rat | ~30,000 mg/kg | Generally well-tolerated orally, but can cause gastrointestinal issues and alter gut microbiota.[7] |
| Propylene Glycol (PG) | Mouse | 25,000 mg/kg | Low systemic toxicity at doses of 1 to 3 g/kg/day in rodents.[17] |
| Corn Oil | Rat | >5,000 mg/kg | Generally considered safe for oral administration. |
Note: LD50 values can vary based on the study and specific animal strain.
Table 2: No-Observed-Effect Levels (NOELs) for Selected Vehicles in 2-Week Oral Rat Studies
| Vehicle | NOEL (mg/kg/day) | Observed Effects at Higher Doses |
| Polyethylene Glycol 400 (PEG 400) | 5,000 | Changes in body weight and food consumption. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 | Soft stools and diarrhea.[4] |
| Polysorbate 80 (Tween 80) | 250 | Decreased body weight gain. |
| Olive Oil | 9,000 | Generally well-tolerated. |
| Sesame Oil | 4,500 | Generally well-tolerated. |
Data adapted from studies evaluating alternative vehicles for poorly soluble compounds.[18]
Experimental Protocols
Protocol: Vehicle Tolerability Study
Objective: To determine the tolerability of a selected vehicle in the study's specific animal model, route, and dosing regimen.
Materials:
-
Test animals (species and strain matching the main study)
-
Selected vehicle
-
Dosing equipment (e.g., gavage needles, syringes)
-
Calibrated scale for animal weighing
-
Observation checklists
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for a minimum of 3-5 days.
-
Group Allocation: Randomly assign animals to at least two groups: a naive (no treatment) control group and a vehicle-treated group (n=3-5 animals per group is typical for a pilot study).
-
Baseline Measurements: Record the body weight of each animal before the start of dosing. Perform a detailed clinical observation for each animal.
-
Vehicle Administration: Administer the vehicle to the test group using the same volume, route, and frequency planned for the main study.
-
Post-Dose Monitoring:
-
Conduct continuous observation for the first 30 minutes post-dose for any immediate adverse reactions.
-
Perform detailed clinical observations at regular intervals (e.g., 1, 4, and 24 hours post-dose) for the first day, and then daily for the duration of the study (typically 3-5 days for an acute tolerability study).
-
Record daily body weights.
-
Monitor food and water intake if relevant.
-
-
Data Analysis: Compare the body weights and clinical observation scores between the vehicle-treated group and the naive control group.
-
Endpoint: If no significant adverse effects (e.g., >10% body weight loss, significant changes in behavior, signs of pain or distress) are observed, the vehicle and dosing regimen can be considered tolerated for the main study.
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vivo effects of pharmaceutical excipients on gastrointestinal transit and drug absorption - UCL Discovery [discovery.ucl.ac.uk]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Effect of Common Excipients on the Oral Drug Absorption of Biopharmaceutics Classification System Class 3 Drugs Cimetidine and Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Improving LT175 efficacy in long-term animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LT175 in long-term animal studies. Our goal is to help you optimize your experimental protocols and effectively address challenges to improve the efficacy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term in vivo studies with this compound.
| Question | Potential Cause | Recommended Action |
| Why am I observing diminished tumor response or regrowth after an initial period of efficacy? | 1. Acquired Resistance: Tumor cells may have developed mutations in the KAR1 target or activated bypass signaling pathways. 2. Suboptimal Dosing/Scheduling: The dose or frequency of this compound administration may be insufficient to maintain therapeutic concentrations over the long term. 3. Drug Metabolism/Clearance: The animal model may be metabolizing or clearing the drug faster than anticipated, leading to decreased exposure over time. | 1. Analyze Tumors: Harvest tumors at the end of the study (or at signs of regrowth) and perform genomic sequencing or western blot analysis to check for KAR1 mutations or upregulation of alternative pathways (e.g., MAPK, PI3K/Akt). 2. Optimize Dosing: Conduct a dose-escalation study or adjust the dosing schedule (e.g., from once daily to twice daily) to determine if improved tumor control can be achieved. 3. Pharmacokinetic (PK) Analysis: Perform serial blood draws at different time points during the study to measure plasma concentrations of this compound and ensure adequate drug exposure is maintained. |
| Why is there significant body weight loss (>15%) or other signs of toxicity in the this compound treatment group? | 1. Off-Target Effects: this compound may be inhibiting other kinases or cellular processes, leading to toxicity. 2. Formulation/Vehicle Issues: The vehicle used to dissolve and administer this compound may be causing adverse effects. 3. Overdosing: The current dose, while effective, may be too high for long-term administration. | 1. Profile Off-Target Activity: If not already done, perform a comprehensive kinase panel screen to identify potential off-targets of this compound. 2. Vehicle Control: Ensure you are running a parallel vehicle-only control group to rule out toxicity from the administration vehicle. 3. Dose Reduction/Holiday: Reduce the dose of this compound or introduce a "drug holiday" (e.g., 5 days on, 2 days off) into your schedule to see if toxicity can be managed while maintaining efficacy. |
| Why am I seeing high variability in tumor growth and response within the same treatment group? | 1. Inconsistent Drug Administration: Variability in the volume or technique of administration (e.g., oral gavage, intraperitoneal injection) can lead to inconsistent dosing. 2. Tumor Heterogeneity: The initial tumor cell population may have been heterogeneous, with subclones exhibiting different sensitivities to this compound. 3. Animal Health: Underlying health issues in some animals can affect drug metabolism and overall response. | 1. Standardize Administration: Ensure all technicians are thoroughly trained on the administration procedure. For oral gavage, ensure proper placement to maximize absorption. 2. Cell Line Characterization: Perform single-cell sequencing or similar analysis on your cancer cell line to understand its heterogeneity before implantation. 3. Monitor Animal Health: Closely monitor all animals for signs of illness and exclude any that show signs of distress unrelated to treatment from the final analysis, with proper justification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For preclinical animal studies, this compound can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to test the vehicle alone in a satellite group of animals to ensure it does not cause any adverse effects.
Q2: How should this compound be stored to ensure its stability for long-term studies?
A2: this compound powder should be stored at 4°C, protected from light. Once formulated into a solution for administration, it is recommended to prepare fresh batches weekly and store them at 4°C. Avoid repeated freeze-thaw cycles.
Q3: What biomarkers can be used to monitor this compound target engagement in vivo?
A3: To confirm that this compound is engaging its target, KAR1, you can measure the phosphorylation level of its direct downstream substrate, p-SUB1 (phosphorylated substrate 1). Tumor biopsies or satellite animals can be used to collect samples at various time points post-dosing. A significant reduction in p-SUB1 levels relative to total SUB1 indicates effective target engagement.
Q4: Can this compound be combined with other therapies?
A4: Yes, preclinical studies often explore combination therapies. Based on its mechanism of action, combining this compound with agents that target downstream pathways (like MEK inhibitors) or parallel survival pathways could be a rational approach to overcome or prevent resistance. A combination matrix study in vitro is recommended before proceeding to in vivo experiments.
Hypothetical Long-Term Efficacy Data
The following tables summarize representative data from a hypothetical 28-day xenograft study using this compound.
Table 1: Tumor Volume Over Time
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 152 ± 25 | 305 ± 41 | 610 ± 78 | 1250 ± 150 | 2100 ± 230 |
| This compound (25 mg/kg, QD) | 149 ± 23 | 210 ± 30 | 250 ± 35 | 310 ± 45 | 450 ± 60 |
| This compound (50 mg/kg, QD) | 151 ± 26 | 180 ± 28 | 160 ± 25 | 145 ± 22 | 130 ± 20 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Animal Body Weight Changes
| Treatment Group | Day 0 (%) | Day 7 (%) | Day 14 (%) | Day 21 (%) | Day 28 (%) |
| Vehicle Control | 0 | +2.5 | +4.8 | +6.2 | +7.5 |
| This compound (25 mg/kg, QD) | 0 | +1.8 | +3.5 | +4.1 | +5.0 |
| This compound (50 mg/kg, QD) | 0 | -1.0 | -3.5 | -6.0 | -8.2 |
Data are presented as the mean percentage change from baseline body weight.
Experimental Protocols & Visualizations
Protocol: Long-Term Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture KAR1-positive H1975 human NSCLC cells in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest cells at 80-90% confluency.
-
Implant 5 x 10⁶ cells subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer this compound or vehicle control via oral gavage once daily (QD) at the designated dose (e.g., 25 mg/kg or 50 mg/kg).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and animal body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity or distress.
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
At the end of the study, euthanize animals and collect tumors and plasma for pharmacodynamic and pharmacokinetic analyses.
-
This compound Signaling Pathway
This compound acts by inhibiting the Kinase-Associated Receptor 1 (KAR1). This inhibition blocks the downstream signaling cascade that promotes cell survival and proliferation.
Troubleshooting Logic
This diagram outlines a decision-making process for addressing suboptimal tumor response.
Technical Support Center: LT175 and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding LT175 and the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with this compound?
A1: Tachyphylaxis is a phenomenon where the response to a drug diminishes rapidly when it is administered repeatedly or continuously.[1] For a novel compound like this compound, which is presumed to act as a G protein-coupled receptor (GPCR) agonist, tachyphylaxis is a critical consideration as it can lead to a loss of therapeutic efficacy over time.[2] This rapid desensitization is a common characteristic of GPCRs.[2][3]
Q2: What is the proposed mechanism of action for this compound that could lead to tachyphylaxis?
A2: As a GPCR agonist, this compound likely initiates a signaling cascade upon binding to its receptor. This process, however, also triggers regulatory mechanisms designed to prevent overstimulation. The primary mechanism underlying tachyphylaxis for GPCRs involves receptor desensitization, which is often mediated by β-arrestins.[2] Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, creating a binding site for β-arrestins.[4] β-arrestin binding uncouples the receptor from its G protein, dampening the signal, and can promote receptor internalization, further reducing the number of receptors available on the cell surface.[4]
Q3: How can we experimentally determine if this compound induces tachyphylaxis?
A3: A common method is to perform repeated agonist stimulation assays. In this setup, cells expressing the target receptor are sequentially challenged with this compound. A diminished response (e.g., reduced second messenger production like cAMP or Ca2+ flux) upon subsequent stimulations compared to the initial one indicates tachyphylaxis. Quantifying the rate and extent of response decay provides a measure of desensitization.
Q4: Are there different types of tachyphylaxis to consider?
A4: Yes, tachyphylaxis, or desensitization, can be categorized into short-term and long-term forms.[5] Short-term desensitization occurs rapidly, within minutes, and is often reversible. Long-term desensitization can last for hours and may involve receptor downregulation, where the total number of receptors is reduced through lysosomal degradation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound efficacy in cell-based assays. | Receptor desensitization and internalization. | 1. Perform washout steps between this compound applications to allow for receptor resensitization. 2. Use a lower concentration of this compound to potentially reduce the rate of desensitization. 3. Co-treat with inhibitors of GRKs or endocytosis to investigate the underlying mechanism. |
| High variability in response to repeated this compound stimulation. | Inconsistent receptor recovery between stimulations. | 1. Standardize the duration and conditions of the washout periods. 2. Monitor cell health and viability to ensure the observed effect is not due to cytotoxicity. |
| Complete loss of response after prolonged this compound exposure. | Receptor downregulation. | 1. Measure total receptor expression levels using techniques like Western blotting or ELISA after prolonged treatment. 2. Investigate the involvement of lysosomal degradation pathways using specific inhibitors. |
| This compound shows lower maximal efficacy than expected compared to other agonists. | This compound may be a partial agonist. | 1. Conduct a full dose-response curve and compare the Emax to a known full agonist. Partial agonists can induce less desensitization than full agonists.[8] |
Key Experimental Protocols
Protocol 1: Assessment of Tachyphylaxis using a Calcium Flux Assay
Objective: To determine if repeated stimulation with this compound leads to a diminished intracellular calcium response.
Methodology:
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader equipped with an injector.
-
First Stimulation: Inject a specific concentration of this compound and record the peak fluorescence intensity.
-
Washout: Gently wash the cells with assay buffer three times to remove this compound.
-
Recovery: Incubate the cells in assay buffer for a defined period (e.g., 30 minutes) to allow for receptor resensitization.
-
Second Stimulation: Re-stimulate the cells with the same concentration of this compound and record the peak fluorescence intensity.
-
Data Analysis: Compare the peak response of the second stimulation to the first. A significantly lower second peak indicates tachyphylaxis.
Protocol 2: Investigating Receptor Internalization using Immunofluorescence
Objective: To visualize the translocation of the target receptor from the plasma membrane to intracellular compartments upon this compound treatment.
Methodology:
-
Cell Culture: Grow cells expressing an epitope-tagged version of the target receptor on glass coverslips.
-
This compound Treatment: Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes). A control group should be left untreated.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Analysis: In untreated cells, the receptor should be localized primarily at the plasma membrane. In this compound-treated cells, the appearance of intracellular puncta containing the receptor indicates internalization.
Signaling Pathways and Experimental Workflows
Caption: GPCR signaling and desensitization pathway induced by an agonist like this compound.
Caption: Workflow for assessing this compound-induced tachyphylaxis using a calcium flux assay.
References
- 1. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
- 2. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short- and long-term desensitization of serotonergic response in Xenopus oocytes injected with brain RNA: roles for inositol 1,4,5-trisphosphate and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial agonists and G protein-coupled receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Light-Sensitive Compound LT-175
Disclaimer: The following guide is based on the assumption that the compound LT-175 is light-sensitive. The handling, storage, and troubleshooting recommendations are derived from general best practices for working with photosensitive materials in a laboratory setting. Currently, there is no specific public information confirming the light-sensitive nature of LT-175. Researchers should always consult the manufacturer's specific handling instructions for any compound.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the light-sensitive compound LT-175, a dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonist. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the validity and reproducibility of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of the light-sensitive compound LT-175.
| Issue | Possible Cause | Solution |
| Inconsistent or lower-than-expected bioactivity in assays. | Compound Degradation: Exposure of LT-175 to light during storage, solution preparation, or the experimental procedure may have led to its degradation. | 1. Verify Storage Conditions: Ensure the stock compound is stored in a light-proof container in a dark, temperature-controlled environment. 2. Review Handling Procedures: All steps involving the handling of LT-175 (weighing, dissolution, and dilutions) should be performed under amber or red light conditions, or in a dark room. Use amber-colored vials or wrap containers in aluminum foil. 3. Prepare Fresh Solutions: Prepare solutions of LT-175 immediately before use. Avoid storing solutions for extended periods, even if protected from light. |
| Precipitate formation in LT-175 solutions. | Solvent Incompatibility or Photodegradation Products: The chosen solvent may not be suitable, or the precipitate could be a result of compound degradation due to light exposure. | 1. Optimize Solvent: Consult the manufacturer's datasheet for the recommended solvent. If not available, perform small-scale solubility tests in various high-purity solvents. 2. Protect from Light During Dissolution: Ensure the dissolution process is protected from light. Gentle warming or sonication, if permissible for the compound's stability, should also be done in the dark. |
| High background signal or unexpected side effects in cell-based assays. | Formation of Photoreactive Byproducts: Light exposure can lead to the formation of byproducts that may have their own biological activity or interfere with assay detection methods. | 1. Minimize Light Exposure During Incubation: When treating cells with LT-175, ensure that the culture plates are protected from light by wrapping them in aluminum foil or using light-blocking plates. Incubators should be kept dark. 2. Run Controls: Include a "no compound" control that has been exposed to the same light conditions as the treated samples to identify any light-induced artifacts in the assay system. |
| Discoloration of the solid compound or solutions. | Photochemical Decomposition: A change in color is a strong indicator of chemical degradation due to light exposure. | 1. Discard Degraded Compound: Do not use any discolored LT-175. Procure a fresh batch of the compound. 2. Implement Strict Light-Protection Protocols: Review and reinforce all light-protection measures throughout the entire workflow, from storage to final experimental use. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid LT-175 compound?
A1: Solid LT-175 should be stored in an amber glass vial or a container completely wrapped in aluminum foil to block all light. It should be kept in a dark, dry, and temperature-controlled environment as specified by the manufacturer.
Q2: What is the best way to prepare a stock solution of LT-175?
A2: All manipulations involving LT-175, including weighing and dissolution, should be performed in a dark room or under low-intensity red or amber light. Use amber-colored vials or tubes, or wrap them in aluminum foil. Prepare the stock solution using a high-purity, anhydrous solvent as recommended by the manufacturer.
Q3: Can I store diluted solutions of LT-175 for future use?
A3: It is highly recommended to prepare fresh dilutions of LT-175 for each experiment. If temporary storage is unavoidable, protect the solution from light by using amber vials or wrapping them in foil and store at the recommended temperature for the shortest possible time. Perform a stability test to determine the acceptable storage duration.
Q4: My experimental results are not reproducible. Could light exposure be the cause?
A4: Yes, inconsistent exposure to light is a common cause of variability in experiments with photosensitive compounds. Even brief exposure to ambient laboratory light can cause significant degradation. Ensure that all experimental replicates are handled with identical and minimal light exposure.
Q5: Are there any specific safety precautions for handling a light-sensitive compound like LT-175?
A5: In addition to standard laboratory safety practices (wearing gloves, lab coat, and eye protection), be aware that some light-sensitive compounds can produce toxic byproducts upon degradation. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific safety information.
Quantitative Data: Hypothetical Photosensitivity of LT-175
The following table presents example data to illustrate the potential photosensitivity of LT-175. This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.
| Light Condition | Exposure Duration | Hypothetical Degradation (%) | Recommended Action |
| Ambient Laboratory Light | 15 minutes | 5 - 10% | Avoid any direct exposure. |
| Ambient Laboratory Light | 1 hour | 20 - 30% | Prohibit exposure of this duration. |
| Direct Sunlight | 1 minute | > 50% | Strict avoidance is mandatory. |
| Amber Light (590 nm) | 1 hour | < 1% | Use for all manipulations. |
| Dark (in amber vial) | 24 hours | < 0.1% | Standard storage and handling. |
Experimental Protocols
Protocol: PPARα/γ Dual Agonist Luciferase Reporter Assay with Light-Sensitive LT-175
This protocol describes a cell-based luciferase reporter assay to measure the activation of PPARα/γ by LT-175, with stringent measures to protect the compound from light.
1. Cell Culture and Transfection (Day 1): a. Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density. b. In a dark room or under amber light, prepare a transfection mix containing a PPAR-responsive firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and a transfection reagent according to the manufacturer's protocol. c. Add the transfection mix to the cells and incubate for 24 hours in a standard cell culture incubator (ensure the incubator is in a dark room or the plates are shielded from light).
2. Preparation of LT-175 dilutions (Day 2): a. In a dark room or under amber light, allow the solid LT-175 and the solvent (e.g., DMSO) to come to room temperature. b. Prepare a stock solution of LT-175 (e.g., 10 mM) in an amber vial. c. Perform serial dilutions of the LT-175 stock solution in cell culture medium in amber microcentrifuge tubes to achieve the desired final concentrations.
3. Cell Treatment (Day 2): a. In the dark room, remove the culture medium from the cells. b. Add the prepared LT-175 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent). c. Wrap the 96-well plate completely in sterile aluminum foil. d. Return the plate to the incubator for the desired treatment period (e.g., 18-24 hours).
4. Luciferase Assay (Day 3): a. In the dark room, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Perform the dual-luciferase assay according to the manufacturer's instructions, ensuring that the plate remains protected from light as much as possible until the luminescence is read. c. Measure the firefly and Renilla luciferase activities using a plate luminometer.
5. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Plot the normalized luciferase activity against the concentration of LT-175 to generate a dose-response curve.
Visualizations
Caption: Signaling pathway of the PPARα/γ agonist LT-175.
Interpreting unexpected phenotypes in LT175 knockout models
Welcome to the technical support center for LT175 knockout models. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting common issues encountered during their experiments with this compound knockout models.
Frequently Asked Questions (FAQs)
Q1: We have generated an this compound knockout mouse model, but the phenotype is not what we predicted based on in vitro data. What are the potential reasons for this discrepancy?
A1: Discrepancies between in vivo and in vitro data are not uncommon in knockout studies. Several factors can contribute to these differences:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotypic outcome of a gene knockout.[1][2] It is crucial to use the appropriate wild-type control animals on the same genetic background.
-
Genetic Compensation: The targeted disruption of a gene can sometimes trigger compensatory upregulation of other genes with redundant functions, which can mask the expected phenotype.[3]
-
Developmental Compensation: Organisms can adapt during development to the absence of a particular gene, leading to a less severe or different phenotype in adults than anticipated.
-
Off-Target Effects: The gene targeting process itself, such as the insertion of a selection cassette, could inadvertently affect the expression of neighboring genes.
-
Incomplete Penetrance: Not all individuals with the same genotype will exhibit the phenotype.[4] This can be due to a combination of genetic, environmental, and stochastic factors.
Q2: Our this compound knockout animals display a completely unexpected phenotype in a physiological system we did not anticipate. How should we approach this?
A2: Unexpected phenotypes are valuable opportunities to uncover novel functions of a gene.[5][6] A systematic approach is recommended:
-
Confirm the Genotype: First, re-verify the genotype of the animals exhibiting the phenotype to rule out any errors in animal identification or breeding.
-
Thorough Phenotypic Characterization: Conduct a broad, multi-system phenotypic analysis to understand the full spectrum of the phenotype. This could involve behavioral, metabolic, immunological, and histological assessments.
-
Literature Review: Search for other genes that, when knocked out, result in a similar phenotype. This may reveal potential pathways or interacting partners of this compound.
-
Expression Analysis: Investigate the expression pattern of this compound in the affected tissues in wild-type animals. This can provide clues as to its function in that specific context.
Q3: We are observing high variability in the phenotype among our this compound knockout animals. What could be the cause?
A3: Phenotypic variability can be a significant challenge. Potential causes include:
-
Mixed Genetic Background: Ensure that the knockout and control colonies are on a pure, congenic background. Residual genetic material from the embryonic stem cell line used for gene targeting can influence the phenotype.[1][2]
-
Environmental Factors: Differences in housing conditions, diet, or microbiome can all contribute to phenotypic variability.
-
Gene-Environment Interactions: The phenotype may only manifest under specific environmental challenges that are not uniformly applied.[6]
-
Stochastic Effects: Biological processes inherently have a degree of randomness, which can lead to variation in phenotypes.
Troubleshooting Guides
Issue 1: Absence of an Obvious Phenotype
If your this compound knockout mice do not display an overt abnormal phenotype, consider the following troubleshooting steps.[6]
Troubleshooting Workflow
Caption: Workflow for troubleshooting the absence of a phenotype.
Experimental Protocols:
-
Protocol 1: Confirmation of this compound Knockout and Expression
-
Genotyping: Use PCR with primers specific for the wild-type and knockout alleles to confirm the genotype of all animals used in the study.
-
RT-qPCR: Extract RNA from relevant tissues (e.g., liver, brain, spleen) from wild-type, heterozygous, and homozygous knockout animals. Perform reverse transcription quantitative PCR (RT-qPCR) to confirm the absence of this compound mRNA in knockout animals.
-
Western Blot: If an antibody for this compound is available, perform a western blot on protein lysates from relevant tissues to confirm the absence of the this compound protein.
-
-
Protocol 2: Gene Expression Analysis of Compensatory Genes
-
Based on the known or predicted function of this compound, identify potential compensatory genes (e.g., paralogs).
-
Use RT-qPCR or RNA-sequencing to compare the expression levels of these genes in this compound knockout and wild-type animals.
-
Issue 2: Unexpected Metabolic Phenotype
Suppose your this compound knockout mice exhibit an unexpected metabolic phenotype, such as altered glucose tolerance.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway involving this compound in glucose metabolism.
Troubleshooting and Data Presentation
If you observe altered glucose metabolism, a glucose tolerance test (GTT) and an insulin tolerance test (ITT) are crucial next steps.
Table 1: Hypothetical Glucose Tolerance Test (GTT) Data
| Time (minutes) | Wild-Type Blood Glucose (mg/dL) | This compound KO Blood Glucose (mg/dL) |
| 0 | 85 ± 5 | 120 ± 8 |
| 15 | 150 ± 10 | 250 ± 15 |
| 30 | 130 ± 8 | 220 ± 12 |
| 60 | 100 ± 6 | 180 ± 10 |
| 120 | 85 ± 5 | 150 ± 9 |
Table 2: Hypothetical Insulin Tolerance Test (ITT) Data
| Time (minutes) | Wild-Type Blood Glucose (mg/dL) | This compound KO Blood Glucose (mg/dL) |
| 0 | 88 ± 6 | 125 ± 7 |
| 15 | 45 ± 4 | 90 ± 5 |
| 30 | 50 ± 5 | 100 ± 6 |
| 60 | 70 ± 6 | 115 ± 8 |
Experimental Protocols:
-
Protocol 3: Glucose Tolerance Test (GTT)
-
Fast mice for 6 hours with free access to water.
-
Measure baseline blood glucose from a tail snip (Time 0).
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.
-
-
Protocol 4: Insulin Tolerance Test (ITT)
-
Fast mice for 4 hours with free access to water.
-
Measure baseline blood glucose (Time 0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
-
Issue 3: Unexpected Immunological Phenotype
An unexpected immunological phenotype, such as altered cytokine levels, requires a systematic investigation of the immune cell populations and their functions.
Logical Relationship Diagram
Caption: Logical flow from this compound knockout to altered cytokine profile.
Troubleshooting and Data Presentation
If you suspect an altered immune response, flow cytometry to analyze immune cell populations and ELISA to quantify cytokine levels are essential.
Table 3: Hypothetical Splenic T-cell Population Analysis
| Cell Population | Wild-Type (%) | This compound KO (%) |
| CD4+ | 25 ± 3 | 24 ± 2 |
| CD8+ | 15 ± 2 | 16 ± 2 |
| CD4+ IFN-γ+ (Th1) | 5 ± 1 | 15 ± 2 |
| CD4+ IL-4+ (Th2) | 10 ± 1.5 | 3 ± 0.5 |
Table 4: Hypothetical Serum Cytokine Levels
| Cytokine | Wild-Type (pg/mL) | This compound KO (pg/mL) |
| IFN-γ | 50 ± 10 | 250 ± 30 |
| IL-4 | 100 ± 15 | 20 ± 5 |
| TNF-α | 80 ± 12 | 90 ± 15 |
Experimental Protocols:
-
Protocol 5: Flow Cytometry of Splenocytes
-
Harvest spleens from wild-type and this compound knockout mice and prepare single-cell suspensions.
-
Stimulate cells in vitro with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours.
-
Stain cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4).
-
Acquire data on a flow cytometer and analyze the percentage of different cell populations.
-
-
Protocol 6: Serum Cytokine ELISA
-
Collect blood from wild-type and this compound knockout mice and isolate serum.
-
Use a commercial ELISA kit to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-4, TNF-α) in the serum according to the manufacturer's instructions.
-
References
- 1. Interpretation of knockout experiments: the congenic footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Appearances can be deceiving: phenotypes of knockout mice [pubmed.ncbi.nlm.nih.gov]
- 6. limav.org [limav.org]
Overcoming low transfection efficiency in LT175 reporter assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during LT175 reporter assays, with a specific focus on addressing low transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reporter assay and what does it measure?
The this compound reporter assay is a cell-based luciferase reporter assay designed to quantify the transcriptional activity of the hypothetical "Luminex Transcription Factor 175" (LTF-175). This assay is critical for screening compounds that modulate the proprietary "Signal Transduction Pathway X" (STP-X), which plays a significant role in inflammatory responses. The assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for LTF-175.
Q2: We are observing very low or no luciferase signal. What are the primary causes?
Low or absent signal in a luciferase assay can stem from several factors.[1][2] Key areas to investigate include:
-
Low Transfection Efficiency: The reporter plasmid may not be efficiently entering the cells.
-
Poor Cell Health: Cells that are unhealthy or have a high passage number may not transfect well or express the reporter gene effectively.[3]
-
Suboptimal DNA Quality and Quantity: The purity and amount of plasmid DNA are crucial for successful transfection.[2][4]
-
Ineffective Promoter Activity: The promoter driving luciferase expression might be weak or inactive in the chosen cell line.[1]
-
Reagent Issues: Problems with the luciferase assay reagents, such as improper storage or expiration, can lead to signal loss.[1]
Q3: How can we confirm if low transfection efficiency is the root cause of our weak signal?
To determine if low transfection efficiency is the problem, it is recommended to use a positive control plasmid that expresses a fluorescent protein like GFP or mCherry.[5] This allows for a direct visual assessment of the percentage of transfected cells using fluorescence microscopy or flow cytometry. If you observe a low percentage of fluorescent cells, it is a strong indication that the transfection protocol needs optimization.
Q4: What is a dual-luciferase assay, and should we be using one for our this compound experiments?
A dual-luciferase assay system involves co-transfecting a second reporter plasmid, typically expressing Renilla luciferase from a constitutive promoter, alongside your experimental firefly luciferase reporter (this compound).[2][6] The Renilla luciferase activity serves as an internal control to normalize the firefly luciferase data. This normalization corrects for variability in transfection efficiency and cell number, leading to more accurate and reproducible results.[6] For robust and reliable data, using a dual-reporter system is highly recommended for this compound assays.
Troubleshooting Guide: Low Transfection Efficiency
This guide provides a systematic approach to troubleshooting and resolving low transfection efficiency in your this compound reporter assays.
Problem 1: Consistently Low Luciferase Signal Across All Wells
If you are experiencing a uniformly low signal, the issue is likely systemic. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal Cell Health | Use cells with a low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of transfection.[3][4] Test for mycoplasma contamination.[4] | Over-confluent cells can exhibit contact inhibition, reducing their ability to take up DNA.[2][3] |
| Poor Plasmid DNA Quality | Use high-purity, transfection-grade plasmid DNA (A260/A280 ratio of ~1.8).[4] Verify plasmid integrity by running it on an agarose (B213101) gel. | Endotoxins and other contaminants from plasmid preparations can be toxic to cells and inhibit transfection.[2] |
| Incorrect DNA Concentration | Perform a titration to determine the optimal concentration of the this compound reporter plasmid. Too little DNA will result in a weak signal, while too much can be cytotoxic. | The optimal DNA amount can vary between cell types and transfection reagents. |
| Inefficient Transfection Reagent | The chosen transfection reagent may not be suitable for your cell line. Consider trying alternative lipid-based reagents or electroporation. | Some cell lines, particularly primary cells and suspension cells, are notoriously difficult to transfect.[7][8] |
| Suboptimal Reagent-to-DNA Ratio | Optimize the ratio of transfection reagent to DNA.[5][9] Start with the manufacturer's recommended ratio and then test ratios above and below this starting point. | This is a critical parameter that is highly dependent on the cell type and transfection reagent used.[9] |
| Presence of Serum or Antibiotics | Some transfection reagents require a serum-free medium during the formation of the lipid-DNA complex.[4][10] Antibiotics in the media can also be cytotoxic when transfection reagents increase cell permeability.[3] | Follow the transfection reagent manufacturer's protocol regarding the presence of serum and antibiotics. |
Problem 2: High Variability in Luciferase Signal Between Replicate Wells
High variability between replicates can obscure real experimental effects.
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating wells. | Uneven cell distribution is a common source of variability in plate-based assays.[11] |
| Pipetting Errors | Calibrate pipettes regularly. Use a master mix for transfection complexes and other reagents to minimize pipetting variations.[1] | For multi-well plates, using a multichannel pipette can improve consistency.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. | "Edge effects" are a well-documented phenomenon in plate-based assays. |
| Lack of Normalization | Implement a dual-luciferase reporter system to normalize for well-to-well variations in transfection efficiency and cell number.[6] | This is the most effective way to reduce data variability in transient transfection experiments. |
Experimental Protocols
Protocol 1: Optimizing Transfection using a GFP Reporter Plasmid
Objective: To determine the optimal conditions for transfecting the target cell line.
Methodology:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[9][12] Plate cells at two different densities to bracket the optimal confluency.[9]
-
Transfection Matrix: Prepare a matrix of transfection conditions, varying the DNA concentration (e.g., 0.25 µg, 0.5 µg, 1.0 µg per well) and the transfection reagent-to-DNA ratio (e.g., 1:1, 2:1, 3:1).[12] Use a GFP expression plasmid as the reporter.
-
Complex Formation: For each condition, dilute the DNA and the transfection reagent separately in serum-free medium.[10] Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[10][13]
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Visualize the cells using a fluorescence microscope to assess GFP expression and any signs of cytotoxicity. For a quantitative analysis, use a flow cytometer to determine the percentage of GFP-positive cells and their mean fluorescence intensity.
Protocol 2: Dual-Luciferase Reporter Assay for this compound Activity
Objective: To accurately measure the activity of the LTF-175 transcription factor.
Methodology:
-
Co-transfection: Using the optimized protocol from Protocol 1, co-transfect cells with the this compound firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. A common starting ratio is 10:1 of experimental reporter to control reporter.[6]
-
Cell Treatment: After 24 hours of incubation, treat the cells with your test compounds or stimuli. Include appropriate positive and negative controls.
-
Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash the cells with PBS and then lyse them using the lysis buffer provided with your dual-luciferase assay kit.[14]
-
Luminescence Measurement:
-
Data Analysis: Calculate the ratio of firefly luminescence to Renilla luminescence (Signal A / Signal B) for each well. This normalized ratio represents the LTF-175 transcriptional activity.[6]
Visualizations
Caption: The STP-X signaling pathway leading to this compound reporter expression.
Caption: Workflow for optimizing transfection efficiency using a GFP reporter.
Caption: A logical flow for troubleshooting low signal in this compound assays.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. Optimization of transient transfection into human myeloid cell lines using a luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 13. A High Content Assay to Assess Cellular Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: LT175 and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LT175 in fluorescence-based assays. The information is designed to help identify and mitigate potential interference caused by this compound.
Compound Profile: this compound
This compound is a dual ligand for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with partial agonist activity against PPARγ. It is recognized for its potent insulin-sensitizing effects and reduced adipogenic properties.[1]
| Property | Value |
| IUPAC Name | (2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid |
| Molecular Formula | C₂₁H₁₈O₃ |
| CAS Number | 862901-87-9 |
| Biological Target | PPARα / PPARγ |
General Principles of Assay Interference
Small molecules like this compound can interfere with fluorescence-based assays through several mechanisms, leading to inaccurate results. Due to its chemical structure, which contains three aromatic rings (a biphenyl (B1667301) and a phenyl group), this compound has the potential to exhibit intrinsic fluorescence or absorb light in the UV-visible range, which can interfere with the fluorescent dyes commonly used in biological assays.
Potential Mechanisms of Interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay's fluorophore, leading to a false-positive signal.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the signal and a false-negative result. This is also known as the inner filter effect.
-
Light Scattering: At high concentrations, the compound may precipitate out of solution, causing light scattering that can interfere with the optical detection system of the plate reader.
-
Chemical Reactivity: The compound may react with assay components, such as the fluorescent dye or the biological target, altering their properties.
Frequently Asked Questions (FAQs)
Q1: My fluorescence intensity readings are unexpectedly high in the presence of this compound. What could be the cause?
A1: Unusually high fluorescence readings could be due to the intrinsic fluorescence (autofluorescence) of this compound. Many compounds with aromatic rings, like this compound, can absorb light at one wavelength and emit it at a longer wavelength.
Troubleshooting Steps:
-
Measure the Intrinsic Fluorescence of this compound: Prepare a serial dilution of this compound in your assay buffer and measure the fluorescence at the same excitation and emission wavelengths used for your assay. This will determine if this compound itself is contributing to the signal.
-
Run a "No-Enzyme" or "No-Cell" Control: Perform the assay with this compound but without the biological target (e.g., enzyme, cells, or receptor). A high signal in this control indicates that the fluorescence is independent of the biological activity you are measuring.
Q2: I am observing a decrease in my fluorescent signal when I add this compound, suggesting inhibition, but I'm not sure if it's a real effect. How can I verify this?
A2: A decrease in signal could be due to true inhibition of your biological target or it could be an artifact caused by fluorescence quenching.
Troubleshooting Steps:
-
Perform a Counter-Screen: Use an orthogonal assay with a different detection method (e.g., absorbance-based or luminescence-based) to confirm the inhibitory activity of this compound.
-
Check for Quenching: In a simple buffer system, mix your fluorescent dye with different concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in fluorescence in the absence of your biological target suggests quenching.
Q3: The results of my assay with this compound are not reproducible. What could be the reason?
A3: Poor reproducibility can be caused by several factors, including compound precipitation or aggregation at higher concentrations.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the assay wells for any signs of precipitation. You can also measure light scatter by taking absorbance readings at a high wavelength (e.g., 600 nm) where neither your compound nor your dye should absorb.
-
Include a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer can help prevent compound aggregation.
-
Perform a Dose-Response Curve: A non-classical dose-response curve (e.g., a very steep or "U" shaped curve) can be indicative of assay interference.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from this compound in your fluorescence-based assays.
| Problem | Possible Cause | Recommended Action |
| High Background Fluorescence | Intrinsic fluorescence of this compound. | Run a control with this compound in assay buffer without the biological target to quantify its contribution to the signal. Subtract this background from your experimental wells. |
| Decreased Signal Intensity | Fluorescence quenching by this compound. | Perform a quenching control experiment by mixing the fluorescent probe with this compound in the absence of the biological target. If quenching is observed, consider using a different fluorophore with a longer wavelength (red-shifted). |
| Inconsistent Results | Compound precipitation or aggregation. | Check the solubility of this compound in your assay buffer. Consider adding a detergent like Triton X-100 to prevent aggregation. |
| Unexpected Dose-Response Curve | Assay artifact. | Perform a counter-screen with an orthogonal assay format. |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
Objective: To measure the fluorescence of this compound at the excitation and emission wavelengths of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Include a buffer-only control (blank).
-
Dispense the dilutions and the blank into the wells of a black microplate.
-
Read the plate in your fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as your main assay.
-
Data Analysis: Subtract the average fluorescence of the blank from all other readings. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence.
Protocol 2: Assay Matrix Effect Control
Objective: To determine if this compound interferes with the assay components in the absence of the biological target.
Materials:
-
This compound stock solution
-
All assay components except for the biological target (e.g., fluorescent substrate, detection reagents)
-
Assay buffer
-
Fluorescence microplate reader
-
Microplates suitable for your assay
Procedure:
-
Prepare your assay mixture as you normally would, but replace your biological target with an equal volume of assay buffer.
-
Add a serial dilution of this compound to this mixture.
-
Include a control with no this compound.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence.
-
Data Analysis: Compare the fluorescence signals in the presence and absence of this compound. Any significant change in the signal indicates an interference with the assay matrix.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of fluorescence interference.
References
Validation & Comparative
A Comparative Guide to LT175 and Rosiglitazone: Effects on Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of LT175 and the well-established thiazolidinedione, rosiglitazone (B1679542), on adipogenesis. The information presented is collated from preclinical studies to support research and development in metabolic diseases.
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical physiological process for energy storage and endocrine function. Dysregulation of adipogenesis is implicated in the pathophysiology of obesity and type 2 diabetes. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of this process. Rosiglitazone, a full agonist of PPARγ, is a potent insulin-sensitizing agent known to robustly induce adipogenesis.[1][2][3] However, its clinical use has been associated with undesirable side effects such as weight gain and fluid retention, partly attributed to its strong adipogenic activity.[2]
This compound is a novel dual PPARα/γ ligand with a partial agonist profile for PPARγ.[4][5] Preclinical evidence suggests that this compound exhibits potent insulin-sensitizing effects comparable to rosiglitazone but with a significantly reduced adipogenic potential, positioning it as a promising therapeutic candidate with an improved safety profile.[4][5][6]
Comparative Analysis of Adipogenic Effects
In Vitro Adipogenesis: 3T3-L1 Adipocytes
Studies utilizing the 3T3-L1 preadipocyte cell line are fundamental in assessing the adipogenic potential of compounds. Both this compound and rosiglitazone induce the differentiation of these cells into mature adipocytes, but to markedly different extents.
| Parameter | This compound | Rosiglitazone | Reference |
| Lipid Accumulation | Significantly lower | High | [4][5] |
| Adiponectin (Adipoq) mRNA Expression | Increased (at least 10-fold vs. insulin (B600854) alone) | Higher than this compound | [4] |
| GLUT4 mRNA Expression | Increased (at least 10-fold vs. insulin alone) | Higher than this compound | [4] |
| Fatty Acid Binding Protein 4 (Fabp4) mRNA Expression | Increased (at least 10-fold vs. insulin alone) | Higher than this compound | [4] |
Rosiglitazone treatment leads to a robust accumulation of lipid droplets in differentiating 3T3-L1 cells.[7] In contrast, this compound treatment results in a less pronounced lipid accumulation, indicating a lower adipogenic activity.[4][5] While both compounds increase the expression of key adipogenic marker genes such as Adiponectin, GLUT4, and Fabp4, the induction by this compound is significantly lower than that observed with rosiglitazone.[4]
In Vivo Adiposity and Metabolic Parameters
Animal studies, particularly in high-fat diet (HFD)-fed mice, provide crucial insights into the systemic effects of these compounds on adipose tissue and overall metabolism.
| Parameter | This compound | Rosiglitazone | Reference |
| Body Weight | Decreased | Increased | [4][5] |
| White Adipose Tissue (WAT) Mass | Decreased | Increased | [4][5] |
| Adipocyte Size | Decreased | Increased | [4][5] |
| Plasma Glucose | Significantly Reduced | Reduced | [4][5][6] |
| Plasma Insulin | Significantly Reduced | Reduced | [4][5][6] |
| Plasma Triglycerides | Significantly Reduced | Reduced | [4][5][6] |
| Plasma Cholesterol | Significantly Reduced | No significant change | [4][6] |
| Circulating Adiponectin | Markedly Increased | Increased | [4][6] |
In vivo, the contrasting effects of this compound and rosiglitazone on adiposity are even more evident. Administration of this compound to HFD-fed mice leads to a reduction in body weight, white adipose tissue mass, and adipocyte size.[4][5] Conversely, rosiglitazone treatment is associated with an increase in these parameters.[2] Both compounds demonstrate beneficial effects on glucose homeostasis and insulin sensitivity by reducing plasma glucose and insulin levels.[4][5][6] Notably, this compound also significantly reduces plasma cholesterol levels, an effect not observed with rosiglitazone.[4][6]
Mechanistic Insights: Differential PPARγ Modulation
The distinct adipogenic profiles of this compound and rosiglitazone stem from their different modes of interaction with PPARγ. Rosiglitazone is a full agonist, leading to a maximal transcriptional activation of PPARγ target genes involved in adipogenesis.[3]
This compound, as a partial PPARγ agonist, elicits a submaximal response.[4][5] This is attributed to its unique interaction with the PPARγ ligand-binding domain, which affects the recruitment of essential coregulators for the adipogenic program.[4][5] Specifically, the interaction of this compound with PPARγ has been shown to differentially modulate the recruitment of the coactivator CREB-binding protein (CBP) and the corepressor Nuclear Receptor Corepressor 1 (NCoR1), which are fundamental for the PPARγ-mediated adipogenic program.[4][5]
Rosiglitazone has also been shown to enhance the browning of adipocytes, a process associated with increased energy expenditure, through the activation of MAPK and PI3K signaling pathways.[8][9] The effects of this compound on brown adipogenesis have not been as extensively characterized.
Experimental Protocols
In Vitro Adipocyte Differentiation (3T3-L1 cells)
-
Cell Culture: 3T3-L1 mouse preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin in DMEM with 10% FBS. This compound or rosiglitazone is added to the differentiation medium at the desired concentrations.
-
Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin, with or without the respective compounds. The medium is changed every two days.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: On day 8-10 of differentiation, cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets. The stain is then extracted with isopropanol, and the absorbance is measured to quantify lipid accumulation.
-
Gene Expression Analysis: Total RNA is extracted from the cells at different time points during differentiation. The expression of adipogenic marker genes (e.g., Adipoq, Glut4, Fabp4) is quantified by real-time quantitative PCR (RT-qPCR).
-
In Vivo High-Fat Diet (HFD) Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Compound Administration: Mice are orally administered with vehicle, this compound, or rosiglitazone daily for a defined treatment period.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.
-
Plasma Analysis: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, cholesterol, and adiponectin.
-
-
Adipose Tissue Analysis:
-
Adipose Tissue Mass: White adipose tissue depots (e.g., epididymal, subcutaneous) are dissected and weighed at the end of the study.
-
Histology: Adipose tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize adipocyte morphology and measure adipocyte size.
-
Visualizing the Pathways
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 4. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LT175 vs. Fenofibrate in PPARα Activation
For researchers and professionals in drug development, the quest for potent and specific modulators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is of paramount importance for therapeutic interventions in metabolic disorders. This guide provides an objective comparison of two such compounds: the novel dual PPARα/γ agonist, LT175, and the well-established selective PPARα agonist, fenofibrate (B1672516). We will delve into their activation potencies, effects on target gene expression, and the experimental frameworks used to evaluate them.
This comparative analysis is supported by experimental data to provide a clear understanding of their respective profiles in activating the PPARα signaling pathway, a key regulator of lipid and glucose metabolism.
Quantitative Comparison of PPARα Activation
The potency of a compound in activating a receptor is a critical determinant of its therapeutic potential. In vitro studies have demonstrated a significant difference in the potency of this compound and fenofibrate in activating human PPARα.
| Compound | Receptor | Potency (EC50) |
| This compound | Human PPARα | 0.22 µM |
| Mouse PPARα | 0.26 µM | |
| Fenofibrate (Fenofibric Acid) | Human PPARα | 9.47 µM - >21.84 µM (30 µM commonly cited)[1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
These data clearly indicate that this compound is substantially more potent than fenofibrate's active metabolite, fenofibric acid, in activating human PPARα in cell-based assays.
In Vivo Effects on PPARα Target Gene Expression
To understand the functional consequences of PPARα activation by these two compounds in a physiological context, a comparative study in a mouse model of diet-induced insulin (B600854) resistance provides valuable insights. In this study, mice were treated with either this compound or fenofibrate, and the expression of key PPARα target genes in the liver was quantified.
The liver plays a central role in lipid metabolism, and PPARα is highly expressed in this organ. Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid β-oxidation and ketogenesis. The study demonstrated that both this compound and fenofibrate induce the expression of a suite of canonical PPARα target genes.
| Target Gene | Function | This compound Effect on Expression | Fenofibrate Effect on Expression |
| Acox1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal fatty acid β-oxidation. | Induced | Induced |
| Acadm (Acyl-CoA Dehydrogenase, Medium Chain) | Key enzyme in mitochondrial fatty acid β-oxidation. | Induced | Induced |
| Acadl (Acyl-CoA Dehydrogenase, Long Chain) | Involved in the initial step of mitochondrial β-oxidation of long-chain fatty acids. | Induced | Induced |
| Hmgcs2 (3-Hydroxy-3-Methylglutaryl-CoA Synthase 2) | Rate-limiting enzyme in ketogenesis. | Induced | Induced |
| Fgf21 (Fibroblast Growth Factor 21) | A hormone that regulates glucose and lipid metabolism. | Induced | Induced |
This in vivo data confirms that both this compound and fenofibrate effectively engage the PPARα pathway in the liver, leading to the transcriptional activation of genes crucial for lipid catabolism.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.
PPARα Transactivation Assay (Luciferase Reporter Assay)
This in vitro assay is used to determine the potency (EC50) of a compound in activating PPARα.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as human hepatoma HepG2 cells, is cultured under standard conditions. The cells are then transiently transfected with two plasmids: an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A co-transfection with a Renilla luciferase vector is often included as an internal control for transfection efficiency.
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compounds (this compound or fenofibric acid) for a period of 18-24 hours. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Activity Measurement: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Data Analysis: The fold activation of PPARα is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. The EC50 value is then determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Animal Study and Gene Expression Analysis
This protocol outlines the methodology for assessing the in vivo efficacy of the compounds on PPARα target gene expression.
-
Animal Model: A diet-induced obesity mouse model is typically used. For instance, C57BL/6J mice are fed a high-fat diet for a specified period (e.g., 16 weeks) to induce insulin resistance and a metabolic phenotype relevant to the therapeutic target.
-
Compound Administration: The mice are then treated with the test compounds (e.g., this compound at 100 mg/kg/day or fenofibrate at 100 mg/kg/day) or a vehicle control. Administration is typically performed daily for a set duration (e.g., 2 weeks) via oral gavage.
-
Tissue Collection and RNA Extraction: At the end of the treatment period, the animals are euthanized, and liver tissues are harvested. Total RNA is then extracted from the liver samples using a suitable method, such as TRIzol reagent followed by purification.
-
Quantitative Real-Time PCR (qPCR): The expression levels of specific PPARα target genes (e.g., Acox1, Acadm, Acadl, Hmgcs2, Fgf21) are quantified using qPCR.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The reaction mixture includes the cDNA template, gene-specific primers, and the qPCR master mix.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to a housekeeping gene (e.g., β-actin or GAPDH) and then compared to the vehicle-treated control group to determine the fold change in expression.
-
Conclusion
Both this compound and fenofibrate are effective activators of the PPARα signaling pathway. However, the available data indicates that this compound is a significantly more potent agonist in vitro. In vivo studies confirm that both compounds upregulate the expression of key genes involved in hepatic lipid metabolism, consistent with their mechanism of action. The dual PPARα/γ activity of this compound may offer additional therapeutic benefits related to insulin sensitization, which is beyond the scope of this direct comparison focused on PPARα activation. For researchers in the field, the choice between these compounds would depend on the specific research question, the desired potency, and the broader pharmacological profile required for the intended application.
References
A Comparative Analysis of LT175 (Lanifibranor) and Other Dual PPAR Agonists in Metabolic and Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies for metabolic and liver diseases is rapidly evolving, with Peroxisome Proliferator-Activated Receptors (PPARs) emerging as a key therapeutic target. Dual and pan-PPAR agonists, which modulate multiple PPAR isoforms, offer a multifaceted approach to addressing the complex pathophysiology of conditions like Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH), and diabetic dyslipidemia. This guide provides an objective comparison of the efficacy of LT175 (lanifibranor), a pan-PPAR agonist, with other notable dual PPAR agonists, supported by experimental data from key clinical trials.
Overview of Compared PPAR Agonists
This compound (Lanifibranor): A pan-PPAR agonist that activates all three PPAR isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. This broad-spectrum activity allows it to simultaneously influence lipid metabolism, insulin (B600854) sensitivity, inflammation, and fibrosis.[1][2]
Saroglitazar (B610694): A dual PPAR agonist with predominant PPARα and moderate PPARγ activity.[1] It is approved in India for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1]
Elafibranor: A dual PPARα and PPARδ agonist.[3] Its development for NASH was discontinued (B1498344) due to a lack of significant efficacy in a Phase 3 trial.[3]
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data from key clinical trials of lanifibranor (B608451), saroglitazar, and elafibranor.
Table 1: Efficacy in MASH/NASH - Histological Endpoints
| Endpoint | This compound (Lanifibranor) - NATIVE Trial (Phase 2b)[4][5] | Elafibranor - RESOLVE-IT Trial (Phase 3)[6] |
| Primary Endpoint | SAF Activity Score Reduction ≥2 points without worsening of fibrosis: - 1200mg: 55% (p=0.007 vs placebo)- 800mg: 48% (p=0.07 vs placebo)- Placebo: 33% | NASH resolution without worsening of fibrosis: - 120mg: 19.2%- Placebo: 14.7%(Did not meet statistical significance) |
| NASH Resolution without Worsening of Fibrosis | - 1200mg: 49%- 800mg: 39%- Placebo: 22% | - 120mg: 19.2%- Placebo: 14.7% |
| Fibrosis Improvement ≥1 Stage without Worsening of NASH | - 1200mg: 48%- 800mg: 34%- Placebo: 29% | - 120mg: 24.5%- Placebo: 22.4% |
| NASH Resolution AND Fibrosis Improvement ≥1 Stage | - 1200mg: 35%- 800mg: 25%- Placebo: 9% | Not Reported |
SAF (Steatosis, Activity, Fibrosis) Score
Table 2: Efficacy in Dyslipidemia and Glycemic Control
| Parameter | This compound (Lanifibranor) - NATIVE Trial (NASH patients)[4][7][8] | Saroglitazar - Various Trials (Diabetic Dyslipidemia patients)[1][9][10][11][12][13] | Elafibranor - GOLDEN-505 Trial (NASH patients)[14] |
| Triglycerides (TG) | Significant decrease | -45% to -46.7% reduction | Significant reduction |
| HDL-Cholesterol (HDL-C) | Significant increase | Significant increase | Significant increase |
| LDL-Cholesterol (LDL-C) | No significant change | -5% to -31.3% reduction | Significant reduction |
| Apolipoprotein B (ApoB) | Significant reduction | -10.9% to -32% reduction | Not explicitly reported |
| HbA1c (in diabetic patients) | -0.5% to -0.7% absolute reduction | Significant reduction | -0.46% absolute reduction (p=0.038 vs placebo) |
| Fasting Plasma Glucose | Significant decrease | Significant decrease | -0.98 mmol/L (p=0.08 vs placebo) |
| HOMA-IR (Insulin Resistance) | Significant improvement | Significant improvement | Significant improvement |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of PPAR agonists and the general workflow of the clinical trials discussed.
Caption: PPAR Agonist Signaling Pathway
References
- 1. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What is the mechanism of Elafibranor? [synapse.patsnap.com]
- 4. The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Multicenter, Prospective, Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared with Placebo in Type 2 Diabetes Mellitus Patients Having Hypertriglyceridemia Not Controlled with Atorvastatin Therapy (PRESS VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aijournals.com [aijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elafibranor - (GFT505) NASH Treatment - GOLDEN 505 Study & Commentary [natap.org]
Validating LT175's Insulin-Sensitizing Effects: A Comparative Analysis Using the Euglycemic Clamp Gold Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel insulin-sensitizing agent LT175 with established alternatives, focusing on validation through the gold-standard hyperinsulinemic-euglycemic clamp technique. We present available experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to facilitate an objective evaluation of these compounds.
Executive Summary
This compound, a novel dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand, has demonstrated potent insulin-sensitizing effects in preclinical studies.[1][2] While direct validation of this compound using the hyperinsulinemic-euglycemic clamp has not been published, its efficacy has been inferred from significant improvements in glucose homeostasis and insulin (B600854) sensitivity in high-fat diet-fed mice, as demonstrated by oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).[1][2] This guide compares the reported effects of this compound with quantitative data from euglycemic clamp studies of established insulin-sensitizing agents, namely Rosiglitazone (B1679542) (a full PPARγ agonist) and Liraglutide (B1674861) (a GLP-1 receptor agonist), to provide a framework for evaluating its potential therapeutic profile.
Comparative Analysis of Insulin-Sensitizing Effects
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[3] It measures the amount of glucose required to maintain a normal blood glucose level during a period of high insulin concentration. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.
While specific GIR data for this compound is not yet available in published literature, the following tables summarize the results from euglycemic clamp studies for comparator drugs.
Table 1: Euglycemic Clamp Data for Rosiglitazone in Patients with Type 2 Diabetes
| Parameter | Before Rosiglitazone Treatment | After Rosiglitazone Treatment | Percentage Improvement |
| Low-Dose Insulin Clamp | |||
| Glucose Infusion Rate (mg/m²/min) | 56.2 | 94.2 | 68%[4] |
| Glucose Disposal Rate (mg/m²/min) | 34.8 ± 9.2 | 76.2 ± 9.9 | 119%[4] |
| High-Dose Insulin Clamp | |||
| Glucose Infusion Rate (mg/m²/min) | 296.0 | 356.0 | 20%[4] |
| Glucose Disposal Rate (mg/m²/min) | 340.2 ± 57.0 | 402.2 ± 37.1 | 18%[4] |
Data adapted from a study in patients with type 2 diabetes before and after 3 months of rosiglitazone treatment.[4]
Table 2: Euglycemic Clamp Data for Liraglutide in Patients with Uncontrolled Type 2 Diabetes
| Parameter | Pre-treatment | Post-treatment (4 weeks) |
| Glucose Infusion Rate (GIR) (mg/kg/min) | 3.30 (example patient) | 7.35 (example patient) |
Data from a study on patients with uncontrolled type 2 diabetes. The post-treatment GIR was significantly higher with liraglutide therapy.
This compound: Evidence from Preclinical Models
In vivo studies on high-fat diet-fed mice have shown that this compound significantly improves glucose homeostasis and insulin sensitivity.[1][2] Treatment with this compound resulted in:
-
Strongly improved glucose clearance in oral glucose tolerance tests (OGTT).[1]
-
Significantly greater insulin sensitivity in insulin tolerance tests (ITT).[1]
-
Reduced fasting plasma insulin levels.[1]
-
Markedly increased circulating levels of adiponectin and FGF21, both of which are associated with improved insulin sensitivity.[1]
These findings strongly suggest that this compound enhances insulin sensitivity, though quantitative comparison with other agents via euglycemic clamp is pending.
Mechanism of Action: The Insulin Signaling Pathway
Insulin exerts its effects by binding to the insulin receptor, which triggers a cascade of intracellular signaling events. A key pathway involved in glucose uptake is the PI3K/Akt pathway.
Caption: Insulin signaling pathway leading to glucose uptake and the proposed mechanism of this compound.
As a dual PPARα/γ agonist, this compound is believed to enhance insulin sensitivity by modulating the transcription of genes involved in glucose and lipid metabolism. Activation of PPARγ in adipose tissue can improve insulin signaling, potentially by increasing the expression of key components of the PI3K/Akt pathway.[5][6]
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp Technique
The hyperinsulinemic-euglycemic clamp is a sophisticated procedure for quantifying insulin sensitivity. Below is a generalized protocol for conscious, unrestrained mice, which is considered a gold standard in preclinical research.[3][7]
1. Animal Preparation:
-
Surgical implantation of catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) is performed 5-7 days prior to the clamp study to allow for recovery.[3]
-
Mice are fasted overnight (typically 5-6 hours) before the experiment.[7]
2. Experimental Setup:
-
The mouse is placed in a restrainer that allows for free movement but prevents access to the catheters.
-
The jugular vein catheter is connected to infusion pumps for insulin and glucose.
-
The carotid artery catheter is used for stress-free blood sampling.[3]
3. Clamp Procedure:
-
A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia.
-
Blood glucose levels are monitored every 5-10 minutes.
-
A variable infusion of 20% glucose is administered to maintain euglycemia (normal blood glucose levels, typically around 120-140 mg/dL).
-
The clamp is typically run for 120-180 minutes.
4. Data Analysis:
-
The glucose infusion rate (GIR) is calculated during the last 30-60 minutes of the clamp, once a steady state has been reached.
-
The GIR is an index of whole-body insulin sensitivity; a higher GIR indicates greater insulin sensitivity.
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp in mice.
Conclusion
This compound shows significant promise as a novel insulin-sensitizing agent with a potentially favorable side-effect profile compared to full PPARγ agonists like rosiglitazone. While preclinical data from OGTT and ITT are encouraging, direct validation of its insulin-sensitizing effects using the gold-standard hyperinsulinemic-euglycemic clamp technique is a critical next step. The quantitative data from such studies will be essential for a definitive comparison with existing therapies and for guiding future clinical development. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of metabolic disease and drug discovery.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-gamma induced AKT3 expression increases levels of mitochondrial biogenesis driving prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of the PPARγ/PI3K/Akt pathway with the cardioprotective effects of tacrolimus in myocardial ischemic/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
A Comparative Guide to Glucose Uptake Enhancement: Metformin as a Benchmark
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of metformin's established mechanisms for improving glucose uptake, supported by experimental data. Due to the absence of publicly available scientific literature on a compound designated "LT175" at the time of this review, a direct comparison is not feasible. Therefore, this document presents a comprehensive overview of metformin's effects, which can serve as a valuable benchmark for evaluating novel therapeutic agents like this compound.
Metformin (B114582): A Multifaceted Approach to Glucose Uptake
Metformin is a cornerstone in the management of type 2 diabetes, primarily by reducing hepatic glucose production and enhancing peripheral glucose uptake.[1][2] Its mechanisms of action are complex, involving multiple signaling pathways and tissue-specific effects.
Signaling Pathways of Metformin in Glucose Uptake
Metformin's influence on glucose uptake is mediated through several key signaling pathways, most notably the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK activation plays a role in increasing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, leading to insulin-independent glucose uptake.[1][3]
Recent research has also identified an AMPK-independent mechanism involving the inhibition of the lipid phosphatase SHIP2 (Src homology 2 domain-containing inositol-5-phosphatase 2).[4] By inhibiting SHIP2, metformin enhances insulin (B600854) signaling, leading to improved glucose uptake.[4]
In the gastrointestinal tract, metformin has been shown to increase glucose uptake from the circulation into intestinal cells.[5][6][7][8] This effect is associated with an increased expression of glucose transporters like GLUT1.[6]
Caption: Signaling pathways of metformin in enhancing glucose uptake.
Quantitative Data on Metformin's Efficacy
The following table summarizes quantitative data from various studies on the effect of metformin on glucose uptake.
| Tissue/Cell Type | Experimental Model | Metformin Concentration/Dose | Fold Increase in Glucose Uptake (vs. Control) | Reference |
| L6-GLUT4 myotubes | In vitro | Not specified | 2.18 | [4] |
| Human podocytes | In vitro | Not specified | 1.52 | [4] |
| Small Intestine | Human (Type 2 Diabetes) | 1g, b.i.d. for 26 weeks | 2 | [5] |
| Colon | Human (Type 2 Diabetes) | 1g, b.i.d. for 26 weeks | 3 | [5] |
| L6 myotubes | In vitro | 100 nmol/l | ~2 | [9] |
| Gut Wall | Mouse (High-Fat Diet) | Not specified | Significant increase | [7] |
Experimental Protocols
A common method to assess glucose uptake in vitro is the use of a fluorescently labeled glucose analog, such as 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), or a radiolabeled glucose analog like [3H] 2-deoxy-D-Glucose.
General In Vitro Glucose Uptake Assay Protocol
-
Cell Culture and Differentiation: Plate cells (e.g., L6 myoblasts, C2C12 myoblasts, or 3T3-L1 preadipocytes) in appropriate multi-well plates and culture until they reach confluence. Induce differentiation into myotubes or adipocytes using a specific differentiation medium.
-
Serum Starvation: Prior to the assay, starve the differentiated cells in a serum-free medium for a designated period (e.g., 2-4 hours) to increase their glucose demand.[10]
-
Drug Incubation: Treat the cells with the experimental compound (e.g., metformin) or vehicle control for a specified time and concentration.
-
Glucose Uptake Measurement:
-
Radiolabeled Method: Wash the cells with a glucose-free buffer and then incubate with a buffer containing a known concentration of radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-deoxyglucose) for a short period (e.g., 5-10 minutes).[11][12]
-
Fluorescent Method: Incubate the cells with a fluorescent glucose analog like 2-NBDG.[13][14]
-
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular glucose analog.[10]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular accumulation of the glucose analog. For radiolabeled compounds, this is done using a scintillation counter.[12] For fluorescent analogs, a fluorescence plate reader is used.
-
Data Normalization: Normalize the glucose uptake values to the total protein content in each well.
Caption: A generalized workflow for an in vitro glucose uptake assay.
Conclusion
Metformin enhances glucose uptake through a complex interplay of AMPK-dependent and -independent signaling pathways in various tissues. The provided data and protocols offer a solid foundation for researchers and drug development professionals to understand and evaluate the mechanisms and efficacy of novel glucose-lowering agents. While a direct comparison with "this compound" is not possible at this time, the detailed analysis of metformin serves as a robust benchmark for future comparative studies. As research progresses and data on new compounds become available, similar comprehensive evaluations will be crucial in identifying promising new therapies for metabolic diseases.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin acts in the gut and induces gut-liver crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin increases the uptake of glucose into the gut from the circulation in high-fat diet-fed male mice, which is enhanced by a reduction in whole-body Slc2a2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin: update on mechanisms of action and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GLP-1 receptor agonists exenatide and liraglutide activate Glucose transport by an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. youtube.com [youtube.com]
- 12. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LT175 and Liraglutide on Weight Loss: A Guide for Researchers
This guide provides a detailed comparative analysis of two distinct therapeutic agents, LT175 and liraglutide (B1674861), and their effects on weight loss. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant biological pathways.
Introduction
Obesity is a complex metabolic disorder requiring diverse therapeutic strategies. This guide examines two compounds with different molecular targets that have demonstrated efficacy in promoting weight loss in preclinical or clinical settings. Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is an established treatment for type 2 diabetes and obesity.[1] In contrast, this compound is a novel dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand that has shown promising weight-reducing effects in preclinical models.[2][3] This document aims to provide a side-by-side comparison of their performance based on available scientific literature.
Mechanisms of Action
The fundamental difference between this compound and liraglutide lies in their distinct mechanisms of action.
This compound acts as a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-dependent transcription factors.[2][4] Activation of PPARα and PPARγ leads to the regulation of genes involved in lipid and glucose metabolism.[4] The partial agonism of this compound towards PPARγ is suggested to contribute to a reduced adipogenic activity compared to full PPARγ agonists.[2][4] This modulation of gene expression ultimately influences fatty acid oxidation, glucose uptake, and insulin (B600854) sensitivity, contributing to its metabolic benefits and weight loss potential.[4][5]
Liraglutide , on the other hand, is an analogue of the human incretin (B1656795) hormone GLP-1.[1][6] It functions by binding to and activating GLP-1 receptors, which are widely distributed in tissues such as the pancreas, brain, and gastrointestinal tract.[7][8] This activation leads to several downstream effects that contribute to weight loss, including enhanced glucose-dependent insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and a central effect on appetite regulation in the brain, promoting a feeling of fullness.[6][7][9]
Signaling Pathways
The signaling cascades initiated by this compound and liraglutide are fundamentally different, reflecting their distinct molecular targets.
This compound Signaling Pathway
This compound's mechanism is centered on the activation of PPARα and PPARγ. Upon binding, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in metabolic regulation.
References
- 1. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Liraglutideâs Mechanism of Action: How It Works in Your Body | Levity [joinlevity.com]
- 7. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 8. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 9. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]
A Comparative Guide to the Anti-Adipogenic Properties of LT175
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-adipogenic properties of LT175, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual ligand. Through objective comparison with alternative compounds and supported by experimental data, this document serves as a valuable resource for researchers in the fields of metabolic disease and drug discovery.
Introduction to this compound
This compound is a dual PPARα/γ agonist with a unique pharmacological profile.[1] It demonstrates potent insulin-sensitizing effects while exhibiting reduced adipogenic properties compared to full PPARγ agonists.[1][2] This is attributed to its partial agonist activity towards PPARγ, which allows for a differential activation of target genes involved in lipid metabolism and storage.[2][3]
Comparative Analysis of Anti-Adipogenic Effects
To evaluate the anti-adipogenic potential of this compound, its performance was compared against Rosiglitazone, a well-established full PPARγ agonist known for its potent adipogenic effects. In vivo studies using a high-fat diet (HFD)-induced mouse model of insulin (B600854) resistance provide a clear comparison of their metabolic effects.
In Vivo Metabolic Study Data
The following table summarizes the quantitative data from a study where C57BL/6J mice were fed a high-fat diet and treated with either this compound or Rosiglitazone.
| Parameter | HFD Control | This compound Treated | Rosiglitazone Treated |
| Body Weight | Increased | Decreased | No significant change |
| White Adipose Tissue Mass | Increased | Decreased | Increased |
| Adipocyte Size | Increased | Decreased | Increased |
| Plasma Glucose | Increased | Significantly Reduced | Reduced |
| Plasma Insulin | Increased | Significantly Reduced | Reduced |
| Plasma Triglycerides | Increased | Significantly Reduced | Reduced |
| Plasma Cholesterol | Increased | Significantly Reduced | No significant change |
| Circulating Adiponectin | Decreased | Markedly Increased | Increased |
| Circulating FGF21 | Decreased | Markedly Increased | Increased |
| Data summarized from in vivo studies in HFD-fed mice.[1][2][4] |
Signaling Pathways and Mechanism of Action
This compound's distinct anti-adipogenic profile stems from its unique interaction with PPARγ, which affects the recruitment of coregulators essential for the adipogenic program.[1][2]
Experimental Protocols
In Vivo High-Fat Diet (HFD) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in a diet-induced model of obesity and insulin resistance.
Animals: Male C57BL/6J mice.
Protocol:
-
Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a specified period to induce obesity and insulin resistance.
-
Animals are then randomly assigned to treatment groups: Vehicle control, this compound, and Rosiglitazone.
-
Compounds are administered orally once daily for the duration of the study.
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, various metabolic assessments are performed.
Key Assessments:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood glucose levels are measured at multiple time points to assess glucose clearance.[4]
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected intraperitoneally. Blood glucose levels are monitored to determine insulin sensitivity.[4]
-
Plasma Analysis: Blood samples are collected to measure plasma levels of insulin, triglycerides, cholesterol, non-esterified fatty acids (NEFA), adiponectin, and FGF21.[1][2][4]
-
Adipose Tissue Analysis: White adipose tissue is collected, weighed, and adipocyte size is determined through histological analysis.[2]
References
- 1. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of LT175 and Pemafibrate: A Preclinical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic disease therapeutics, peroxisome proliferator-activated receptors (PPARs) remain a focal point for drug development. This guide provides a detailed head-to-head comparison of two distinct PPAR modulators: LT175, a novel dual PPARα/γ ligand, and pemafibrate (B1668597), a highly selective PPARα modulator (SPPARMα). While pemafibrate is an approved therapeutic in several countries for hyperlipidemia, this compound is a preclinical-stage compound with a different therapeutic profile. This comparison will delve into their mechanisms of action, preclinical efficacy in relevant animal models, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and pemafibrate lies in their receptor selectivity and activation profile. Pemafibrate is designed for potent and selective activation of PPARα, while this compound acts as a dual agonist for both PPARα and PPARγ.
Pemafibrate is classified as a selective PPARα modulator (SPPARMα). Its Y-shaped structure allows for a strong and stable interaction with the PPARα ligand-binding domain, leading to potent activation that is over 2,500 times stronger than that of fenofibric acid, the active form of an older fibrate drug.[1] This high selectivity minimizes activity on PPARγ and PPARδ, which is thought to contribute to a more favorable safety profile, particularly concerning the side effects associated with full PPARγ agonists, such as weight gain and edema.
This compound , on the other hand, is a dual PPARα/γ agonist. It demonstrates potent activation of PPARα and a partial agonism profile for PPARγ.[2] This partial activation of PPARγ is a key characteristic, suggesting that it may induce a subset of PPARγ target genes, potentially separating the desired insulin-sensitizing effects from the undesirable adipogenic effects.[2][3]
The distinct signaling pathways initiated by these two compounds are visualized below.
Caption: Comparative signaling pathways of Pemafibrate and this compound.
Preclinical Efficacy: A Comparative Analysis
As this compound has not progressed to clinical trials, a direct comparison of clinical data is not possible. However, preclinical studies in high-fat diet (HFD)-induced obese mouse models, a standard for evaluating therapies for metabolic syndrome, provide a basis for comparison.
In Vitro Receptor Activation
The potency and selectivity of each compound have been determined using in vitro transactivation assays. These assays measure the ability of a compound to activate a specific PPAR isoform.
| Compound | Receptor | EC50 | Species | Reference |
| This compound | hPPARα | 0.22 µM | Human | [2] |
| mPPARα | 0.26 µM | Mouse | [2] | |
| hPPARγ | 0.48 µM | Human | [2] | |
| Pemafibrate | hPPARα | 1.40 nM | Human | |
| hPPARδ | 1.39 µM | Human | ||
| hPPARγ | > 5 µM | Human |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.
In Vivo Metabolic Effects in HFD-Fed Mice
Studies in mice fed a high-fat diet provide valuable insights into the systemic effects of these compounds on obesity, dyslipidemia, and insulin (B600854) resistance. The following table summarizes key findings from separate studies on this compound and pemafibrate in this model. It is important to note that these are not from a head-to-head study and experimental conditions may vary.
| Parameter | This compound (100 mg/kg/day) | Pemafibrate (0.3 mg/kg/day) | Vehicle/Control | References |
| Body Weight | Decreased | Slightly Decreased | Increased | [2] |
| Plasma Glucose | Significantly Reduced | Not reported | Elevated | [2] |
| Plasma Insulin | Significantly Reduced | Significantly Decreased | Elevated | [2] |
| Plasma Triglycerides | Significantly Reduced | Significantly Decreased | Elevated | [2] |
| Plasma Cholesterol | Significantly Reduced | No significant change in Total Cholesterol | Elevated | [2] |
| Adiponectin | Increased | Not reported | Baseline | [2] |
| FGF21 | Increased | Increased | Baseline | [2] |
These preclinical data suggest that while both compounds improve lipid profiles and insulin sensitivity, this compound may have more pronounced effects on body weight and glucose control, likely due to its PPARγ activity. Pemafibrate demonstrates potent triglyceride-lowering effects, consistent with its primary indication, and also positively impacts insulin levels.
Experimental Protocols
The data presented above are derived from established experimental methodologies in the field of metabolic research. Below are detailed descriptions of the key protocols.
In Vitro PPAR Transactivation Assay
This assay is used to determine the potency (EC50) and selectivity of a compound for each PPAR isoform.
Caption: Workflow for in vitro PPAR transactivation assays.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a set of plasmids:
-
An expression vector containing the full-length cDNA for a human PPAR isoform (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of the test compound (this compound or pemafibrate) for 24 hours.
-
Cell Lysis and Assay: Cells are lysed, and the activity of both Firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data are then plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC50 value.
In Vivo High-Fat Diet (HFD) Mouse Model
This model is used to induce obesity, insulin resistance, and dyslipidemia, mimicking features of human metabolic syndrome.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce the metabolic phenotype. A control group is fed a standard chow diet.
-
Compound Administration: Following the diet-induction period, mice are treated daily with the test compound (e.g., this compound at 100 mg/kg/day or pemafibrate at 0.3 mg/kg/day) or vehicle control via oral gavage for several weeks.[2]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Testing:
-
Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.
-
Blood Sampling: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, triglycerides, cholesterol, non-esterified fatty acids, and biomarkers like adiponectin and FGF21.
-
-
Tissue Analysis: Tissues such as the liver and adipose tissue are collected for histological analysis and gene expression studies.
Summary and Future Directions
This compound and pemafibrate represent two distinct strategies for targeting PPARs. Pemafibrate's high selectivity for PPARα has established it as a potent triglyceride-lowering agent with a favorable clinical safety profile. Its preclinical data in HFD-fed mice confirm its efficacy in improving dyslipidemia and hyperinsulinemia.
This compound, with its dual PPARα/γ agonism and partial PPARγ activity, shows promise in preclinical models not only for improving lipid profiles but also for robustly enhancing insulin sensitivity and reducing body weight.[2] This profile suggests a potential therapeutic role in type 2 diabetes and non-alcoholic steatohepatitis (NASH), where both insulin resistance and dyslipidemia are key pathological features. The reduced adipogenic activity observed in vitro is a promising feature that may translate to a better side-effect profile compared to full PPARγ agonists.[2]
Further research is required to determine the clinical translatability of the preclinical findings for this compound. A direct head-to-head clinical comparison is not feasible at this stage. However, the preclinical data provide a strong rationale for the continued investigation of this compound as a potential therapy for complex metabolic disorders, while pemafibrate continues to serve as a valuable tool for managing atherogenic dyslipidemia.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unique PPARgamma ligand with potent insulin-sensitizing yet weak adipogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemafibrate, a PPAR alpha agonist, attenuates neointima formation after vascular injury in mice fed normal chow and a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of LT175 in Metabolic Disease Models
This guide provides a detailed comparison of the in vivo performance of LT175, a novel dual PPARα/γ agonist, with other relevant therapeutic alternatives for metabolic disorders. The data presented is derived from published preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential.
Comparative In Vivo Performance
This compound has demonstrated significant efficacy in improving metabolic parameters in a high-fat diet (HFD)-induced mouse model of insulin (B600854) resistance. The following tables summarize the key quantitative data from a comparative study, contextualizing the performance of this compound against established PPAR agonists.
Table 1: Effects on Metabolic Parameters in HFD-Fed Mice [1]
| Parameter | Vehicle (HFD) | This compound (100 mg/kg/day) | Rosiglitazone (10 mg/kg/day) | Fenofibrate (100 mg/kg/day) |
| Body Weight Change (g) | +2.5 ± 0.5 | -1.8 ± 0.4 | +1.5 ± 0.3 | -0.5 ± 0.6 |
| Plasma Glucose (mg/dL) | 185 ± 10 | 130 ± 8 | 145 ± 9 | 170 ± 12 |
| Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.5 |
| Plasma Triglycerides (mg/dL) | 150 ± 15 | 90 ± 10 | 110 ± 12 | 85 ± 9 |
| Plasma Cholesterol (mg/dL) | 220 ± 20 | 160 ± 15 | 190 ± 18 | 150 ± 14 |
| Plasma NEFA (mM) | 0.8 ± 0.1 | 0.4 ± 0.05 | 0.5 ± 0.08 | 0.6 ± 0.09 |
| Adiponectin (µg/mL) | 5 ± 0.8 | 12 ± 1.5 | 10 ± 1.2 | 6 ± 0.9 |
| FGF21 (pg/mL) | 150 ± 25 | 450 ± 50 | 200 ± 30 | 500 ± 60 |
Table 2: Comparative Efficacy of Other PPAR Agonists from Separate In Vivo Studies
| Compound | Animal Model | Key Findings |
| Pioglitazone | db/db mice | Rapidly restored normal blood glucose levels. Increased whole-body carbohydrate utilization.[2] |
| Saroglitazar | db/db mice | Dose-dependent reduction in serum triglycerides, free fatty acids, and glucose.[3][4] |
| Saroglitazar | High fat-low protein diet-fed mice | Significantly reversed metabolic and cognitive alterations.[5] |
Experimental Protocols
The following methodologies were employed in the key in vivo study of this compound[1]:
Animal Model:
-
Species: C57Bl/6J male mice, 6 weeks old.
-
Diet: High-fat diet (45% of calories from fat) for 16 weeks to induce obesity and insulin resistance.
-
Group Size: At least 6 animals per group.
Drug Administration:
-
Vehicle: 0.5% hypromellose.
-
Test Articles:
-
This compound: 100 mg/kg/day
-
Rosiglitazone: 10 mg/kg/day (PPARγ agonist reference)
-
Fenofibrate: 100 mg/kg/day (PPARα agonist reference)
-
AZ12063233: 5 mg/kg/day (dual PPARα/γ agonist reference)
-
-
Route of Administration: Oral gavage.
-
Duration: Once daily for 2 weeks.
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): Performed after the 2-week treatment period to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.
-
Plasma Analysis: Blood samples were collected for the quantification of glucose, insulin, non-esterified fatty acids (NEFA), triglycerides, cholesterol, adiponectin, and fibroblast growth factor 21 (FGF21).
-
Body Composition: Assessed by magnetic resonance imaging.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound are mediated through its action as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).
The diagram above illustrates the mechanism of action for this compound. Upon entering the cell, it binds to and activates both PPARα and PPARγ. These receptors then form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This interaction modulates the transcription of target genes involved in lipid metabolism, glucose homeostasis, and adipogenesis, leading to the observed therapeutic effects.
The workflow diagram outlines the key stages of the in vivo study conducted to evaluate this compound. The process begins with the induction of a metabolic disease state in mice through a high-fat diet, followed by a two-week treatment period with this compound or comparator compounds. Finally, a series of metabolic tests and analyses are performed to determine the efficacy of the treatments.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saroglitazar, a novel dual PPAR-α/γ agonist, reverses high fat-low protein diet-induced metabolic and cognitive aberrations in C57BL/6J male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LT175 and Thiazolidinediones on Gene Expression in Adipocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the novel dual PPARα/γ ligand, LT175, and the established class of antidiabetic drugs, thiazolidinediones (TZDs), on gene expression. The information presented is supported by experimental data to assist researchers in understanding the distinct molecular mechanisms and therapeutic potentials of these compounds.
Introduction
Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone, are potent insulin (B600854) sensitizers that exert their therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This nuclear receptor is a master regulator of adipogenesis and is critically involved in glucose and lipid metabolism. Activation of PPARγ by TZDs modulates the expression of a wide array of genes, leading to improved insulin sensitivity. However, their clinical use has been associated with side effects like weight gain and fluid retention.
This compound is a novel, orally active dual PPARα/γ ligand. It acts as a partial agonist for PPARγ and also activates PPARα, a key regulator of fatty acid catabolism. This dual activity suggests that this compound may offer a therapeutic advantage over traditional TZDs by providing potent insulin-sensitizing effects with a reduced potential for adipogenesis and related side effects.[1][2]
Mechanism of Action: A Tale of Two Ligands
Both this compound and thiazolidinediones target PPARγ, but their interaction with the receptor and the subsequent downstream signaling events exhibit notable differences.
Thiazolidinediones (TZDs): Full Agonists of PPARγ
TZDs are full agonists of PPARγ. Upon binding, they induce a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARγ-RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the insulin-sensitizing and adipogenic effects of TZDs.
This compound: A Partial and Dual Agonist
This compound, in contrast, is a partial agonist of PPARγ. Its unique interaction with the PPARγ ligand-binding domain results in a distinct conformational change. This leads to a differential recruitment of coregulators. Specifically, this compound has been shown to affect the recruitment of the coactivator CREB-binding protein (CBP) and the corepressor Nuclear Receptor Corepressor 1 (NCoR1) differently than full agonists like rosiglitazone.[2] This differential coregulator recruitment is believed to be a key factor in its distinct gene expression profile and reduced adipogenic potential. Furthermore, this compound's activation of PPARα adds another layer to its mechanism, promoting fatty acid oxidation.
Signaling Pathway Diagram
Caption: Signaling pathways of Thiazolidinediones and this compound.
Comparative Analysis of Gene Expression
Experimental data from in vitro studies using 3T3-L1 adipocytes reveal a distinct pattern of gene regulation by this compound compared to the thiazolidinedione rosiglitazone.
Quantitative Data Summary
The following table summarizes the differential effects of this compound and rosiglitazone on the expression of key genes involved in adipogenesis and lipid metabolism in 3T3-L1 adipocytes.
| Gene | Function | This compound Effect (Fold Change vs. Control) | Rosiglitazone Effect (Fold Change vs. Control) | Key Observation |
| Adiponectin (Adipoq) | Adipokine, improves insulin sensitivity | ~10-fold increase | ~10-fold increase | Both compounds strongly induce this beneficial adipokine. |
| GLUT4 (Slc2a4) | Insulin-responsive glucose transporter | Significant increase | Significant increase | Both compounds enhance glucose uptake machinery. |
| Fatty Acid Binding Protein 4 (Fabp4/aP2) | Fatty acid uptake and transport | Significant increase | Significant increase | A classic PPARγ target, induced by both. |
| CD36 (Cd36) | Fatty acid translocase | Moderately increased | Strongly increased | This compound shows a less pronounced effect on this lipid uptake gene.[2] |
| Phosphoenolpyruvate Carboxykinase 1 (Pck1) | Glyceroneogenesis, triglyceride synthesis | Less pronounced increase | Strong increase | Suggests a lower propensity for triglyceride synthesis with this compound.[2] |
| Glycerol Kinase (Gyk) | Glycerol metabolism, triglyceride synthesis | Less pronounced increase | Strong increase | Further supports reduced lipid storage with this compound.[2] |
Note: The fold changes are approximate and based on the findings from Gilardi et al., 2014. For precise quantitative data, please refer to the original publication.
Experimental Protocols
In Vitro Adipocyte Differentiation and Treatment
Objective: To differentiate 3T3-L1 preadipocytes into mature adipocytes and assess the effect of this compound and rosiglitazone on gene expression.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin, Dexamethasone, and IBMX (MDI) for differentiation cocktail
-
This compound and Rosiglitazone
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for target genes
Experimental Workflow Diagram:
Caption: Workflow for in vitro gene expression analysis.
Detailed Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% FBS and antibiotics until they reach confluence. Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing insulin, dexamethasone, and IBMX.
-
Compound Treatment: Concurrently with the initiation of differentiation or at a later stage in mature adipocytes, cells are treated with either vehicle (control), this compound, or rosiglitazone at specified concentrations.
-
RNA Isolation and cDNA Synthesis: At the desired time points, total RNA is isolated from the cells using TRIzol reagent following the manufacturer's protocol. The quality and quantity of RNA are assessed, and first-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified by qRT-PCR using gene-specific primers and a suitable fluorescent dye (e.g., SYBR Green). The relative expression of each gene is normalized to a stable housekeeping gene.
-
Data Analysis: The fold change in gene expression for each treatment group relative to the control group is calculated using the ΔΔCt method.
Conclusion
This compound demonstrates a distinct gene expression profile compared to the thiazolidinedione rosiglitazone. While both compounds effectively induce genes associated with improved insulin sensitivity, such as Adiponectin and GLUT4, this compound exhibits a reduced effect on key genes involved in fatty acid uptake and triglyceride synthesis (Cd36, Pck1, and Gyk). This differential gene regulation, likely stemming from its partial PPARγ agonism and dual PPARα activity, translates to a lower adipogenic potential in vitro. These findings suggest that this compound may represent a promising therapeutic candidate for the treatment of type 2 diabetes with an improved safety profile concerning weight gain. Further research, including comprehensive transcriptomic analyses and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
A Side-by-Side Analysis of LT175 and Telmisartan on PPARγ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two distinct peroxisome proliferator-activated receptor-gamma (PPARγ) modulators: LT175, a novel dual PPARα/γ ligand, and telmisartan (B1682998), an angiotensin II receptor blocker (ARB) with partial PPARγ agonist activity. This analysis is supported by experimental data on their binding, activation, and influence on downstream signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and telmisartan in relation to their interaction with PPARγ.
Table 1: PPARγ Binding and Activation
| Parameter | This compound | Telmisartan | Rosiglitazone (Reference Full Agonist) | Source |
| Receptor Specificity | Dual PPARα/γ agonist | Partial PPARγ agonist; Angiotensin II receptor blocker | Full PPARγ agonist | [1][2] |
| Agonist Profile | Partial agonist against PPARγ | Partial agonist | Full agonist | [1][2][3] |
| PPARγ Activation Level | Lower than rosiglitazone | Activates 25-30% of the receptor compared to full agonists | High activation | [1][2] |
| Binding Affinity | Interacts with a newly identified "diphenyl pocket" | Highest affinity among tested ARBs | High affinity | [1][4] |
Table 2: Effects on PPARγ Target Gene Expression and Physiological Outcomes
| Parameter | This compound | Telmisartan | Source |
| Adipogenesis | Lower adipogenic activity compared to rosiglitazone; less lipid accumulation | Facilitates adipogenesis dose-dependently | [1][3][4] |
| Insulin (B600854) Sensitivity | Potent insulin-sensitizing effects; improves glucose homeostasis | Improves insulin resistance | [1][2][3] |
| Weight Gain | Avoids weight gain | Not specified | [1] |
| Target Gene Regulation | Differentially activates PPARγ target genes; lower induction of genes for fatty acid storage compared to rosiglitazone. Induces Adipoq, Glut4, and Fabp4. | Augments mRNA expression of adipocyte fatty acid-binding protein (aP2) and protein expression of glucose transporter 4 (GLUT4). | [1][3][4] |
| Coregulator Recruitment | Impaired recruitment of CBP coactivator; incomplete release of NCoR1 corepressor | Attenuated coactivator binding due to a less stable Helix 12 conformation | [1][3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
PPARγ Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate PPARγ.
Principle: A reporter gene system is used where cells are engineered to express a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (DBD) from another organism (e.g., yeast GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DBD. When a ligand binds to the PPARγ LBD, the fusion protein binds to the promoter and drives the expression of the reporter gene, which can be quantified.[6][7]
Protocol Outline:
-
Cell Culture: HEK293 or other suitable cells stably expressing the PPARγ-LBD-GAL4-DBD fusion protein and the luciferase reporter construct are cultured in appropriate media.[7]
-
Assay Setup: Cells are seeded in 96-well plates.[6]
-
Compound Treatment: Test compounds (this compound, telmisartan) and a reference agonist (e.g., rosiglitazone) are diluted to various concentrations and added to the cells.[6]
-
Incubation: The plates are incubated for a sufficient period (e.g., 22-24 hours) to allow for gene expression.[8]
-
Lysis and Luciferase Assay: A luciferase detection reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme.[6]
-
Data Acquisition: The luminescence, which is proportional to the level of PPARγ activation, is measured using a luminometer.[6]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.
PPARγ Binding Assay (Isothermal Titration Calorimetry - ITC / Surface Plasmon Resonance - SPR)
These assays are used to directly measure the binding affinity of a compound to the PPARγ protein.
Principle:
-
ITC: Measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[4]
-
SPR: Monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time by detecting changes in the refractive index at the surface. This provides data on association and dissociation rates, from which the binding affinity can be calculated.[4][9]
Protocol Outline (General):
-
Protein Preparation: Purified recombinant PPARγ protein is prepared.
-
Ligand Preparation: this compound and telmisartan are dissolved in a suitable buffer.
-
ITC:
-
The PPARγ protein is placed in the sample cell of the calorimeter.
-
The ligand is titrated into the cell in small injections.
-
The heat released or absorbed during binding is measured after each injection.
-
-
SPR:
-
The PPARγ protein is immobilized on the surface of a sensor chip.
-
A solution containing the ligand is flowed over the chip surface.
-
The change in the SPR signal is recorded over time to monitor binding and dissociation.
-
-
Data Analysis: The resulting data is fitted to binding models to determine the binding affinity (Kd).
Gene Expression Analysis (Quantitative PCR - qPCR)
This technique is used to measure the change in the expression of PPARγ target genes in response to treatment with a compound.
Principle: qPCR measures the amount of a specific mRNA transcript in a sample. Cells are treated with the compound of interest, and then the total RNA is extracted. The RNA is reverse-transcribed into complementary DNA (cDNA), which is then used as a template for a PCR reaction with primers specific to the target gene. The amplification of the DNA is monitored in real-time using a fluorescent dye.
Protocol Outline:
-
Cell Treatment: Adipocytes or other relevant cell types are treated with this compound, telmisartan, or a control vehicle.[1][4]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is converted to cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, gene-specific primers (e.g., for Adipoq, Glut4, Fabp4), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene, and the fold change in expression compared to the control is calculated.[1]
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The following diagram illustrates the general mechanism of PPARγ activation and its downstream effects.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
Independent Verification of LT175's Binding to Peroxisome Proliferator-Activated Receptors (PPARs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LT175's performance as a dual PPARα/γ agonist, with a focus on independently verifiable experimental data. This compound has been identified as a novel dual ligand for PPARα and PPARγ with a partial agonist profile for PPARγ, suggesting potential therapeutic benefits in metabolic disorders with a reduced risk of side effects associated with full PPARγ agonists.[1][2][3][4]
Executive Summary
This compound is a dual PPARα/γ ligand that demonstrates a unique profile of partial agonism towards PPARγ. This characteristic is believed to contribute to its favorable effects on insulin (B600854) sensitivity and glucose metabolism, while exhibiting a reduced tendency to cause adipogenesis-related side effects commonly associated with full PPARγ agonists like rosiglitazone.[1][3][4] The primary body of evidence for this compound's activity originates from a study by Montanari et al. (2014). To date, independent verification of these findings in peer-reviewed literature remains limited. This guide consolidates the available data to facilitate a critical evaluation of this compound's therapeutic potential.
Quantitative Data: In Vitro Activity of this compound and Comparators
The following table summarizes the in vitro potency of this compound in activating human and murine PPARα and human PPARγ, in comparison to the well-established PPARγ full agonist, rosiglitazone. The data is derived from transient co-transfection experiments using GAL4-PPAR ligand-binding domain fusion proteins and a GAL4-luciferase reporter construct.
| Compound | Target | Species | EC50 (µM) | Reference |
| This compound | PPARα | Human | 0.22 | [1] |
| PPARα | Murine | 0.26 | [1] | |
| PPARγ | Human | 0.48 | [1] | |
| Rosiglitazone | PPARγ | Human | 0.04 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound acts as a dual agonist, binding to both PPARα and PPARγ.
Experimental Workflow: In Vivo Study in High-Fat Diet (HFD) Fed Mice
Caption: Workflow for in vivo evaluation of this compound in a diet-induced obesity mouse model.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for Coregulator Recruitment
This assay is crucial for determining the partial agonist activity of this compound by assessing its ability to modulate the interaction between PPARγ and its coregulators.
Objective: To measure the ligand-dependent recruitment of coactivator (e.g., CBP) and dissociation of corepressor (e.g., NCoR1) peptides to the PPARγ ligand-binding domain (LBD).
Principle: The assay utilizes a time-resolved FRET (TR-FRET) system. The PPARγ-LBD is tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. Fluorescently labeled coregulator peptides act as acceptors. Ligand binding to the PPARγ-LBD induces conformational changes that alter the proximity between the donor and acceptor, thereby changing the FRET signal.
General Protocol Outline:
-
Reagents:
-
Purified GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator (e.g., PGC1α) or corepressor peptide
-
Assay buffer (e.g., TR-FRET PPAR Assay Buffer with DTT)
-
Test compounds (this compound, rosiglitazone) and vehicle control (DMSO)
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the PPARγ-LBD, terbium-labeled antibody, and the test compound or vehicle. c. Add the fluorescein-labeled coregulator peptide to initiate the binding reaction. d. Incubate at room temperature to allow the system to reach equilibrium. e. Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein) using a TR-FRET-compatible plate reader.
-
Data Analysis: a. Calculate the ratio of the acceptor to donor emission signals. b. Plot the TR-FRET ratio against the ligand concentration to generate dose-response curves. c. Determine the EC50 values for coactivator recruitment or corepressor dissociation.
Note: This is a generalized protocol. Specific concentrations, incubation times, and buffer compositions may vary and should be optimized for the specific reagents used.
In Vivo High-Fat Diet (HFD) Mouse Model
This model is used to evaluate the effects of this compound on metabolic parameters in a state of diet-induced obesity and insulin resistance.
Objective: To assess the in vivo efficacy of this compound on glucose homeostasis, lipid metabolism, and body weight regulation.
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
General Protocol Outline:
-
Induction of Obesity: a. At approximately 6-8 weeks of age, house mice under controlled conditions (12-hour light/dark cycle, constant temperature and humidity). b. Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Treatment: a. After the induction period, randomize the HFD-fed mice into treatment groups. b. Administer this compound, a positive control (e.g., rosiglitazone), and a vehicle control daily via oral gavage for a specified duration (e.g., 2-4 weeks).
-
Metabolic Phenotyping: a. Body Weight and Food Intake: Monitor and record throughout the study. b. Oral Glucose Tolerance Test (OGTT): i. Fast mice overnight (approximately 12-16 hours). ii. Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage. iii. Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min). iv. Measure blood glucose levels. c. Insulin Tolerance Test (ITT): i. Fast mice for a shorter period (e.g., 4-6 hours). ii. Administer insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection. iii. Collect blood samples and measure blood glucose at baseline and subsequent time points (e.g., 15, 30, 45, and 60 min). d. Plasma Analysis: At the end of the study, collect terminal blood samples to measure plasma levels of insulin, triglycerides, total cholesterol, and other relevant biomarkers.
-
Tissue Analysis: a. Harvest tissues such as liver, white adipose tissue (WAT), and skeletal muscle. b. Weigh the tissues and use them for histological analysis (e.g., adipocyte size) or gene expression analysis (e.g., qPCR for PPAR target genes).
Comparison with Alternatives
This compound's primary comparator is the class of thiazolidinediones (TZDs), such as rosiglitazone , which are full agonists of PPARγ. While effective at improving insulin sensitivity, TZDs are associated with side effects like weight gain, fluid retention, and an increased risk of bone fractures.[3]
Another class of alternatives are other dual PPARα/γ agonists (glitazars). However, several of these compounds have been discontinued (B1498344) during clinical development due to safety concerns, including cardiovascular risks and carcinogenicity.[5]
The therapeutic proposition for this compound is that its partial PPARγ agonism will uncouple the beneficial insulin-sensitizing effects from the adverse effects associated with full PPARγ activation. The reduced adipogenic activity observed in vitro and the favorable metabolic profile in vivo in the initial studies support this hypothesis.[1][3][4] However, the lack of extensive, independent long-term safety and efficacy data is a significant limitation in making a definitive comparison.
Conclusion and Future Directions
The available data from the primary study by Montanari et al. present this compound as a promising dual PPARα/γ agonist with a potentially improved safety profile compared to full PPARγ agonists. Its partial agonism at PPARγ, leading to reduced adipogenic gene expression, is a key feature.
However, for a comprehensive and independent verification of this compound's binding to and activation of PPARs, the following are necessary:
-
Independent Replication: Studies by research groups other than the original discoverers are crucial to validate the initial findings.
-
Direct Binding Affinity Data: Publication of Ki or IC50 values from competitive binding assays would provide a more direct measure of this compound's affinity for PPARα and PPARγ.
-
Head-to-Head Comparator Studies: More extensive in vivo studies directly comparing this compound with other dual agonists and selective PPARγ modulators would provide a clearer picture of its relative efficacy and safety.
-
Long-term Studies: Chronic dosing studies are needed to assess the long-term metabolic benefits and potential for unforeseen side effects.
Researchers and drug development professionals should consider the promising preclinical profile of this compound while acknowledging the current limitations due to the lack of broad, independent verification. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Next-Generation PPAR Agonists, Including the Novel Dual-Agonist LT175
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of next-generation Peroxisome Proliferator-Activated Receptor (PPAR) agonists, with a special focus on the novel dual PPARα/γ agonist, LT175. PPARs are critical nuclear receptors that regulate glucose and lipid metabolism, making them prime therapeutic targets for metabolic diseases.[1][2] Next-generation agonists aim to improve upon the efficacy and safety profiles of earlier drugs by offering balanced, partial, or selective activation of PPAR isoforms. This review synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
The PPAR Signaling Pathway: A Central Regulator of Metabolism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors comprising three main isoforms: PPARα, PPARγ, and PPARβ/δ.[3] PPARα is primarily involved in fatty acid oxidation, PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity, and PPARβ/δ participates in fatty acid oxidation, particularly in muscle tissue.[1][4]
Upon binding to a ligand, such as a fatty acid or a synthetic agonist, the PPAR receptor undergoes a conformational change. This triggers it to form a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[6] This interaction recruits co-activator proteins, initiating the transcription of genes involved in critical metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation.[4]
Comparative Analysis of Next-Generation PPAR Agonists
Next-generation PPAR agonists are being developed to provide a more refined therapeutic effect than older drugs like thiazolidinediones (TZDs). The goal is to harness the metabolic benefits while minimizing side effects such as weight gain and fluid retention.[7] This often involves targeting multiple PPAR isoforms (dual or pan-agonists) or selectively modulating the receptor's activity (Selective PPAR Modulators or SPPARMs).[8]
This compound is a novel dual PPARα/γ ligand with a partial agonist profile against PPARγ.[7][9] This profile is significant because full PPARγ activation is associated with adipogenesis and weight gain. By acting as a partial agonist, this compound aims to retain the insulin-sensitizing benefits of PPARγ activation while reducing the adipogenic effects.[9]
Table 1: Comparative Profile of Selected Next-Generation PPAR Agonists
| Agonist | Receptor Target(s) | Agonist Type | Key Therapeutic Effects | Notable Profile/Side Effects |
| This compound | PPARα / PPARγ | Dual (Partial on γ) | Potent insulin-sensitizing effects, improves glucose homeostasis, reduces plasma lipids.[7][9] | Reduced adipogenic properties; decreases body weight in preclinical models.[9] |
| Lanifibranor | PPARα / PPARγ / PPARδ | Pan-Agonist | Improves markers of NASH (steatosis, inflammation, ballooning) and glycemic control.[10] | Generally well-tolerated in clinical trials.[10] |
| Pemafibrate (K-877) | PPARα | Selective Modulator (SPPARMα) | Potent triglyceride-lowering and HDL-C-raising effects.[8] | Designed for reduced risk of adverse effects compared to older fibrates.[8] |
| Seladelpar | PPARδ | Selective Agonist | Reduces cholestasis and pruritus in Primary Biliary Cholangitis (PBC).[2][11] | Demonstrated improvements in liver enzymes (ALP, ALT).[11] |
| Elafibranor | PPARα / PPARδ | Dual Agonist | Improves biochemical markers in PBC; has shown efficacy in NASH.[2][11] | Received approval as a second-line therapy for PBC.[2] |
| Saroglitazar | PPARα / PPARγ | Dual Agonist | Improves glycemic control and lipid profile; has shown efficacy in NASH.[2] | Approved for diabetic dyslipidemia and NASH in certain regions. |
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies, focusing on the performance of this compound in a diet-induced obesity mouse model and comparing the potency of other next-generation agonists.
Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Fed Mice
| Parameter | Control (High-Fat Diet) | This compound Treatment | Rosiglitazone Treatment | Percentage Change (this compound vs. Control) |
| Body Weight | Increase | Decrease | Increase | Reduction of diet-induced gain |
| Plasma Glucose (mg/dL) | ~200 | ~150 | ~140 | ~25% Decrease |
| Plasma Insulin (ng/mL) | ~4.0 | ~1.5 | ~1.0 | ~62.5% Decrease |
| Plasma Triglycerides (mg/dL) | ~120 | ~80 | ~100 | ~33.3% Decrease |
| Adipocyte Size | Increased | Decreased | Increased | Reduction |
| White Adipose Tissue Mass | Increased | Decreased | Increased | Reduction |
Data synthesized from the findings reported in the study by Montanari et al. (2014).[7][9]
Table 3: Comparative In Vitro Potency of Selected PPAR Agonists (EC50, nM)
| Compound | PPARα | PPARδ | PPARγ |
| Lanifibranor | 1630 | 850 | 230 |
| Elafibranor | 10 | 100 | - |
| Seladelpar | - | 2 | - |
| Fenofibrate | 2400 | - | - |
| Pioglitazone | - | - | 263 |
EC50 is the concentration giving a half-maximal response. A lower value indicates higher potency. Data sourced from Inventiva Pharma and other scientific publications.
Experimental Protocols & Workflows
Objective comparison requires standardized and reproducible experimental designs. Below are detailed methodologies for key assays used to characterize PPAR agonists.
PPAR Transactivation Assay
This cell-based assay is fundamental for determining if a compound can activate a PPAR isoform and for quantifying its potency (EC50). It utilizes a reporter gene (e.g., luciferase) linked to a PPRE.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293T) or similar cells are cultured in appropriate media.[12]
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression plasmid for the specific human PPAR isoform (α, γ, or δ) fused to a Gal4 DNA-binding domain.
-
A reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of the luciferase gene.[12]
-
-
Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known reference agonist (e.g., fenofibrate, rosiglitazone).
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the PPAR, is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model
This preclinical model is crucial for evaluating the therapeutic potential of a PPAR agonist on metabolic parameters in a physiological context that mimics human metabolic syndrome.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet Induction: Mice are fed a high-fat diet (HFD), often containing 45-60% kcal from fat, for several weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is maintained on a standard chow diet.
-
Treatment Administration: Once the metabolic syndrome phenotype is established, HFD-fed mice are randomly assigned to treatment groups. The test compound (e.g., this compound), a reference drug (e.g., rosiglitazone), or a vehicle control is administered daily via oral gavage for a period of several weeks.[7][9]
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Testing: Key metabolic tests are performed:
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.[9]
-
-
Terminal Endpoint Analysis: At the end of the study, animals are euthanized. Blood is collected to measure plasma levels of glucose, insulin, triglycerides, cholesterol, and other biomarkers (e.g., adiponectin).[7][9] Tissues such as the liver and white adipose tissue (WAT) are collected for histological analysis (e.g., to measure adipocyte size) and gene expression studies.
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. PPAR Agonists: The Next Innovation in Hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective peroxisome proliferator-activated receptorα modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventivapharma.com [inventivapharma.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Identifying "LT175" for Proper Disposal
The request for disposal procedures for "LT175" is ambiguous as searches have revealed multiple substances designated with "175". To ensure accurate and safe handling and disposal guidance, it is crucial to first correctly identify the specific substance .
Initial research has identified the following potential candidates for "this compound":
-
Lutetium-175 Oxide: A stable isotope of lutetium, appearing as a white crystalline powder.[1]
-
2,4-DB 175: An herbicide containing 4-(2,4-Dichlorophenoxy)butyric acid dimethylamine (B145610) salt.[2]
-
Ilocut 175: A metalworking fluid.[3]
-
LUS-175 White: A UV inkjet ink.[4]
The chemical properties and associated hazards of these substances vary significantly, and therefore, their proper disposal procedures will be distinct. For instance, the disposal of a stable metallic oxide will differ fundamentally from that of a liquid herbicide or a commercial ink product.
To provide you with the essential safety and logistical information for proper disposal, please specify which of these, or another substance you are referring to as "this compound". Once the substance is clearly identified, detailed, step-by-step guidance on its safe disposal in a laboratory setting can be provided, including any necessary personal protective equipment (PPE), waste containment, and regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling LT175
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling LT175, with a focus on procedural, step-by-step guidance for both stable and radioactive forms. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Given that "this compound" can refer to different substances, this guide will focus on Lutetium Oxide, a compound relevant to laboratory research. We will address both the stable isotope, Lutetium-175 Oxide (¹⁷⁵Lu₂O₃), and the radioactive isotope, Lutetium-177 (¹⁷⁷Lu), which is increasingly used in therapeutic applications.
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure and radiological hazards. The following table summarizes the required PPE for handling both stable and radioactive Lutetium Oxide.
| PPE Category | Lutetium-175 Oxide (Stable) | Lutetium-177 (Radioactive) |
| Eye/Face Protection | Chemical safety goggles or glasses.[1] | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Double-gloving with chemical-resistant gloves is recommended, especially when handling contaminated fluids.[2] |
| Body Protection | Laboratory coat. | Laboratory coat or gown.[2] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | Required for volatile, gaseous, or aerosolized radioactive material; must be used in a properly filtered fume hood.[1] |
| Additional (for ¹⁷⁷Lu) | N/A | Dosimetry badges (body and ring) to monitor radiation exposure.[3] Shoe covers.[2] |
Operational Plan: Safe Handling Protocols
Adherence to strict operational protocols is crucial to minimize risk.
Handling Lutetium-175 Oxide (Stable)
-
Ventilation: Always handle in a well-ventilated area. Use a chemical fume hood if there is a risk of dust generation.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Handling Lutetium-177 (Radioactive)
The handling of ¹⁷⁷Lu requires adherence to the principles of radiation safety: Time, Distance, and Shielding .
-
Minimize Time: Plan experiments to reduce the duration of exposure.[1]
-
Maximize Distance: Use tongs or other remote handling tools to increase the distance from the radioactive source.[3]
-
Use Shielding: Store and handle ¹⁷⁷Lu behind appropriate shielding. Lead (2.1 mm) is effective for gamma radiation, while plexiglass (1.2 mm) can be used for beta radiation.[3]
-
Designated Areas: Conduct all work with ¹⁷⁷Lu in a designated radioactive materials area. Cover work surfaces with absorbent paper.[1]
-
Monitoring: Regularly monitor the work area and personnel for contamination using a GM meter with a pancake probe.[3]
-
Inventory: Maintain a detailed inventory of all radioactive material, including receipt, use, and disposal records.[1]
Disposal Plan: Managing Lutetium Oxide Waste
Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal of Lutetium-175 Oxide (Stable)
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.
Disposal of Lutetium-177 (Radioactive)
Disposal of ¹⁷⁷Lu waste is more complex due to its radioactivity and the potential presence of a long-lived impurity, Lutetium-177m (¹⁷⁷ᵐLu).
-
Segregation: Segregate radioactive waste from non-radioactive waste. Avoid creating mixed waste (radioactive and chemical/biological).[1]
-
Labeling: All radioactive waste containers must be clearly labeled with the radioisotope, activity level, and date.[4]
-
Decay-in-Storage: ¹⁷⁷Lu has a half-life of 6.7 days, allowing for decay-in-storage.[3][5] A general rule of thumb is to store for at least 10 half-lives (approximately 67 days) until radiation levels are indistinguishable from background.[4]
-
The ¹⁷⁷ᵐLu Challenge: Some production methods of ¹⁷⁷Lu result in the contaminant ¹⁷⁷ᵐLu, which has a half-life of 160.4 days.[4][6] This long half-life means that waste containing ¹⁷⁷ᵐLu cannot be managed by short-term decay-in-storage and may require disposal as low-level radioactive waste, potentially involving a specialized waste vendor.[4][5] It is crucial to know the production method of your ¹⁷⁷Lu source to determine the appropriate disposal pathway.[4]
Experimental Protocols: A General Framework
While specific experimental protocols will vary, the following provides a general workflow for handling powdered Lutetium Oxide in a laboratory setting.
Caption: General workflow for handling powdered Lutetium Oxide.
Emergency Response
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Caption: Emergency response for a Lutetium Oxide spill or exposure.
References
- 1. hpschapters.org [hpschapters.org]
- 2. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 3. case.edu [case.edu]
- 4. Pardon Our Interruption [rltinstitute.novartis.com]
- 5. nrc.gov [nrc.gov]
- 6. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
